molecular formula C9H7IO B1451416 5-Iodo-2,3-dihydro-1H-inden-1-one CAS No. 511533-38-3

5-Iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B1451416
CAS No.: 511533-38-3
M. Wt: 258.06 g/mol
InChI Key: XVDWDHAAIWZKRU-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H7IO and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWDHAAIWZKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661192
Record name 5-Iodo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511533-38-3
Record name 5-Iodo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Iodo-1-indanone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Iodo-2,3-dihydro-1H-inden-1-one

This compound, commonly referred to as 5-Iodo-1-indanone, is a halogenated bicyclic ketone that has emerged as a strategically important building block in synthetic chemistry. Its significance stems from the fusion of two key structural motifs: the indanone core and an aromatic iodine substituent. The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds, including the Alzheimer's drug Donepezil.[1][2]

The introduction of an iodine atom at the 5-position dramatically enhances the synthetic versatility of the indanone framework. This substituent serves as a versatile synthetic handle, enhancing the molecule's electrophilic character and enabling a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This capability allows for the precise and efficient construction of complex molecular architectures, making 5-Iodo-1-indanone an invaluable intermediate in the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of 5-Iodo-1-indanone are crucial for its handling, storage, and application in synthetic protocols.

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 511533-38-3[3][4][5]
Molecular Formula C₉H₇IO[3][4]
Molecular Weight 258.05 g/mol [3][4]
Appearance Light yellow powder[3]
Boiling Point 326 °C[6]
Density 1.882 g/cm³[6]
SMILES O=C1CCC2=C1C=CC(I)=C2[7]
InChIKey XVDWDHAAIWZKRU-UHFFFAOYSA-N[6]
Storage Store at 0-8°C in an inert atmosphere, protected from light.[3]
Structural Elucidation via Spectroscopy

While detailed spectral data requires experimental acquisition, the structure of 5-Iodo-1-indanone allows for the confident prediction of its key spectroscopic features:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two methylene groups (-CH₂CH₂-) adjacent to the carbonyl and aromatic ring will likely appear as two triplets around δ 2.7-3.2 ppm. The aromatic region will display a more complex pattern due to the iodine substituent; one would expect a doublet near the iodine, a doublet of doublets, and a singlet or narrow doublet for the proton ortho to the carbonyl group.

  • ¹³C NMR: The carbonyl carbon (C=O) will produce a characteristic signal in the downfield region (δ > 190 ppm). The spectrum will also show signals for the two aliphatic carbons and six aromatic carbons, including the carbon directly bonded to the iodine atom, which will be shifted upfield due to the heavy atom effect.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a conjugated ketone carbonyl stretch is expected in the range of 1690-1710 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 258. The presence of iodine (¹²⁷I) will result in a clean isotopic pattern, simplifying mass spectral interpretation.

Synthesis of 5-Iodo-1-indanone: A Methodological Approach

The most prevalent and robust method for synthesizing 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid precursor.[8][9] This strategy ensures high regioselectivity and is amenable to a variety of substituted aromatic systems.

G cluster_0 Synthesis Workflow A 3-(4-Iodophenyl)propanoic Acid (Starting Material) D Intramolecular Friedel-Crafts Acylation (Ring Closure) A->D B Polyphosphoric Acid (PPA) (Catalyst & Solvent) B->D C Heat (e.g., 80-100 °C) C->D E Workup & Purification (Quenching, Extraction, Crystallization) D->E F This compound (Final Product) E->F

Caption: Synthetic workflow for 5-Iodo-1-indanone via Friedel-Crafts acylation.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol describes a representative procedure for the synthesis of 5-Iodo-1-indanone.

Materials:

  • 3-(4-Iodophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or drying tube), place 3-(4-Iodophenyl)propanoic acid (1.0 eq).

  • Addition of PPA: Add polyphosphoric acid (approx. 10-15 times the weight of the starting material). Causality: PPA serves as both the acidic catalyst to activate the carboxylic acid for electrophilic attack and as a solvent, ensuring a homogenous reaction medium.

  • Heating: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto a stirred slurry of crushed ice and water. Causality: This step quenches the reaction and hydrolyzes the PPA, precipitating the organic product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Self-Validation: The success of the reaction is confirmed by TLC analysis showing the disappearance of the starting material and the appearance of a new, less polar spot. The final product's identity and purity are confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Iodo-1-indanone is governed by three primary functional sites: the carbon-iodine bond, the carbonyl group, and the α-protons, making it a highly versatile synthetic intermediate.

G cluster_reactions Key Synthetic Transformations center_node 5-Iodo-1-indanone A Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) center_node->A C-I Bond B Carbonyl Reduction (e.g., NaBH₄) center_node->B C=O Group C Reductive Amination center_node->C C=O Group D α-Alkylation/Condensation center_node->D α-Protons P1 P1 A->P1 Forms C-C/C-N Bonds P2 P2 B->P2 Yields 5-Iodo-1-indanol P3 P3 C->P3 Yields 5-Iodo-1-aminoindane P4 P4 D->P4 Substitutes at C-2 Position

Caption: Major reaction pathways for 5-Iodo-1-indanone.

  • Reactions at the Carbon-Iodine Bond: This is the most powerful feature of the molecule. The C-I bond is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents (alkyl, aryl, alkynyl, amino groups, etc.) at the 5-position, providing a direct route to libraries of complex indanone derivatives. This is the primary reason for its use as a key building block in drug discovery programs.[3]

  • Reactions of the Carbonyl Group: The ketone functionality undergoes all standard carbonyl reactions.

    • Reduction: It can be readily reduced to the corresponding secondary alcohol, 5-iodo-1-indanol, using mild reducing agents like sodium borohydride.

    • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields substituted 1-aminoindanes, which are themselves important pharmacophores.

    • Wittig and Related Reactions: The carbonyl can be converted into an alkene, providing another avenue for molecular diversification.

  • Reactions at the α-Carbon: The protons on the C-2 position are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or functionalization at the position alpha to the carbonyl group.

Applications in Research and Drug Development

The unique chemical properties of 5-Iodo-1-indanone position it as a critical tool for researchers in several high-impact fields.

  • Pharmaceutical Synthesis: Its primary application is as a versatile intermediate in the synthesis of pharmaceutical agents.[3] It is particularly valuable for developing compounds targeting neurological disorders.[3] The ability to modify the 5-position via cross-coupling allows for systematic Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

  • Materials Science: The rigid indanone core and the reactive iodine handle are useful for creating novel functional materials.[3] It can be incorporated into polymer backbones or used to synthesize organic semiconductors and coatings where specific electronic or photophysical properties are desired.

  • Biochemical Probes: As a halogenated compound, it can be used in biochemical research and as a precursor for radiolabeled tracers.[4] For instance, the iodine can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I) for use in imaging studies or metabolic tracking.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular scaffold that offers a convergence of structural rigidity and synthetic flexibility. The strategic placement of the iodine atom on the privileged indanone core provides chemists with a reliable and powerful tool for constructing complex molecules. Its proven utility in facilitating access to diverse chemical libraries underscores its authoritative role as a key intermediate in the ongoing quest for novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Molecular Structure of 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Iodo-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular architecture, physicochemical properties, synthesis, and its role as a versatile building block in the creation of complex therapeutic agents.

Introduction: The Significance of the Indanone Scaffold

The 2,3-dihydro-1H-inden-1-one, or indanone, framework is a privileged bicyclic ketone structure that serves as a cornerstone in the synthesis of numerous biologically active molecules.[1] Its rigid conformation provides a well-defined three-dimensional scaffold, making it an ideal starting point for the rational design of ligands that can precisely interact with biological targets. The indanone core is a key feature in several approved pharmaceuticals, most notably Donepezil, a leading treatment for Alzheimer's disease, which underscores the scaffold's importance in targeting neurological disorders.[2]

The introduction of a halogen, such as iodine, at the 5-position of the indanone ring, as in this compound, significantly modulates the molecule's electronic and steric properties. This strategic modification can enhance lipophilicity, improve metabolic stability, and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions, making it a highly valuable intermediate in drug discovery.[3][4]

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature, appearing as a light yellow powder.[4] Its core structure consists of a benzene ring fused to a five-membered cyclopentanone ring, with an iodine atom substituted at the 5-position of the aromatic ring.

Systematic Name: this compound Synonym: 5-Iodo-1-indanone[3]

Diagram of the Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Data Summary
PropertyValueReference(s)
Molecular Formula C₉H₇IO[3]
Molecular Weight 258.06 g/mol [3]
CAS Number 511533-38-3[3]
Appearance Light yellow powder[4]
Boiling Point 326 °C[5]
Density 1.882 g/cm³[5]
Melting Point Est. 140-155 °C[6]
Storage Conditions 0-8 °C[4]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-8.0 ppm): Three protons on the aromatic ring will likely appear as a set of multiplets, with their chemical shifts and coupling patterns influenced by the iodo and carbonyl groups.

  • Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups (-CH₂-CH₂-) of the cyclopentanone ring are expected to appear as two distinct triplets, each integrating to 2H.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (δ > 190 ppm): A characteristic downfield signal for the ketone carbonyl carbon.

  • Aromatic Carbons (δ 120-150 ppm): Six signals corresponding to the carbons of the benzene ring. The carbon bearing the iodine atom will show a signal at a higher field (lower ppm) than the other aromatic carbons due to the "heavy atom effect".

  • Aliphatic Carbons (δ 25-45 ppm): Two signals for the two methylene carbons in the five-membered ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group.

  • C=O Stretch: A strong, sharp peak is expected in the range of 1690-1715 cm⁻¹, typical for an α,β-unsaturated ketone.

  • C-H Stretch (Aromatic): Weaker absorptions are anticipated above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium to strong absorptions are expected in the 2850-3000 cm⁻¹ region.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-I Stretch: A weak absorption is expected in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak.

  • Molecular Ion (M⁺): A strong peak at m/z = 258, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of CO (m/z = 230), and subsequent fragmentation of the indene ring system. The presence of iodine would also be evident in the isotopic pattern of iodine-containing fragments.

Synthesis of this compound

The most logical and widely employed synthetic route to 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropanoic acid derivative.[7][8] For the synthesis of this compound, the precursor would be 3-(3-iodophenyl)propanoic acid.

Proposed Synthetic Workflow

Caption: Synthetic pathway to this compound.

Exemplary Experimental Protocol

This protocol is based on established procedures for intramolecular Friedel-Crafts acylations to form indanones.[7][8]

Step 1: Formation of the Acyl Chloride

  • To a solution of 3-(3-iodophenyl)propanoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride (SOCl₂).

  • Reflux the mixture until the evolution of gas ceases, indicating the complete formation of the acyl chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-(3-iodophenyl)propanoyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude acyl chloride in an appropriate anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise with stirring.

  • Allow the reaction to proceed at low temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Rationale behind Experimental Choices:

  • Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to acyl chlorides, which are more reactive electrophiles for the Friedel-Crafts reaction.

  • Lewis Acid (AlCl₃): Aluminum chloride is a strong Lewis acid that activates the acyl chloride, facilitating the electrophilic attack on the aromatic ring.

  • Low Temperature: The reaction is typically carried out at low temperatures to control the reactivity and minimize potential side reactions.

Applications in Drug Development and Research

This compound serves as a pivotal intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the realm of neurodegenerative diseases.[1][4]

Precursor for Donepezil Analogues and Other Neurological Agents

The indanone core is central to the structure of Donepezil, an acetylcholinesterase inhibitor. The 5-iodo substituent on the indanone ring provides a strategic point for modification through reactions like Suzuki or Sonogashira cross-coupling. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and develop novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties for the treatment of Alzheimer's disease and other cognitive disorders.[9][10]

Building Block for Biologically Active Compounds

The reactivity of the iodine atom and the ketone functionality makes this compound a versatile building block for a wide range of organic transformations. It can be utilized in the synthesis of compounds investigated for various biological activities, including anti-inflammatory and anticancer properties.[4]

Logical Relationship of Applications

Applications A This compound B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B Iodine Reactivity C Ketone Derivatization (e.g., Aldol Condensation) A->C Carbonyl Reactivity D Donepezil Analogues B->D E Novel Neurological Agents B->E F Anti-inflammatory Agents C->F G Anticancer Agents C->G

Caption: Applications of this compound in synthesis.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule of considerable strategic importance in medicinal chemistry and organic synthesis. Its well-defined structure, coupled with the versatile reactivity of its functional groups, makes it an invaluable intermediate for the development of novel therapeutic agents, particularly in the challenging field of neurodegenerative diseases. This guide has provided a detailed overview of its molecular characteristics, synthesis, and applications, underscoring its potential to contribute to future drug discovery endeavors.

References

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 5-Iodo-2,3-dihydro-1H-inden-1-one, a valuable intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary synthetic pathways: the intramolecular Friedel-Crafts cyclization of a functionalized precursor and the direct electrophilic iodination of 1-indanone. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and an analysis of the critical process parameters. The objective is to equip the reader with the necessary knowledge to select and execute the most suitable synthetic strategy for their specific research and development needs.

Introduction: The Significance of the Indanone Scaffold and its Iodinated Derivatives

The 2,3-dihydro-1H-inden-1-one, commonly known as 1-indanone, represents a privileged structural motif in medicinal chemistry and materials science.[2] Its rigid, bicyclic framework provides a well-defined three-dimensional topology for the attachment of various functional groups, which is crucial for specific interactions with biological targets. The indanone core is a key component in numerous natural products and serves as a foundational building block for a wide array of medicinally important molecules.

The introduction of a halogen, such as iodine, onto the indanone scaffold at the 5-position significantly enhances its utility as a synthetic intermediate. The iodine atom can act as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the construction of more complex molecular architectures. This versatility makes this compound a highly sought-after precursor in the development of novel therapeutic agents and advanced materials.[1]

This guide will delineate two robust and well-established strategies for the synthesis of this key intermediate.

Synthetic Strategies

Two principal retrosynthetic approaches for the synthesis of this compound are presented below. The first involves the construction of the iodinated aromatic ring followed by the formation of the five-membered carbocyclic ring, while the second approach begins with the pre-formed indanone scaffold, which is subsequently iodinated.

Diagram 1: Retrosynthetic Analysis

G target This compound route1 Route 1: Intramolecular Friedel-Crafts Cyclization target->route1 route2 Route 2: Direct Iodination target->route2 precursor1 3-(4-iodophenyl)propanoic acid route1->precursor1 precursor2 2,3-dihydro-1H-inden-1-one route2->precursor2 starting_material1 3-phenylpropanoic acid precursor1->starting_material1 starting_material2 Indene or Indane precursor2->starting_material2

Caption: Retrosynthetic pathways for this compound.

Route 1: Intramolecular Friedel-Crafts Cyclization

This synthetic strategy is a classic and reliable method for the formation of the indanone ring system.[3][4] It involves a two-step sequence: the synthesis of the iodinated precursor, 3-(4-iodophenyl)propanoic acid, followed by its intramolecular cyclization.

Step 1: Synthesis of 3-(4-iodophenyl)propanoic acid

The synthesis of the key precursor, 3-(4-iodophenyl)propanoic acid, can be achieved through the direct iodination of 3-phenylpropanoic acid. This electrophilic aromatic substitution reaction introduces the iodine atom at the para position due to the directing effect of the alkyl substituent.

Diagram 2: Synthesis of 3-(4-iodophenyl)propanoic acid

G cluster_0 Reaction Scheme A 3-phenylpropanoic acid C 3-(4-iodophenyl)propanoic acid A->C Iodination B Iodine (I2), Potassium Iodate (KIO3) Sulfuric Acid (H2SO4), Acetic Acid (CH3COOH)

Caption: Iodination of 3-phenylpropanoic acid.

Experimental Protocol: Synthesis of 3-(4-iodophenyl)propanoic acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-phenylpropanoic acid150.173.00 g20.0 mmol
Iodine (I₂)253.812.80 g11.0 mmol
Potassium Iodate (KIO₃)214.000.98 g4.6 mmol
Concentrated Sulfuric Acid98.081.25 mL-
Glacial Acetic Acid60.0550 mL-
Purified Water18.0212.5 mL-
Sodium Bisulfite (NaHSO₃)104.06As needed-
Ethyl Acetate88.11As needed-
Magnesium Sulfate (MgSO₄)120.37As needed-
Petroleum Ether-As needed-

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add purified water (12.5 mL), concentrated sulfuric acid (1.25 mL), and glacial acetic acid (25 mL). Stir the mixture to ensure homogeneity.

  • Sequentially add 3-phenylpropanoic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol), and potassium iodate (0.98 g, 4.6 mmol) to the flask.

  • Heat the reaction mixture to reflux.

  • In a separate beaker, prepare a solution of iodine (1.40 g, 5.5 mmol) in glacial acetic acid (25 mL).

  • Slowly add the iodine solution to the refluxing reaction mixture.

  • Continue refluxing for approximately 3 hours, monitoring the reaction by observing the color change from purple to orange. The reaction is complete when no further color change is observed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the dropwise addition of a 1 M sodium bisulfite solution until the orange color disappears.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from petroleum ether to obtain pure, white crystals of 3-(4-iodophenyl)propanoic acid.[5]

Expected Yield: ~33%

Step 2: Intramolecular Friedel-Crafts Cyclization

The final step in this route is the intramolecular Friedel-Crafts acylation of 3-(4-iodophenyl)propanoic acid to form the five-membered ring of the indanone. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (triflic acid).[2][6]

Diagram 3: Intramolecular Friedel-Crafts Cyclization

G cluster_0 Reaction Scheme A 3-(4-iodophenyl)propanoic acid C This compound A->C Cyclization B Polyphosphoric Acid (PPA) or Triflic Acid (TfOH)

Caption: Cyclization of 3-(4-iodophenyl)propanoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(4-iodophenyl)propanoic acid276.071.00 g3.62 mmol
Polyphosphoric Acid (PPA)-~10 g-
or Triflic Acid (TfOH)150.08~2 mL-
Dichloromethane (DCM)84.93As needed-
Crushed Ice-As needed-
Sodium Bicarbonate (NaHCO₃) solution84.01As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure (using Polyphosphoric Acid):

  • In a round-bottom flask, heat polyphosphoric acid (approximately 10 times the weight of the starting material) to 80-90 °C with stirring.

  • Add 3-(4-iodophenyl)propanoic acid (1.00 g, 3.62 mmol) to the hot PPA.

  • Stir the mixture at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous suspension with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Procedure (using Triflic Acid):

  • Dissolve 3-(4-iodophenyl)propanoic acid (1.00 g, 3.62 mmol) in dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (~2 mL) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography as described above.

Route 2: Direct Electrophilic Iodination of 1-Indanone

This approach offers a more convergent synthesis, starting from the readily available 2,3-dihydro-1H-inden-1-one (1-indanone). The key step is the regioselective introduction of the iodine atom at the 5-position of the aromatic ring. The carbonyl group is a deactivating, meta-directing group; however, the fused benzene ring's reactivity can be influenced by the overall electronic nature of the bicyclic system, often leading to substitution at the 5- and 6-positions. Careful control of reaction conditions is crucial to achieve the desired regioselectivity.

Common iodinating agents for this transformation include N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, or a combination of iodine and a strong oxidizing agent such as periodic acid.

Diagram 4: Direct Iodination of 1-Indanone

G cluster_0 Reaction Scheme A 2,3-dihydro-1H-inden-1-one C This compound A->C Iodination B Iodinating Agent (e.g., NIS/TFA or I2/H5IO6)

References

Introduction: The Role of 5-Iodo-2,3-dihydro-1H-inden-1-one in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Iodo-2,3-dihydro-1H-inden-1-one

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 511533-38-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data points including molecular identifiers, physical characteristics, and detailed spectroscopic profiles. The guide emphasizes the practical application of this data, offering insights into the analytical characterization and handling of this important synthetic intermediate. Experimental considerations and protocols are discussed to ensure methodological soundness and reproducibility in a laboratory setting.

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a halogen, specifically iodine, at the 5-position of the 2,3-dihydro-1H-inden-1-one core creates a versatile and highly valuable intermediate for synthetic chemistry.[2] The iodine atom serves not only as a means to modulate lipophilicity and metabolic stability but also as a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[1][2] Consequently, this compound is a key building block in programs targeting neurological disorders and in the development of novel organic materials.[2]

A thorough understanding of its fundamental physical and spectroscopic properties is paramount for its effective use. This guide provides that essential foundation, ensuring purity assessment, structural confirmation, and appropriate handling in a research and development context.

Molecular Identity and Structural Elucidation

Accurate identification is the first step in any chemical workflow. The fundamental identifiers for this compound are cataloged below.

Chemical Structure

The bicyclic structure features a benzene ring fused to a five-membered ring containing a ketone. The iodine substituent is located on the aromatic ring, para to the fusion point.

Caption: Molecular Structure of this compound.

Key Identifiers

This table summarizes the essential nomenclature and registration data for the compound.

IdentifierValueSource(s)
CAS Number 511533-38-3[2][3][4]
Molecular Formula C₉H₇IO[2][3][4]
Molecular Weight 258.06 g/mol [2][3][4]
IUPAC Name This compound[3]
Synonyms 5-Iodo-1-indanone, 5-Iodoindan-1-one[2][3][4]
InChI Key XVDWDHAAIWZKRU-UHFFFAOYSA-N[3][4]
SMILES C1(=O)C2=C(C=C(I)C=C2)CC1[3][4]

Core Physical Properties

The bulk physical properties of a compound are critical for determining its appropriate handling, reaction setup, and purification procedures.

PropertyValueSource(s)
Appearance Yellow to light yellow powder[2][3]
Boiling Point 326 °C[3][4]
Density 1.882 g/cm³[3][4]
Flash Point 151 °C[3][4]

Note: The melting point for this compound is not consistently reported in the reviewed literature.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of synthetic intermediates. While specific spectra for this compound are not publicly available, an expert analysis based on its structure and data from analogous compounds allows for a robust prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

    • Aromatic Region (δ 7.0-8.0 ppm): Three protons are expected in this region. The proton ortho to the iodine atom will likely appear as a doublet, while the other two protons will exhibit more complex splitting patterns (doublet of doublets or multiplets) due to their respective couplings. The electron-withdrawing nature of both the iodine and the carbonyl group will shift these protons downfield.

    • Aliphatic Region (δ 2.5-3.5 ppm): Two triplets are expected, each integrating to 2H. These correspond to the two methylene (-CH₂-) groups in the five-membered ring. The methylene group adjacent to the carbonyl (C2) will be further downfield (δ ~3.1 ppm) compared to the methylene group adjacent to the aromatic ring (C3, δ ~2.7 ppm). The coupling between these adjacent groups will result in the triplet multiplicity (J ≈ 6-7 Hz).

  • ¹³C NMR (Carbon NMR): The spectrum should display 9 distinct carbon signals.

    • Carbonyl Carbon: A characteristic peak will be observed far downfield (δ > 190 ppm), corresponding to the ketone (C=O).

    • Aromatic Carbons: Six signals are expected. The carbon bearing the iodine (ipso-carbon) will be significantly shifted and its signal intensity may be reduced. The other aromatic carbons will appear in the typical δ 120-150 ppm range.

    • Aliphatic Carbons: Two signals corresponding to the methylene carbons will be present in the upfield region (δ 25-45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

  • Strong Carbonyl (C=O) Stretch: A prominent, sharp absorption band is expected in the range of 1690-1715 cm⁻¹ , which is characteristic of an α,β-unsaturated or aryl ketone.[5]

  • C-H Stretching:

    • Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹).[5]

    • Aliphatic C-H stretches from the methylene groups will be observed as sharper bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[5]

  • C=C Aromatic Stretching: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

  • Fingerprint Region (< 1400 cm⁻¹): This region will contain complex signals, including C-I and C-C stretching and various bending vibrations, providing a unique fingerprint for the molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight (258.06). Given the high stability of the aromatic system, this peak is expected to be relatively intense.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotope pattern (like that for Cl or Br) will be observed for the molecular ion.

  • Key Fragmentation Pathways: Common fragmentation would involve the loss of stable neutral molecules or radicals. Expected fragments include:

    • [M-CO]⁺: Loss of a carbonyl group (28 Da) is a common fragmentation for ketones.

    • [M-I]⁺: Cleavage of the C-I bond to lose an iodine radical (127 Da), resulting in a fragment at m/z 131.

    • [M-C₂H₄]⁺: Retro-Diels-Alder type fragmentation of the five-membered ring.

Experimental Workflow: Purity and Identity Verification

A self-validating system of protocols is essential for ensuring the quality of any research chemical. The following workflow outlines a standard procedure for the characterization of a newly synthesized or procured batch of this compound.

Caption: Logical workflow for the analytical characterization of this compound.

Protocol: Structure Verification by ¹H NMR Spectroscopy

This protocol details the steps for acquiring a high-quality proton NMR spectrum for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound powder.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. TMS provides the 0 ppm reference point.

    • Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity. This is crucial for obtaining sharp, well-resolved peaks. A good shim results in a narrow, symmetrical peak for the TMS signal.

    • Set acquisition parameters: a standard 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically sufficient. For quantitative analysis, a longer relaxation delay (5x T₁) is necessary.

    • Acquire the spectrum, typically co-adding 8 to 16 scans to improve the signal-to-noise ratio.

  • Data Processing & Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CHCl₃).

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule, comparing them against the expected values.

Solubility, Storage, and Safety

Solubility Profile

Based on its molecular structure—a largely non-polar aromatic system with a polar ketone group—this compound is expected to be:

  • Soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).

  • Slightly soluble in alcohols like methanol and ethanol.

  • Insoluble in water.

Storage and Handling

Proper storage is critical to maintain the integrity of the compound.

  • Recommended Conditions: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3][4] Several suppliers recommend refrigeration at room temperature or between 0-8°C.[2][3]

  • Rationale: Protection from light prevents potential photochemical degradation. An inert atmosphere prevents slow oxidation.

Safety Information

According to GHS hazard statements, this compound should be handled with care.[3][4]

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a synthetic intermediate of significant value, particularly in the fields of medicinal chemistry and materials science. Its physicochemical properties—a stable, yellow solid with a high boiling point and predictable spectroscopic features—make it a reliable building block. The presence of the ketone and iodo-substituents provides clear, distinguishable handles for analytical characterization by NMR, IR, and MS. By adhering to the characterization workflows and handling protocols outlined in this guide, researchers can confidently and safely utilize this versatile compound in their synthetic endeavors.

References

Foreword: The Enduring Relevance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Halogenated Indanones for Professionals in Drug Development

The indanone core, a deceptively simple bicyclic ketone, represents a "privileged scaffold" in medicinal chemistry. Its rigid framework serves as an ideal anchor for presenting pharmacophoric elements in a defined three-dimensional space, leading to potent and selective interactions with biological targets. The strategic introduction of halogen atoms onto this scaffold has proven to be a transformative approach, profoundly influencing the electronic properties, metabolic stability, and binding affinities of indanone-based compounds. This guide provides a comprehensive exploration of the historical evolution and synthetic diversification of halogenated indanones, offering researchers and drug development professionals a foundational understanding of this critical class of molecules. We will delve into the causality behind synthetic choices, from classical cyclizations to modern catalytic strategies, and illuminate the journey of these compounds from laboratory curiosities to essential building blocks for life-changing therapeutics.

Part 1: The Genesis of a Scaffold - Early Syntheses of 1-Indanone

The story of halogenated indanones begins with the successful synthesis of the parent molecule, 1-indanone. The first documented preparations in the 1920s laid the groundwork for all subsequent modifications. The most robust and enduring method established during this era was the intramolecular Friedel-Crafts acylation.[1]

The Foundational Reaction: Intramolecular Friedel-Crafts Acylation

The first synthesis of 1-indanone from a carboxylic acid was described by Price and Lewis in 1939, involving the cyclization of hydrocinnamic acid.[1] However, a more efficient route starting from the corresponding acid chloride was published earlier in 1927.[1] This classical approach involves the activation of a tethered acyl group on an aromatic ring, typically promoted by a strong Brønsted or Lewis acid, to induce an electrophilic aromatic substitution.[2]

The general mechanism begins with the activation of a 3-arylpropanoic acid or its more reactive acyl chloride derivative by a potent acid catalyst, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).[1][2] This generates a highly electrophilic acylium ion intermediate. The tethered, electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion. The final step is a deprotonation event that restores aromaticity, yielding the fused five-membered ring of the 1-indanone product.[2]

The choice of starting from the carboxylic acid versus the acyl chloride represents a classic trade-off. Direct cyclization of the acid is more atom-economical, producing only water as a byproduct. However, it requires harsh conditions, such as high temperatures and strong acids.[3] The acyl chloride route is often higher-yielding and proceeds under milder conditions but involves an extra synthetic step and generates corrosive byproducts.[1][3]

Diagram 1: General Mechanism of Intramolecular Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Start 3-Arylpropanoic Acid (or Acyl Chloride) Acylium Acylium Ion Intermediate (Electrophile) Start->Acylium Activation Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid Catalyst->Start Cyclization Nucleophilic Attack by Aromatic Ring Intermediate Carbocation Intermediate (Sigma Complex) Acylium->Intermediate Electrophilic Aromatic Substitution Cyclization->Intermediate C-C Bond Formation Deprotonation Deprotonation Intermediate->Deprotonation Product 1-Indanone Product Deprotonation->Product Restores Aromaticity

Caption: The three-step mechanism of the Friedel-Crafts acylation for 1-indanone synthesis.

Part 2: The Halogen Effect - Diversification and Application

The introduction of halogen atoms (F, Cl, Br, I) onto the indanone scaffold marked a pivotal moment in its history, transforming it from a simple cyclic ketone into a versatile platform for drug discovery. Halogens exert profound effects through a combination of steric and electronic properties. They can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and, crucially, participate in halogen bonding—a non-covalent interaction with Lewis basic sites in protein binding pockets that can significantly enhance binding affinity and selectivity.[4]

Key Halogenated Indanones and Their Significance

Several halogenated indanones have emerged as critical intermediates in the synthesis of pharmaceuticals and agrochemicals.

Compound Name Structure Significance & Application Citation(s)
5-Chloro-1-indanone 5-Cl substitutedPrecursor for synthesizing multi-functional drugs for potential Alzheimer's disease treatment.[1]
6-Chloro-1-indanone 6-Cl substitutedUsed in the synthesis of various bioactive molecules and demonstrates reactivity differences based on halogen position.[5]
4-Fluoro-1-indanone 4-F substitutedA key building block in medicinal chemistry, leveraging fluorine's unique properties.[6]
5,6-Dichloro-1-indanone 5,6-diCl substitutedIntermediate for complex molecules, including those with potential therapeutic value.[7]
Evolution of Synthetic Methodologies

As the demand for specifically substituted halogenated indanones grew, synthetic chemists developed new and more efficient methods beyond the classical Friedel-Crafts approach.

An alternative and powerful method for constructing the indanone core is the Nazarov cyclization. This reaction is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to form a cyclopentenone.[8] In the context of indanone synthesis, chalcones (1,3-diaryl-2-propen-1-ones) serve as common precursors where one of the "vinyl" groups is part of the aromatic ring.[1]

The mechanism involves the activation of the ketone by a Lewis or Brønsted acid, which generates a pentadienyl cation. This intermediate undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which, after deprotonation and tautomerization, yields the 1-indanone product.[8] The choice of catalyst, from trifluoroacetic acid (TFA) to Lewis acids like copper(II) triflate (Cu(OTf)₂), can influence reaction efficiency and selectivity.[1] Modern variations have even achieved catalytic and asymmetric syntheses, a significant advantage over stoichiometric classical methods.[8][9]

Diagram 2: The Nazarov Cyclization Pathway for Indanone Synthesis

G Start Chalcone Precursor (Divinyl Ketone analogue) Cation1 Pentadienyl Cation Start->Cation1 Protonation/ Activation Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Start Cation2 Oxyallyl Cation Cation1->Cation2 4π-Electrocyclization (Conrotatory) Product 1-Indanone Product Cation2->Product Deprotonation & Tautomerization

Caption: Key mechanistic steps of the Nazarov cyclization for forming 1-indanones.

While effective, traditional methods often require harsh conditions and generate significant waste. This has driven the development of more sustainable and efficient protocols.

  • Microwave-Assisted Synthesis: Microwave heating has been shown to dramatically reduce reaction times for intramolecular Friedel-Crafts acylations, often from hours to minutes, while maintaining good yields.[1][3]

  • Palladium-Catalyzed Reactions: One-pot procedures involving a palladium-catalyzed Heck reaction followed by an aldol-type annulation have been developed to synthesize a wide range of multisubstituted 1-indanones from simple starting materials like 2-halobenzaldehydes.[5]

  • Metal Triflates in Ionic Liquids: The use of recoverable and reusable metal triflate catalysts in ionic liquids provides an environmentally benign alternative for Friedel-Crafts cyclizations.[1]

Part 3: Experimental Protocols - A Validated Approach

To provide actionable insights, this section details a representative experimental protocol for the synthesis of a key halogenated indanone via the classical Friedel-Crafts pathway. This method, while traditional, is robust and foundational.

Protocol 1: Synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one

This protocol is adapted from established literature procedures and demonstrates the two-step acyl chloride-mediated Friedel-Crafts cyclization.[7]

Objective: To synthesize 5,6-dichloro-1-indanone from 3-(3,4-dichlorophenyl)propionic acid.

Materials:

  • 3-(3,4-dichlorophenyl)propionic acid (20 g)

  • Thionyl chloride (SOCl₂) (100 ml)

  • Aluminum chloride (AlCl₃), anhydrous (20 g)

  • Methylene chloride (CH₂Cl₂), anhydrous (20 ml + 150 ml)

  • Ice

  • Standard reflux and stirring apparatus, dried thoroughly

  • Separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Step A: Formation of the Acyl Chloride

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), combine 3-(3,4-dichlorophenyl)propionic acid (20 g) and thionyl chloride (100 ml).

    • Heat the mixture to reflux and maintain for 30 minutes. Causality: Thionyl chloride converts the less reactive carboxylic acid into the highly reactive acyl chloride, facilitating the subsequent cyclization. The reflux ensures the reaction goes to completion.

    • After cooling, carefully remove the excess thionyl chloride by evaporation under reduced pressure using a rotary evaporator. The residue is the crude 3-(3,4-dichlorophenyl)propionyl chloride.

  • Step B: Intramolecular Friedel-Crafts Cyclization

    • In a separate, larger flask equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of anhydrous aluminum chloride (20 g) in anhydrous methylene chloride (150 ml). Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water and would be rendered inactive.

    • Dissolve the crude acyl chloride from Step A in anhydrous methylene chloride (20 ml).

    • Slowly add the acyl chloride solution to the stirred AlCl₃ suspension. An exothermic reaction may occur; maintain control with an ice bath if necessary.

    • Stir the resulting mixture for 1 hour at room temperature, then heat to 50°C for 30 minutes to ensure complete reaction.

  • Step C: Workup and Isolation

    • Carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. Causality: This step quenches the reaction by decomposing the AlCl₃ catalyst and hydrolyzing any remaining reactive species. This is a highly exothermic process and must be done cautiously.

    • Continue stirring for 30 minutes until the ice has melted and the mixture is a slurry.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5,6-dichloro-2,3-dihydro-1H-inden-1-one, which can be further purified by recrystallization or chromatography.

Diagram 3: Experimental Workflow for Halogenated Indanone Synthesis

G Start Starting Material: 3-(3,4-Dichlorophenyl)propionic Acid Step1 Step 1: Acyl Chloride Formation - Add Thionyl Chloride - Reflux 30 min Start->Step1 Step1_out Crude Acyl Chloride (Intermediate) Step1->Step1_out Step2 Step 2: Friedel-Crafts Cyclization - Suspend AlCl₃ in CH₂Cl₂ - Add Acyl Chloride solution - Stir at RT, then 50°C Step1_out->Step2 Step3 Step 3: Reaction Quench - Pour onto ice Step2->Step3 Step4 Step 4: Extraction & Workup - Extract with CH₂Cl₂ - Wash (H₂O, NaHCO₃, Brine) - Dry and Concentrate Step3->Step4 Product Final Product: 5,6-Dichloro-1-Indanone Step4->Product

Caption: A validated step-by-step workflow for a classic Friedel-Crafts synthesis.

Part 4: Conclusion and Future Outlook

The journey of halogenated indanones from their initial synthesis to their current status as indispensable building blocks in drug development is a testament to the power of synthetic innovation. The foundational Friedel-Crafts and Nazarov reactions have been refined and supplemented by modern catalytic methods that offer greater efficiency, selectivity, and sustainability. For researchers and scientists, a deep understanding of these historical and methodological developments is not merely academic; it is essential for designing the next generation of therapeutics. As our ability to precisely control chemical reactions advances, the strategic synthesis and application of novel halogenated indanones will undoubtedly continue to play a central role in addressing unmet medical needs, from neurodegenerative diseases to oncology.

References

A Deep Dive into the Theoretical Properties of Iodinated Organic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of iodine into an organic scaffold fundamentally reshapes its steric and electronic landscape, unlocking unique reactivity profiles and functionalities. This in-depth guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the theoretical underpinnings of iodinated organic compounds. We will dissect the nuances of the carbon-iodine bond, its profound influence on molecular properties, and the diverse applications that emerge from these distinct characteristics, offering insights to harness their full potential in chemical synthesis and medicinal chemistry.

The Carbon-Iodine (C-I) Bond: An Anomaly Among Halogens

The C-I bond is distinguished as the longest and weakest among the carbon-halogen series. This characteristic is not a liability but a key feature that dictates the heightened reactivity of organoiodides, making them exceptionally valuable synthetic intermediates.

Table 1: Comparative Analysis of Carbon-Halogen Bond Properties

PropertyC-FC-ClC-BrC-I
Bond Length (Å) 1.351.771.942.14
Bond Dissociation Energy (kcal/mol) 115816854
Electronegativity of Halogen (Pauling Scale) 4.03.162.962.66

The significantly lower bond dissociation energy of the C-I bond predisposes it to both homolytic and heterolytic cleavage, positioning iodinated compounds as superior precursors for a vast array of chemical transformations.

Electronic Landscape: Beyond Simple Induction

While iodine is the least electronegative of the stable halogens, it still imparts a net electron-withdrawing inductive effect (-I). However, its true electronic influence is far more complex. The large, diffuse valence orbitals of iodine give rise to high polarizability and, most importantly, enable it to function as a potent halogen bond donor.

Halogen Bonding: A Directional Non-Covalent Force

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom, known as the σ-hole, and a nucleophilic Lewis base. In iodinated organic compounds, the polarization of the C-I bond generates a region of positive electrostatic potential on the iodine atom's outermost surface, directly opposite the C-I bond axis. This "σ-hole" can then engage in a stabilizing interaction with electron-rich species such as lone pairs on nitrogen, oxygen, or sulfur atoms, as well as π-electron systems.

The strength of this interaction is directly proportional to the polarizability of the halogen, following the trend I > Br > Cl > F. This positions iodinated compounds as premier halogen bond donors.

HalogenBond R R I I R->I C-I bond sigma_hole σ-hole (+) lone_pair : sigma_hole->lone_pair Halogen Bond LewisBase Lewis Base (e.g., N, O, S)

Caption: A schematic representation of a halogen bond between an iodinated compound and a Lewis base.

This powerful, yet subtle, interaction is being increasingly leveraged in drug design for enhancing ligand-protein binding, in crystal engineering to control solid-state architecture, and in organocatalysis.

Spectroscopic Fingerprints of Organoiodides

The presence of an iodine atom imparts distinct and readily identifiable signatures in various spectroscopic analyses.

  • NMR Spectroscopy: The ¹²⁷I nucleus possesses a nuclear spin of 5/2 and a large quadrupole moment. This results in efficient quadrupolar relaxation, which often leads to significant line broadening for both ¹³C and ¹H nuclei in close proximity to the iodine. While this can complicate spectral interpretation, the chemical shift of the carbon directly bonded to iodine (¹³C-I) is highly diagnostic, typically appearing in the downfield region of -40 to 40 ppm.

  • Mass Spectrometry: Iodine is monoisotopic, consisting solely of ¹²⁷I. This simplifies mass spectra by avoiding the complex isotopic patterns characteristic of chlorine and bromine, making the presence of iodine in a molecule easily discernible from the molecular ion peak.

Reactivity and Synthetic Versatility

The unique properties of the C-I bond render iodinated organic compounds as highly versatile and reactive intermediates in modern organic synthesis.

Nucleophilic Substitution and Elimination

Both alkyl and aryl iodides are excellent substrates for nucleophilic substitution reactions (S_N2 and S_NAr). The iodide ion is a superb leaving group due to its large size and the high polarizability of the C-I bond. This same lability also facilitates elimination reactions.

Metal-Catalyzed Cross-Coupling Reactions

Organoiodides are the substrates of choice for a multitude of metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. The high reactivity of the C-I bond in the oxidative addition step often permits these transformations to proceed under significantly milder conditions with lower catalyst loadings compared to their chloro or bromo analogues.

CrossCoupling RI R-I OxAdd Oxidative Addition RI->OxAdd Pd0 Pd(0) Pd0->OxAdd RPdIL R-Pd(II)-I OxAdd->RPdIL Transmetalation Transmetalation RPdIL->Transmetalation Nu Nucleophile (e.g., R'-B(OR)2) Nu->Transmetalation RPdIINu R-Pd(II)-R' Transmetalation->RPdIINu RedElim Reductive Elimination RPdIINu->RedElim RedElim->Pd0 Catalyst Regeneration R_R_prime R-R' RedElim->R_R_prime

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction utilizing an organoiodide.

Halogen-Metal Exchange

The rapid and often quantitative nature of halogen-metal exchange, particularly with organolithium reagents, is a cornerstone of organoiodide utility. This reaction serves as a powerful gateway to a vast array of organometallic species, which can then be intercepted with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Halogen-Metal Exchange and Electrophilic Quench

  • Apparatus Setup: A multi-necked, flame-dried round-bottom flask is fitted with a magnetic stirrer, a low-temperature thermometer, a nitrogen or argon inlet, and a rubber septum.

  • Inert Atmosphere: The entire system is thoroughly purged with an inert gas to exclude atmospheric moisture and oxygen.

  • Reagent Preparation: The iodinated organic substrate is dissolved in a dry, aprotic solvent (e.g., anhydrous THF or diethyl ether) and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: A stoichiometric amount of an organolithium reagent (e.g., n-butyllithium in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Exchange Reaction: The resulting mixture is stirred at -78 °C for 30-60 minutes to allow for complete halogen-metal exchange.

  • Electrophilic Quench: The desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) is added to the freshly generated organolithium species.

  • Aqueous Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with an appropriate organic solvent.

  • Isolation and Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as flash column chromatography or recrystallization.

The Role of Iodinated Compounds in Medicinal Chemistry

The incorporation of iodine into a drug candidate is a well-established strategy to modulate its pharmacokinetic and pharmacodynamic properties.

  • Enhanced Lipophilicity: The large and polarizable nature of the iodine atom can significantly increase the lipophilicity of a molecule, which may lead to improved membrane permeability and oral bioavailability.

  • Metabolic Shielding: Introduction of an iodine atom at a metabolically labile position can effectively block enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's in vivo half-life.

  • Halogen Bonding: As previously detailed, the capacity of iodine to form strong halogen bonds can be exploited to enhance the binding affinity and selectivity of a ligand for its biological target.

  • Bioisosteric Replacement: The iodo group can act as a bioisostere for other functionalities, enabling the fine-tuning of a molecule's size, shape, and electronic properties to optimize its biological activity.

A prime biological example is the essential thyroid hormone, thyroxine (T4), a naturally occurring and vital iodinated organic compound.

Conclusion

The theoretical properties of iodinated organic compounds, from the inherent weakness of the C-I bond to the directional and influential nature of halogen bonding, offer a rich and multifaceted platform for chemical innovation. A deep and nuanced understanding of these fundamental principles is paramount for researchers seeking to exploit the unique reactivity and characteristics of this important class of molecules. As our appreciation for these properties grows, so too will the sophistication and impact of their applications in the synthesis of novel functional materials and next-generation therapeutic agents.

Whitepaper: Unlocking the Potential of 5-Iodo-2,3-dihydro-1H-inden-1-one: A Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-inden-1-one (indanone) scaffold is a well-established privileged structure in medicinal chemistry and organic synthesis, forming the core of numerous biologically active compounds and natural products.[1][2][3] The introduction of an iodine atom at the 5-position creates 5-Iodo-2,3-dihydro-1H-inden-1-one, a molecule of profound, yet underexplored, potential. The presence of the iodo-substituent does more than simply add molecular weight; it introduces a highly versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation and provides a powerful tool for modulating physicochemical properties through halogen bonding.[1][4] This guide departs from conventional reviews to provide a forward-looking technical roadmap for researchers, scientists, and drug development professionals. We will delineate three core research areas where this building block can be leveraged to pioneer new synthetic methodologies, develop next-generation therapeutics, and innovate in the field of materials science. Each proposed avenue is supported by field-proven insights, detailed experimental frameworks, and the causal logic behind strategic scientific choices.

Core Compound Analysis: this compound

Before exploring future applications, it is critical to understand the foundational chemical properties of the title compound. The molecule consists of a rigid bicyclic indanone framework, which provides a defined three-dimensional orientation for functional groups. The two key reactive sites are the aromatic carbon-iodine bond and the ketone carbonyl group.

Causality of Reactivity:

  • The C-I Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. Its lower bond dissociation energy facilitates oxidative addition to the metal center, enabling a wide array of transformations under milder conditions than its bromo- or chloro-analogues.

  • The Carbonyl Group: The ketone at the 1-position is a classic site for nucleophilic addition, condensation reactions, and modifications of the adjacent α-carbon, providing a secondary point for molecular diversification.

Physicochemical Properties: The iodine atom significantly increases the molecule's lipophilicity and polarizability, which can enhance membrane permeability and metabolic stability—key considerations in drug design.[1]

PropertyValueSource
Molecular FormulaC₉H₇IO[5]
Molecular Weight258.06 g/mol [5]
Boiling Point326°C[5]
Density1.882 g/cm³[5]
FormYellow Powder[5]

Research Area I: Pioneering Advanced Synthetic Methodologies

The true synthetic power of this compound lies in its capacity as a versatile scaffold. Research in this area should focus on leveraging the C-I bond to rapidly construct libraries of complex molecules.

Palladium-Catalyzed Cross-Coupling for Library Synthesis

The iodo-indanone is an ideal substrate for a suite of palladium-catalyzed reactions. The objective is not merely to perform these reactions, but to use them to build diverse chemical libraries for subsequent screening in medicinal chemistry or materials science.

Strategic Rationale: These coupling reactions are foundational to modern synthetic chemistry because they allow for the precise and efficient formation of C-C (Suzuki, Heck, Sonogashira) and C-N (Buchwald-Hartwig) bonds, which are ubiquitous in pharmaceuticals and functional materials.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki Aryl/Heteroaryl Boronic Acid Pd(PPh₃)₄, Base start->suzuki C-C Bond sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base start->sonogashira C-C Bond buchwald Amine (R₂NH) Pd Catalyst, Ligand, Base start->buchwald C-N Bond prod_suzuki 5-Aryl-indanones suzuki->prod_suzuki prod_sonogashira 5-Alkynyl-indanones sonogashira->prod_sonogashira prod_buchwald 5-Amino-indanones buchwald->prod_buchwald

Caption: Synthetic diversification of 5-Iodo-1-indanone.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for synthesizing 5-Aryl-2,3-dihydro-1H-inden-1-one derivatives. The success of the reaction can be easily monitored by TLC and confirmed by mass spectrometry.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

    • Expert Insight: While many modern catalysts exist, Pd(PPh₃)₄ is robust, commercially available, and highly effective for aryl iodides, making this a reliable starting point for methodology development.

  • Solvent Addition: Add a 3:1 mixture of Dioxane and Water (0.1 M concentration relative to the iodo-indanone). The water is crucial for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90°C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer in vacuo. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-indanone derivative.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Research Area II: Rational Drug Design & Medicinal Chemistry

The indanone scaffold is present in a range of biologically active compounds, including anticancer, anti-inflammatory, and neuroprotective agents.[3][6][7] The 5-iodo substituent offers a unique vector for enhancing biological activity through halogen bonding.

Leveraging Halogen Bonding for Enzyme Inhibition

Scientific Rationale: A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an amine nitrogen on a protein backbone. The iodine atom is an excellent halogen bond donor. This interaction can significantly increase binding affinity and selectivity for a biological target.[4] A promising research direction is the design of inhibitors for targets where a halogen bond acceptor is present in the active site.

Proposed Target: Acetylcholinesterase (AChE) The Alzheimer's drug Donepezil features an indanone moiety.[1] Designing novel AChE inhibitors based on the 5-iodo-indanone scaffold is a logical and promising research avenue.

G cluster_protein AChE Active Site cluster_ligand 5-Iodo-indanone Derivative acceptor Carbonyl Oxygen (e.g., from Glycine) anionic_site Anionic Site (e.g., Trp84) esteratic_site Esteratic Site (Ser200) ligand Iodo-indanone Scaffold iodine Iodine ligand->iodine cationic_group Cationic Group (e.g., Piperidine) ligand->cationic_group iodine->acceptor Halogen Bond (Key Interaction) cationic_group->anionic_site Cation-π Interaction

Caption: Hypothetical binding of an iodo-indanone derivative.

Hypothetical Library and Predicted Affinity

A small, focused library can be designed by coupling different amines to the indanone scaffold (following derivatization) to target the peripheral anionic site of AChE, while the iodine targets a halogen bond acceptor.

Compound IDR-Group (at 5-position via Suzuki)Docking Score (kcal/mol)
IND-001Phenyl-8.5
IND-0024-Pyridyl-9.2
IND-0033-Thienyl-8.8
IND-0044-Methoxyphenyl-8.9

Note: Docking scores are hypothetical and for illustrative purposes. They would need to be calculated using appropriate software (e.g., AutoDock, Glide).

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol provides a reliable method to quantify the inhibitory potential of synthesized compounds.

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

    • Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 50 µL of phosphate buffer and 25 µL of AChE solution. Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI solution.

  • Data Acquisition: Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by plotting percent inhibition versus log concentration.

    • Trustworthiness: Include a known inhibitor (e.g., Donepezil) as a positive control and a DMSO-only well as a negative control to validate the assay's performance.

Research Area III: Innovation in Materials Science

Aryl iodides are valuable precursors for creating novel organic materials with unique electronic and optical properties. The rigid indanone core can impart desirable morphological characteristics, such as thermal stability and defined packing in the solid state.

Development of Novel Conjugated Polymers

Scientific Rationale: By transforming the 5-iodo-1-indanone into a di-functional monomer (e.g., a dibromo- or distannyl- derivative), it can be used in polymerization reactions (like Stille or Suzuki polymerization) to create novel conjugated polymers. The indanone unit within the polymer backbone can influence the material's HOMO/LUMO energy levels, solubility, and film-forming properties, making it a candidate for applications in organic electronics like OLEDs or OPVs.

G monomer Dibromo-Indanone Monomer (from 5-Iodo-1-indanone) catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand monomer->catalyst comonomer Distannyl-Thiophene Co-monomer comonomer->catalyst polymer Indanone-Thiophene Conjugated Polymer catalyst->polymer Stille Polymerization

Caption: Polymerization scheme for an indanone-based material.

Research Workflow:

  • Monomer Synthesis: Develop a robust, high-yield synthesis of a di-functionalized indanone monomer starting from this compound. This would likely involve protecting the ketone, performing a second halogenation or borylation, and then coupling.

  • Polymerization: Optimize polymerization conditions (catalyst, ligand, temperature, time) to achieve high molecular weight and low polydispersity.

  • Characterization: Characterize the resulting polymer's chemical structure (NMR), molecular weight (GPC), thermal stability (TGA), and optoelectronic properties (UV-Vis, Cyclic Voltammetry).

  • Device Fabrication: Fabricate prototype electronic devices (e.g., a simple organic thin-film transistor) to evaluate the material's performance in a real-world application.

Conclusion

This compound is far more than a simple chemical intermediate. It is a strategic building block poised for significant contributions across multiple scientific disciplines. The research avenues proposed herein—advanced synthetic library generation, rational design of halogen-bonded enzyme inhibitors, and the creation of novel functional polymers—represent tangible, high-impact opportunities. By applying the principles of causal-driven experimentation and robust validation, researchers can unlock the full potential of this versatile molecule and pioneer significant scientific advancements.

References

Methodological & Application

The Versatile Synthon: Applications and Protocols for 5-Iodo-2,3-dihydro-1H-inden-1-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indanone Scaffold

The 2,3-dihydro-1H-inden-1-one (1-indanone) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for functional groups, making it a cornerstone in the design of molecules with specific biological targets.[1] The indanone core is a key structural feature in numerous biologically active compounds, including the renowned Alzheimer's disease therapeutic, Donepezil.[2] The strategic functionalization of the indanone skeleton is therefore of paramount importance for the development of novel therapeutics and advanced materials.

This guide focuses on a particularly valuable derivative: 5-Iodo-2,3-dihydro-1H-inden-1-one . The introduction of an iodine atom at the C-5 position transforms the simple indanone core into a versatile and powerful synthetic intermediate. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the precise and efficient introduction of a wide array of chemical moieties, including aryl, alkynyl, and amino groups, thus enabling the rapid generation of diverse molecular libraries for drug discovery and materials science research.

This document serves as a detailed guide for researchers, chemists, and drug development professionals, providing both the foundational knowledge and practical, step-by-step protocols for the synthesis and application of this compound.

Part 1: Synthesis of the Key Building Block

A reliable supply of the starting material is the first critical step in any synthetic campaign. The following protocol details a robust and scalable method for the synthesis of this compound from commercially available 1-indanone via electrophilic aromatic substitution. This method, adapted from a well-established procedure for the iodination of activated arenes, utilizes a potent electrophilic iodine species generated in situ from elemental iodine and a periodic acid oxidant.[3]

Protocol 1: Synthesis of this compound

Reaction Principle: The aromatic ring of 1-indanone is activated towards electrophilic substitution. The reaction with iodine in the presence of periodic acid and a catalytic amount of sulfuric acid generates a powerful iodinating agent, which regioselectively installs the iodo group at the C-5 position.

Caption: Synthetic route to this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-Indanone132.1610.0 g75.7 mmol1.0
Iodine (I₂)253.817.7 g30.3 mmol0.4
Periodic acid dihydrate (H₅IO₆)227.943.45 g15.1 mmol0.2
Glacial Acetic Acid-75 mL--
Concentrated Sulfuric Acid-2.25 mL--
Deionized Water-15 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1-indanone (10.0 g, 75.7 mmol), iodine (7.7 g, 30.3 mmol), and periodic acid dihydrate (3.45 g, 15.1 mmol).

  • Solvent Addition: In a separate beaker, carefully prepare the solvent mixture by adding concentrated sulfuric acid (2.25 mL) and water (15 mL) to glacial acetic acid (75 mL). Caution: This addition is exothermic. Allow the mixture to cool slightly.

  • Initiation: Add the prepared acidic solvent mixture to the flask containing the reactants. The mixture will form a deep purple solution.

  • Reaction: Heat the reaction mixture with stirring to 65-70 °C. Maintain this temperature for approximately 1-2 hours, or until the characteristic purple color of elemental iodine disappears, indicating the completion of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Cool the reaction mixture to room temperature and then pour it into approximately 200 mL of cold water with stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with several portions of water to remove any residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield this compound as a solid.

Part 2: Palladium-Catalyzed Cross-Coupling Applications

The true synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions. The following sections provide exemplary protocols for three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is fundamental in synthesizing biaryl structures, which are prevalent in pharmaceuticals and organic materials. Adapting conditions from successful couplings of the analogous 5-bromoindanone provides a reliable starting point for this transformation.[5]

Reaction Principle: A palladium(0) catalyst undergoes oxidative addition into the C-I bond of the indanone. Following transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination, the new C-C bond is formed, and the catalyst is regenerated.

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of 5-Iodo-1-indanone with Phenylboronic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Iodo-1-indanone258.06258 mg1.0 mmol1.0
Phenylboronic Acid121.93146 mg1.2 mmol1.2
Pd(PPh₃)₄1155.5635 mg0.03 mmol0.03
Potassium Carbonate (K₂CO₃)138.21415 mg3.0 mmol3.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Iodo-1-indanone (258 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition: Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting iodo-indanone is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 5-phenyl-2,3-dihydro-1H-inden-1-one.

Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly effective method for forming a bond between an sp²-hybridized carbon (from an aryl halide) and an sp-hybridized carbon (from a terminal alkyne).[6] This reaction is indispensable for the synthesis of aryl alkynes, which are important precursors for many complex molecules and functional materials.

Reaction Principle: The Sonogashira reaction involves a dual catalytic system of palladium and copper. The palladium catalyst follows a cycle similar to the Suzuki coupling, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[7]

Protocol 3: Sonogashira Coupling of 5-Iodo-1-indanone with Phenylacetylene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Iodo-1-indanone258.06258 mg1.0 mmol1.0
Phenylacetylene102.14123 mg (134 µL)1.2 mmol1.2
Pd(PPh₃)₂Cl₂701.9021 mg0.03 mmol0.03
Copper(I) Iodide (CuI)190.4511 mg0.06 mmol0.06
Triethylamine (Et₃N)101.195 mL--
Tetrahydrofuran (THF)-5 mL--

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Iodo-1-indanone (258 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and Copper(I) iodide (11 mg, 0.06 mmol).

  • Solvent and Base: Add degassed THF (5 mL) and triethylamine (5 mL).

  • Alkyne Addition: Add phenylacetylene (134 µL, 1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours and can be monitored by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography to yield 5-(phenylethynyl)-2,3-dihydro-1H-inden-1-one.

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation where traditional methods often fail.[8] This reaction is critical in pharmaceutical synthesis, as the arylamine motif is a common feature in drug molecules.

Reaction Principle: Similar to other cross-coupling reactions, the catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex. The amine then coordinates to the palladium(II) complex, and after deprotonation by a strong base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for high efficiency.

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of 5-Iodo-1-indanone with Morpholine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Iodo-1-indanone258.06258 mg1.0 mmol1.0
Morpholine87.12105 mg (105 µL)1.2 mmol1.2
Pd₂(dba)₃915.7218 mg0.02 mmol0.02
XPhos476.6229 mg0.06 mmol0.06
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4 mmol1.4
Toluene-10 mL--

Step-by-Step Procedure:

  • Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (135 mg, 1.4 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18 mg, 0.02 mmol), and XPhos (29 mg, 0.06 mmol) to a flame-dried Schlenk tube.

  • Reagent Addition: Add 5-Iodo-1-indanone (258 mg, 1.0 mmol). Seal the tube with a septum.

  • Solvent and Amine: Outside the glovebox, add degassed toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain 5-(morpholino)-2,3-dihydro-1H-inden-1-one.

Conclusion

This compound is a strategically important building block that provides a reliable and versatile entry point for the synthesis of a vast array of functionalized indanone derivatives. The protocols outlined in this guide for its synthesis and subsequent elaboration via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer robust and reproducible methods for researchers in medicinal chemistry and materials science. By leveraging the unique reactivity of the carbon-iodine bond, scientists can efficiently explore chemical space, accelerate structure-activity relationship studies, and develop novel molecules with significant therapeutic or technological potential.

References

Application Notes & Protocols: 5-Iodo-2,3-dihydro-1H-inden-1-one as a Strategic Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the prominent Alzheimer's disease therapeutic, Donepezil.[1][2][3] This guide provides an in-depth exploration of 5-Iodo-2,3-dihydro-1H-inden-1-one, a highly versatile intermediate. The presence of the iodo substituent at the C5 position serves as a strategic functional handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of diverse molecular architectures, making it an invaluable building block for drug discovery and development programs. These notes detail the synthetic utility of this precursor, focusing on established protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and explain the chemical principles that underpin these powerful transformations.

The Strategic Importance of the 5-Iodo-1-Indanone Scaffold

The rigid, bicyclic framework of the 1-indanone core provides a well-defined three-dimensional orientation for appended functional groups, which is critical for achieving specific and high-affinity interactions with biological targets.[4] Its derivatives are known to possess a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[5][6]

The true synthetic power of This compound lies in the dual reactivity of the molecule:

  • The Ketone: The carbonyl group at the C1 position allows for classic transformations such as aldol condensations, reductions, and reductive aminations, enabling the elaboration of the five-membered ring.

  • The Aryl Iodide: The iodine atom at the C5 position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. Aryl iodides are the most reactive of the aryl halides in common palladium-catalyzed processes due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This enables the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[7][8]

This orthogonal reactivity makes the 5-iodo-1-indanone scaffold a powerful platform for generating libraries of complex molecules with diverse functionalities for high-throughput screening and lead optimization.

References

experimental protocol for the synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the experimental protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. The 2,3-dihydro-1H-inden-1-one (1-indanone) scaffold is a privileged structure, forming the core of numerous biologically active compounds, including the Alzheimer's drug Donepezil.[1][2] The introduction of an iodine atom at the 5-position significantly enhances the molecule's utility as a synthetic building block, primarily through its ability to participate in cross-coupling reactions. This document provides a detailed, step-by-step protocol for the direct electrophilic iodination of 1-indanone, discusses the underlying chemical principles, offers troubleshooting advice, and outlines methods for product characterization and purification. This protocol is designed for researchers in organic synthesis, drug discovery, and materials development.

Introduction: The Strategic Importance of 5-Iodo-1-Indanone

The 1-indanone framework is a rigid bicyclic system that provides a well-defined three-dimensional orientation for functional groups, which is critical for specific interactions with biological targets.[1] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4]

Halogenation is a cornerstone of modern medicinal chemistry, employed to modulate a compound's physicochemical properties.[1] Specifically, the introduction of an iodine atom can:

  • Enhance Lipophilicity: Improving membrane permeability and absorption.

  • Serve as a Synthetic Handle: The carbon-iodine bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Introduce Steric Bulk: The large atomic radius of iodine can be used to probe steric requirements in biological binding pockets.[1]

Therefore, this compound is not merely a final product but a versatile platform for generating diverse libraries of complex indanone derivatives for structure-activity relationship (SAR) studies.

Synthesis Strategy: Direct Electrophilic Aromatic Substitution

The most direct and atom-economical approach to synthesize 5-Iodo-1-indanone is through the electrophilic aromatic substitution (EAS) of the commercially available 1-indanone. The benzene ring of the indanone scaffold is activated towards EAS by the fused aliphatic ring. The carbonyl group is a deactivating group and a meta-director. However, the position para to the activating alkyl group (C5) is the most sterically accessible and electronically favorable position for substitution.

A variety of iodinating reagents can be employed for this transformation. A common and effective method utilizes molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent (e.g., nitric acid, periodic acid) is crucial as it converts I₂ into a more potent electrophilic iodine species (such as I⁺) and consumes the hydrogen iodide (HI) byproduct, which could otherwise participate in reversible reactions.[5]

General Workflow for Synthesis and Validation

The overall process can be visualized as a sequence of distinct stages, from initial reaction setup to final product validation.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Validation reagents Reagents & Glassware Preparation setup Reaction Setup (Inert Atmosphere) reagents->setup iodination Iodination Reaction (Stirring at RT) setup->iodination quench Reaction Quenching (Na₂S₂O₃ solution) iodination->quench extract Extraction (e.g., Ethyl Acetate) quench->extract wash Washing & Drying extract->wash purify Purification (Column Chromatography or Recrystallization) wash->purify characterize Characterization (NMR, MS, IR) purify->characterize product Pure 5-Iodo-1-Indanone characterize->product

Caption: Experimental workflow from preparation to final product validation.

Detailed Experimental Protocol

This protocol describes the direct iodination of 1-indanone using molecular iodine and nitric acid in an acetic acid solvent system.[5]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
1-IndanoneC₉H₈O132.1683-33-0Starting material. Ensure high purity.[6][7]
Iodine (I₂)I₂253.817553-56-2Iodinating agent.
Nitric Acid (70%)HNO₃63.017697-37-2Oxidizing agent. Handle with extreme care.
Glacial Acetic AcidCH₃COOH60.0564-19-7Solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent.
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7For quenching excess iodine.
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8For neutralization.
Brine (Saturated NaCl)NaCl58.447647-14-5For washing.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Silica GelSiO₂60.087631-86-9For column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-indanone (5.0 g, 37.8 mmol).

    • Add glacial acetic acid (100 mL) to dissolve the starting material. Stir until a clear solution is obtained.

    • In a separate beaker, carefully weigh molecular iodine (9.6 g, 37.8 mmol, 1.0 eq.). Add this to the reaction flask. The solution will turn a deep brown/purple.

  • Initiation of Iodination:

    • Cool the flask in an ice-water bath.

    • CAUTION: Perform this step in a well-ventilated fume hood. Slowly add concentrated nitric acid (70%, ~2.0 mL) dropwise to the stirring mixture over 10-15 minutes. The addition is exothermic. Maintain the internal temperature below 20 °C.

    • Causality Note: Nitric acid acts as the oxidant, generating the electrophilic iodine species required for the aromatic substitution. Slow, cooled addition prevents runaway reactions and unwanted nitration byproducts.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The starting material spot should diminish and a new, lower Rf spot corresponding to the product should appear.

  • Work-up and Quenching:

    • Once the reaction is complete, pour the mixture slowly into a beaker containing 300 mL of ice-cold water and a 10% aqueous solution of sodium thiosulfate (~50 mL). Stir until the purple/brown color of excess iodine disappears.

    • A precipitate (the crude product) should form. If it does not, proceed directly to extraction.

    • Transfer the entire mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize residual acids, followed by brine (1 x 100 mL).

    • Causality Note: The bicarbonate wash is critical to remove both acetic acid and any remaining nitric acid, which could interfere with purification.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification

The crude product can be purified by one of two methods:

  • Recrystallization (Preferred for high-purity batches): Dissolve the crude solid in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture. Allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

  • Column Chromatography: For smaller scales or if recrystallization is ineffective, purify the crude material on a silica gel column using a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing polarity).

The final product, this compound, should be a yellow or off-white solid.[8][9]

Characterization and Validation

To ensure the trustworthiness of the protocol, the final product must be rigorously characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons (doublets and a doublet of doublets in the 7.5-7.8 ppm region) and two aliphatic triplets around 2.7 ppm and 3.1 ppm, each integrating to 2H.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbonyl carbon (~205 ppm), aromatic carbons (including the carbon bearing the iodine at ~95 ppm), and two aliphatic carbons (~25 and 36 ppm).

  • Mass Spectrometry (MS): The ESI-MS should show a clear [M+H]⁺ peak at m/z 259.0.

  • Infrared Spectroscopy (IR): A strong absorption band characteristic of the ketone C=O stretch should be visible around 1700 cm⁻¹.

Reaction Scheme and Troubleshooting

Caption: Synthesis of 5-Iodo-1-Indanone via Electrophilic Iodination.

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; Insufficient oxidation of I₂.Extend reaction time. Add a slight excess of nitric acid (e.g., 1.05 eq.), but monitor for side products. Ensure vigorous stirring.
Formation of Di-iodinated Product Reaction conditions too harsh (high temp or excess iodinating agent).Maintain temperature control during nitric acid addition. Use stoichiometric amounts of iodine.
Presence of Nitrated Byproducts Excess nitric acid or elevated temperature.Ensure slow, dropwise addition of nitric acid at low temperature.
Difficult Purification Product contaminated with starting material or isomers.Optimize TLC conditions to achieve better separation before attempting column chromatography. Try a different solvent system for recrystallization.

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of this compound. The direct iodination method is efficient and utilizes readily available reagents. The resulting product is a highly valuable intermediate, poised for further chemical modification, particularly through palladium-catalyzed cross-coupling reactions, enabling the rapid development of novel indanone-based compounds for pharmaceutical and materials science applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indanone Scaffold and Palladium Catalysis

The 2,3-dihydro-1H-inden-1-one (indanone) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure is a key component in a multitude of biologically active compounds and functional materials. The strategic functionalization of the indanone core, particularly at the 5-position, allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. 5-Iodo-2,3-dihydro-1H-inden-1-one serves as a versatile and highly reactive building block for introducing a diverse array of substituents at this key position.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with unprecedented efficiency and selectivity.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools in modern drug discovery and development.[2] The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles. This high reactivity allows for the use of mild reaction conditions, broad functional group tolerance, and excellent yields, making it an ideal substrate for a range of palladium-catalyzed transformations.

This comprehensive guide provides detailed application notes and field-proven protocols for the most pivotal palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of each reaction, providing a rationale for the selection of catalysts, ligands, bases, and solvents, thereby empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them for their specific synthetic challenges.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organohalide and an organoboron compound.[3] This reaction is celebrated for its mild conditions, low toxicity of the boron reagents, and exceptional functional group tolerance. For the synthesis of 5-aryl-2,3-dihydro-1H-inden-1-ones, the Suzuki-Miyaura coupling is the premier method.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary organometallic steps. Understanding this cycle is paramount for optimizing reaction conditions.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base, - I⁻) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling. Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Insertion Product->Hydrido-Pd Complex β-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (+ Base, - HBX) caption Figure 2. Catalytic Cycle of the Heck-Mizoroki Reaction. Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H Cu(I)-C≡CR Cu(I)-C≡CR R-C≡C-H->Cu(I)-C≡CR + CuI, Base Cu(I)-C≡CR->Ar-Pd(II)-I(L2) caption Figure 3. Dual Catalytic Cycles of the Sonogashira Coupling. Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Amine Complex Amine Complex Ar-Pd(II)-I(L2)->Amine Complex Amine Coordination Amido Complex Amido Complex Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2) Amine Complex->Amido Complex Deprotonation (+ Base) caption Figure 4. Catalytic Cycle of the Buchwald-Hartwig Amination.

References

Application Notes: 5-Iodo-2,3-dihydro-1H-inden-1-one as a Foundational Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Indanone

In the landscape of advanced materials, the architectural precision of molecular components is paramount. 5-Iodo-2,3-dihydro-1H-inden-1-one, a halogenated derivative of the indanone scaffold, emerges as a strategically significant precursor for the synthesis of functional organic materials. The indanone core is a privileged structure, not only in medicinal chemistry but also as a component in organic functional materials, including those used in Organic Light-Emitting Diodes (OLEDs), dyes, and fluorophores.[1] The true value of this specific compound in materials science lies in the synergistic interplay between the indanone framework and the highly reactive carbon-iodine bond.

The iodine atom at the 5-position serves as a versatile synthetic handle, enabling facile carbon-carbon bond formation through a variety of well-established cross-coupling reactions.[2][3] This reactivity allows for the rational design and construction of complex, conjugated systems with tailored optoelectronic properties. These notes will detail the application of this compound as a key intermediate in the synthesis of building blocks for organic semiconductors and conjugated polymers, providing field-proven insights and detailed protocols for researchers in materials science and drug development.

Physicochemical Properties & Handling

A solid understanding of the precursor's properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₇IO[4]
Molecular Weight 258.05 g/mol [2]
Appearance Light yellow powder[2]
CAS Number 511533-38-3[4]
Key Reactivity C-I bond susceptible to oxidative addition in cross-coupling catalysis[3]
Storage Store at 0-8°C[2]

Application I: Synthesis of π-Extended Indanone Derivatives for Organic Semiconductors

Scientific Rationale:

The performance of organic semiconductors often relies on a donor-acceptor (D-A) molecular architecture to tune the material's band gap and charge transport characteristics. The electron-withdrawing nature of the indanone carbonyl group makes it a suitable component for acceptor units.[2] Specifically, derivatives like 1,1-dicyanomethylene-3-indanone (IC) are potent electron acceptors used as end-caps for non-fullerene acceptors in organic solar cells and as components in n-type organic field-effect transistors (OFETs).[2][5][6]

This compound is an ideal starting point for creating more complex, functionalized indanone-based acceptor units. The iodine substituent allows for the strategic introduction of various aromatic or heteroaromatic systems via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3] This enables the extension of the molecule's π-conjugated system, which is critical for modulating its electronic properties and ensuring efficient charge transport in a solid-state device.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 5-Aryl-2,3-dihydro-1H-inden-1-one derivatives. The choice of the arylboronic acid is critical and will define the electronic properties of the resulting building block.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the selected arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-indanone derivative.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of Suzuki couplings. The choice of ligand can be tuned to optimize reactivity for specific substrates.

  • Base: An aqueous solution of a carbonate base is essential for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.[7]

Synthetic Workflow Diagram

Suzuki_Coupling start 5-Iodo-2,3-dihydro- 1H-inden-1-one reagents Arylboronic Acid Pd(PPh₃)₄, Base Heat start->reagents product 5-Aryl-2,3-dihydro- 1H-inden-1-one (π-Extended Building Block) reagents->product Suzuki Coupling Polymer_Synthesis A 5-Iodo-2,3-dihydro- 1H-inden-1-one B π-Extended Indanone Monomer (e.g., 5-Aryl-indanone) A->B Protocol 1: Suzuki Coupling C Functionalized Acceptor Monomer (e.g., with Aldehyde or Malononitrile Groups) B->C Further Functionalization (e.g., Knoevenagel Condensation) D Donor-Acceptor Conjugated Polymer C->D Polymerization with Donor Comonomer

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-Indanones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation has found extensive application in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures.[1][2] This application note provides a detailed protocol and in-depth scientific background for the Sonogashira coupling of 5-iodo-indanones, a class of building blocks with significant potential in the development of novel therapeutics. The indanone scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 5-position via Sonogashira coupling opens a gateway to a diverse range of molecular derivatives for structure-activity relationship (SAR) studies.

Introduction: The Strategic Importance of 5-Alkynyl-Indanones in Drug Discovery

The 1-indanone skeleton is a core structural motif present in numerous biologically active compounds and natural products.[3][4] Its rigid framework provides a well-defined orientation for appended functional groups, making it an attractive scaffold for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The functionalization of the indanone core is a key strategy in medicinal chemistry to modulate pharmacological properties.

The Sonogashira coupling offers a direct and efficient method to introduce an alkynyl group onto the indanone backbone at the 5-position, starting from the readily accessible 5-iodo-indanone. The resulting 5-alkynyl-indanones are versatile intermediates that can be further elaborated into a variety of heterocyclic systems and other complex structures, significantly expanding the chemical space available for drug discovery programs.[5]

The Mechanism of the Sonogashira Coupling: A Tale of Two Catalytic Cycles

The Sonogashira reaction is a classic example of a cross-coupling reaction catalyzed by a palladium complex, with the crucial assistance of a copper(I) co-catalyst.[6] The overall transformation is a culmination of two interconnected catalytic cycles: the palladium cycle and the copper cycle. Understanding these cycles is paramount for troubleshooting and optimizing the reaction conditions.

The Palladium Cycle: The Engine of C-C Bond Formation

The primary catalytic cycle involves the palladium center, which orchestrates the key bond-forming events.

  • Oxidative Addition: The cycle commences with the oxidative addition of the 5-iodo-indanone to a low-valent palladium(0) species. This step is often the rate-determining step and is generally faster for aryl iodides compared to bromides or chlorides.[7] The electron-withdrawing nature of the indanone's carbonyl group can promote this step.[8]

  • Transmetalation: The resulting palladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. This step transfers the alkynyl group from copper to the palladium center.

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired carbon-carbon bond of the 5-alkynyl-indanone product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[9]

The Copper Cycle: Activating the Alkyne

The copper co-catalyst plays a critical role in activating the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex.

  • Deprotonation: In the presence of a base (typically an amine), the acidity of the acetylenic proton is increased, facilitating its removal to form a copper(I) acetylide intermediate. This intermediate is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism Figure 1: The Catalytic Cycles of the Sonogashira Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuI CuI Cu_Alkyne [R-C≡C-H---CuI] CuI->Cu_Alkyne Coordination (R-C≡C-H) Cu_Acetylide R-C≡C-Cu Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl CuI Cu_Acetylide->CuI

A simplified representation of the interconnected catalytic cycles.

Experimental Protocol: Sonogashira Coupling of 5-Iodo-1-Indanone

This protocol provides a general starting point for the Sonogashira coupling of 5-iodo-1-indanone with a terminal alkyne. Optimization of the reaction parameters may be necessary for specific substrates.

Materials and Reagents
  • 5-Iodo-1-indanone

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Reaction Setup and Procedure

Note: The Sonogashira reaction is sensitive to oxygen, and all steps should be performed under an inert atmosphere using standard Schlenk techniques.[10]

  • Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-iodo-1-indanone (1.0 equiv).

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv) and copper(I) iodide (0.04-0.10 equiv).

    • Evacuate and backfill the flask with an inert gas three times.

  • Addition of Solvent and Base:

    • Add the anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids.

    • Add the freshly distilled amine base (e.g., triethylamine, 2.0-3.0 equiv).

  • Addition of Alkyne:

    • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed.

    • Monitor the progress of the reaction by TLC until the starting material (5-iodo-indanone) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-1-indanone.

Data Presentation: Key Reaction Parameters

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes the key variables and their typical ranges.

ParameterTypical Range/OptionsRationale and Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)Pd(II) precatalysts are often more air-stable. The choice of ligand can significantly impact reactivity.
Copper(I) Co-catalyst CuI (2-10 mol%)Essential for the activation of the terminal alkyne. Should be of high purity.
Base Triethylamine, Diisopropylethylamine (2-3 equiv)Acts as a proton scavenger and is crucial for the formation of the copper acetylide. Must be anhydrous.
Solvent THF, DMF, Toluene (anhydrous, degassed)The solvent should dissolve all reactants and be inert to the reaction conditions.
Temperature Room Temperature to 80 °CAryl iodides often react at room temperature, but gentle heating may be required for less reactive substrates.
Alkyne Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the alkyne is typically used to ensure complete consumption of the aryl iodide.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive palladium catalyst (palladium black formation)- Oxidized copper(I) iodide- Impure reagents or wet solvent- Insufficiently inert atmosphere- Use a fresh, high-quality palladium catalyst.- Use freshly opened or purified CuI.- Ensure all reagents and solvents are pure and anhydrous.- Thoroughly degas the solvent and maintain a positive pressure of inert gas.[10]
Glaser Homocoupling of Alkyne - High concentration of the alkyne- Presence of oxygen- Add the alkyne slowly to the reaction mixture.- Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[11]
Decomposition of Starting Material - High reaction temperature- Prolonged reaction time- Monitor the reaction closely and stop it once the starting material is consumed.- Attempt the reaction at a lower temperature.

Visualization of the Experimental Workflow

experimental_workflow Figure 2: Experimental Workflow for Sonogashira Coupling start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 5-Iodo-indanone, Pd Catalyst, CuI setup->reagents solvent_base Add Degassed Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Stir at RT or Heat (Monitor by TLC) alkyne->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure 5-Alkynyl-indanone purification->product

A step-by-step visualization of the experimental procedure.

Conclusion

The Sonogashira coupling of 5-iodo-indanones is a robust and versatile method for the synthesis of 5-alkynyl-indanones, which are valuable building blocks in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide array of novel indanone derivatives for biological evaluation. This application note serves as a comprehensive guide for the successful implementation of this important transformation in the laboratory.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Aryl-2,3-dihydro-1H-inden-1-ones

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides or pseudohalides has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl structures.[1] The 5-aryl-2,3-dihydro-1H-inden-1-one scaffold is a key structural motif in a variety of biologically active molecules and serves as a versatile intermediate in drug discovery programs. The ability to efficiently synthesize a diverse library of these compounds via Suzuki-Miyaura coupling is therefore of significant interest.

This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions specifically tailored for 5-iodo-2,3-dihydro-1H-inden-1-one. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Catalytic Cycle and the Critical Role of Reagents

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for rational optimization of reaction conditions.

The Palladium Catalytic Cycle

The generally accepted mechanism consists of three key steps:[3][4]

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of the this compound, forming a palladium(II) intermediate.[5] The reactivity of the organic halide is a critical factor, with the order of reactivity being I > Br > OTf >> Cl.[6] The use of an aryl iodide, such as in our target substrate, generally ensures efficient oxidative addition.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then reacts with the palladium complex.[7][8] This is often the rate-determining step of the cycle.[8]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' This compound (Ar-I) This compound (Ar-I) This compound (Ar-I)->Oxidative Addition Ar'-B(OH)2 + Base Ar'-B(OH)2 + Base Ar'-B(OH)2 + Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagent Considerations:
  • Palladium Catalyst: The choice of palladium source and ligand is paramount. While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are effective, modern precatalysts often offer superior activity and stability.[9][10] Buchwald-type precatalysts, such as XPhos Pd G2, are particularly effective for challenging couplings due to the bulky and electron-rich nature of the phosphine ligand, which promotes both oxidative addition and reductive elimination.[11][12]

  • Base: The base plays a multifaceted role.[8] Its primary function is to activate the boronic acid to form a more reactive boronate species.[7][13] Common inorganic bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH).[5] The choice of base can significantly impact reaction rate and yield, and often needs to be optimized for a specific substrate combination.[8]

  • Solvent: The solvent system influences the solubility of the reagents and the stability of the catalytic species.[14][15] Suzuki-Miyaura reactions are versatile and can be performed in a range of solvents, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[5] Aqueous solvent mixtures are often employed to facilitate the dissolution of the inorganic base.[16]

Optimized Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a representative arylboronic acid.

Materials and Reagents:
  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., XPhos Pd G2 or Pd(PPh3)4)

  • Base (e.g., K2CO3 or K3PO4)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reagents Combine this compound, arylboronic acid, and base in flask. Add_Solvent Add solvent mixture (e.g., Dioxane/Water). Combine_Reagents->Add_Solvent Degas Degas the mixture with an inert gas (N2 or Ar). Add_Solvent->Degas Add_Catalyst Add palladium catalyst. Degas->Add_Catalyst Heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Add_Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Quench Quench with water and extract with an organic solvent. Cool->Quench Dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. Quench->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to the specific substrates and reaction conditions. The following table provides a starting point for optimization, and the subsequent section addresses common issues.

ParameterCondition 1 (Classic)Condition 2 (Modern)Rationale
Catalyst Pd(PPh3)4 (5 mol%)XPhos Pd G2 (2 mol%)XPhos ligand can improve efficiency for challenging substrates.[11]
Base K2CO3 (2.0 equiv)K3PO4 (3.0 equiv)K3PO4 is a stronger base and can be more effective in some cases.
Solvent Dioxane/H2O (4:1)Toluene/H2O (10:1)Toluene can be beneficial for less polar substrates.
Temperature 100 °C80 °CLower temperatures may be possible with more active catalysts.
Common Problems and Solutions:
  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is of good quality and has been stored properly.[10] The use of precatalysts can mitigate issues with catalyst activation.

    • Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed.

    • Poor Base or Solvent Choice: Experiment with different bases and solvent systems as outlined in the optimization table. The presence of some water is often crucial for dissolving the base and facilitating the reaction.[17]

  • Homocoupling of Boronic Acid:

    • This side reaction can occur, especially in the presence of oxygen.[4] Rigorous degassing can minimize this. Using a slight excess of the boronic acid can also be a strategy, though it may complicate purification.

  • Protodeboronation:

    • The boronic acid can be replaced by a proton from the solvent, especially under harsh conditions.[4] Using milder conditions (lower temperature, less aggressive base) may help.

  • Product Inhibition:

    • In some cases, the product can coordinate to the palladium center and inhibit the catalyst.[18] Adjusting the reaction concentration may be beneficial.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of 5-aryl-2,3-dihydro-1H-inden-1-ones. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and streamline the production of these valuable compounds for applications in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this important transformation.

References

methods for the purification of 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Isolation of 5-Iodo-2,3-dihydro-1H-inden-1-one

Abstract

This compound, a key halogenated indanone derivative, serves as a pivotal intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including those for neurodegenerative diseases.[1] The presence of the iodine atom provides a site for further functionalization, often through cross-coupling reactions, making the purity of this building block paramount for the success of subsequent synthetic steps. This document provides detailed protocols for two primary : recrystallization and flash column chromatography. The rationale behind procedural choices, troubleshooting, and purity verification are discussed to guide researchers in obtaining material of the highest quality.

Introduction: The Imperative for Purity

In multi-step organic synthesis, the purity of each intermediate directly impacts the yield, purity, and overall efficiency of the subsequent steps. Impurities, which can include unreacted starting materials, reagents, side-products, or regioisomers, can interfere with reactions, poison catalysts, and complicate the purification of the final product.[2] For a crucial intermediate like this compound, achieving high purity (>99%) is not merely an academic exercise but a critical requirement for ensuring the reliability and reproducibility of synthetic routes in research and drug development.

This guide outlines two robust, scalable methods for achieving high-purity this compound from a crude, post-synthesis reaction mixture. The choice between methods depends on the impurity profile, the quantity of material, and the desired final purity.

Strategic Approach to Purification

A logical workflow is essential for efficient purification. The initial choice of method is typically guided by the physical state of the crude product and a preliminary purity assessment (e.g., by Thin-Layer Chromatography or ¹H NMR).

Purification_Strategy Start Crude 5-Iodo-1-indanone (Solid or Oil) IsSolid Is the crude product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization  Yes Chromatography Perform Flash Column Chromatography IsSolid->Chromatography No (Oily) AssessPurity Assess Purity (TLC, MP, NMR) TryRecrystallization->AssessPurity IsPure Purity > 99%? AssessPurity->IsPure IsPure->Chromatography No FinalProduct Pure Crystalline Product IsPure->FinalProduct  Yes Chromatography->AssessPurity

Caption: Decision workflow for purifying this compound.

Method 1: Purification by Recrystallization

Recrystallization is the most efficient method for purifying solid compounds, provided a suitable solvent can be identified. The technique relies on the principle that the solubility of a compound increases in a solvent at higher temperatures.[3] As a hot, saturated solution is allowed to cool, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (mother liquor).[4]

Principle of Solvent Selection

The ideal recrystallization solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature.

  • Dissolve the target compound completely at or near its boiling point.

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Be chemically inert towards the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

For 5-Iodo-1-indanone, which is a moderately polar ketone, suitable solvents include alcohols (methanol, ethanol) or a two-solvent system such as ethyl acetate/hexanes.

Protocol: Single-Solvent Recrystallization (Ethanol)

This protocol is recommended for crude material that is mostly the desired product but contains minor, more soluble impurities.

  • Dissolution: Place the crude 5-Iodo-1-indanone (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar and a minimal volume of ethanol (e.g., 15-20 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until all the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield of recovered crystals.[4]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask and pour the hot solution through quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the funnel with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which has low solubility at this temperature.[4]

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Troubleshooting Recrystallization
ProblemProbable CauseSolution
No crystals form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. If that fails, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3]
"Oiling out" The boiling point of the solvent is higher than the melting point of the compound; the compound is melting before dissolving. The compound is too impure.Lower the temperature of the solution. Add slightly more solvent. If oiling persists, the impurity level may be too high, and chromatography is required.
Low recovery Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration.Ensure minimum solvent is used and the solution is thoroughly cooled. Ensure filtration apparatus is pre-heated.

Method 2: Flash Column Chromatography

When recrystallization is ineffective due to the impurity profile (e.g., impurities with similar solubility) or if the crude product is an oil, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase (eluent).[6]

Principle of Eluent Selection

The separation is controlled by the polarity of the eluent. For 5-Iodo-1-indanone, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is effective. The optimal ratio is determined by Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of 0.25-0.35 for the target compound.

Protocol: Flash Column Chromatography

Chromatography_Workflow A 1. Prepare Silica Slurry (Hexanes/EtOAc) B 2. Pack Column A->B C 3. Load Sample (Adsorbed onto Silica) B->C D 4. Elute with Solvent (Apply Positive Pressure) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Remove Solvent (Rotary Evaporator) G->H I 9. Dry Under High Vacuum H->I J Pure Product I->J

Caption: Step-by-step workflow for flash column chromatography.

  • Eluent Preparation: Prepare a suitable eluent system. Based on the polarity of the target compound, a mobile phase of 10-20% ethyl acetate in hexanes is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the eluent. Pour the slurry into a glass column and use positive pressure to pack the bed firmly, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude 5-Iodo-1-indanone in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Causality: This "dry loading" method typically results in better separation and sharper bands compared to loading a liquid solution.

  • Elution: Carefully add the dry-loaded sample to the top of the packed silica bed. Gently add the eluent and begin applying positive pressure (using a pump or nitrogen line) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • TLC Analysis: Spot samples from the collected fractions onto a TLC plate and develop it using the eluent system. Visualize the spots under UV light. The desired product, 5-Iodo-1-indanone, will be UV-active due to its aromatic structure.

  • Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator under reduced pressure.[7]

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Data Presentation: Chromatography Parameters
ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar support for normal-phase chromatography, providing high surface area for effective separation.
Mobile Phase (Eluent) 10-30% Ethyl Acetate in HexanesProvides optimal polarity to move the moderately polar ketone down the column at a reasonable rate, separating it from less polar and more polar impurities.[7][8]
Target Rf 0.25 - 0.35An Rf in this range on a TLC plate generally ensures good separation on a column without excessively long elution times.
Visualization UV light (254 nm)The aromatic ring and carbonyl group of the indanone are strong chromophores that are easily visualized.

Purity Assessment and Characterization

After purification, the identity and purity of the this compound should be confirmed.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of high purity.[3] Impurities typically depress and broaden the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean, with chemical shifts, integrations, and coupling constants corresponding to the correct structure and no significant signals from impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard, capable of detecting impurities at levels below 0.1%.

Safety Precautions

  • All manipulations involving organic solvents must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • This compound and its precursors should be handled with care. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

References

Introduction: The Role of 5-Iodo-2,3-dihydro-1H-inden-1-one in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 5-Iodo-2,3-dihydro-1H-inden-1-one

This compound, also known as 5-iodo-1-indanone, is a crucial chemical intermediate in the fields of pharmaceutical and materials science research.[1] Its indanone core is a privileged structure found in numerous biologically active molecules, including drugs for neurodegenerative diseases.[2][3][4] The presence of an iodine atom enhances the molecule's utility, providing a reactive handle for synthetic transformations such as nucleophilic substitutions and cross-coupling reactions, which are fundamental to building complex molecular architectures.[1]

Given its significance as a precursor, the unambiguous structural confirmation and purity assessment of this compound are paramount. A multi-technique analytical approach is not merely a quality control measure but a foundational requirement for ensuring the validity of subsequent research and development efforts. This guide provides a detailed framework of robust analytical methods for the comprehensive characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are synthesized from established principles of analytical chemistry and best practices within the pharmaceutical industry.[5][6]

Physicochemical and Structural Data

A foundational step in any analytical workflow is the compilation of known properties of the analyte. This data serves as a reference against which experimental results are compared.

PropertyValueSource
IUPAC Name This compound[7]
Synonyms 5-Iodo-1-indanone, 5-Iodoindan-1-one[1][7]
CAS Number 511533-38-3[1]
Molecular Formula C₉H₇IO[1][7]
Molecular Weight 258.06 g/mol [1][7]
Appearance Light yellow powder[1]
Boiling Point 326 °C[7]
Storage 0-8°C, Inert atmosphere, Keep in dark place[1][7]

Part 1: Spectroscopic Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure. They probe the interactions of the molecule with electromagnetic radiation to provide a detailed "fingerprint" of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Focus: NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule. It is used for unambiguous structure confirmation and can also be adapted for quantitative purity assessment (qNMR).[8]

Principle of the Technique: NMR spectroscopy exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The exact frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing information about the connectivity of atoms.

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[9]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Causality: A sufficient relaxation delay (e.g., 5 seconds) is crucial for accurate integration, which reflects the relative number of protons corresponding to each signal.[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Causality: Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom, which aids in counting the total number of non-equivalent carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Expected Data Interpretation
  • ¹H NMR Spectrum: The molecule has 7 protons.

    • Aliphatic Region (δ 2.5-3.5 ppm): Two signals, each integrating to 2H, are expected for the two methylene (-CH₂-) groups. They will appear as triplets due to coupling with each other.

    • Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals are expected. The iodine atom and the carbonyl group influence the electronic environment, leading to a predictable pattern. One proton will appear as a doublet, another as a doublet of doublets, and the proton between the iodo and carbonyl-fused ring position may appear as a narrow singlet or doublet with very small coupling.

  • ¹³C NMR Spectrum: The molecule has 9 carbon atoms, and 9 distinct signals are expected.

    • Carbonyl Carbon (δ > 190 ppm): A single signal for the ketone C=O group will be observed in the far downfield region.

    • Aromatic Carbons (δ 90-150 ppm): Six signals are expected. The carbon directly attached to the iodine (C-I) will be significantly shifted upfield (to a lower δ value, ~90-100 ppm) compared to the other aromatic carbons.

    • Aliphatic Carbons (δ 25-45 ppm): Two signals corresponding to the two -CH₂- groups.

Mass Spectrometry (MS)

Application Focus: MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental formula.[9]

Principle of the Technique: MS ionizes chemical compounds to generate charged molecules or molecule fragments and measures their mass-to-charge ratio (m/z). This allows for the determination of the exact molecular weight.

Protocol 2: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecule intact, making it ideal for determining the molecular weight.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

  • HRMS: For elemental composition confirmation, perform the analysis on a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Expected Data Interpretation
  • Molecular Ion Peak: The primary peak observed should correspond to the protonated molecule [M+H]⁺ at m/z 259.96. The molecular ion [M]⁺ may also be observed at m/z 258.95.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic signature.

  • Fragmentation: Key fragments may include the loss of iodine ([M-I]⁺) or the loss of carbon monoxide ([M-CO]⁺), providing further structural evidence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Focus: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]

Principle of the Technique: FT-IR spectroscopy measures the absorption of infrared radiation by a sample.[10] Different chemical bonds vibrate at specific, characteristic frequencies. By identifying which frequencies of IR radiation are absorbed, one can determine the functional groups present in the molecule.[11]

Protocol 3: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. ATR is often preferred for its simplicity and speed.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Place a small amount of the powdered sample onto the ATR crystal and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Expected Data Interpretation

The FT-IR spectrum provides a "chemical fingerprint" of the molecule.[10] Key absorption bands for this compound are summarized below.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
3000 - 2850C-H StretchAliphatic (-CH₂-)
1720 - 1680 C=O Stretch Ketone (Conjugated)
1600 - 1450C=C StretchAromatic Ring
600 - 500C-I StretchAryl Iodide
UV-Visible Spectroscopy

Application Focus: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the presence of chromophores (light-absorbing groups) like the conjugated system of the indanone.

Principle of the Technique: This technique measures the absorption of ultraviolet or visible light by a substance. The absorption of light excites electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores.

Protocol 4: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10 µg/mL.

  • Blank Correction: Use the pure solvent to zero the spectrophotometer.

  • Spectrum Acquisition: Scan the sample across the UV-Vis range (typically 200-400 nm).

Expected Data Interpretation

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions of the iodinated aromatic ring conjugated with the carbonyl group. The λmax values will be indicative of this conjugated system.

Part 2: Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography is the gold standard for separating and quantifying the target compound from impurities.[5][6]

High-Performance Liquid Chromatography (HPLC)

Application Focus: HPLC is the primary technique for determining the purity of the compound and quantifying any impurities.[12] A well-developed HPLC method should be stability-indicating, meaning it can separate the main compound from its degradation products.

Principle of the Technique: HPLC separates components of a mixture based on their differential distribution between a stationary phase (a packed column) and a liquid mobile phase that is pumped through the column at high pressure.[12] For a non-polar stationary phase (like C18), non-polar compounds are retained longer, while polar compounds elute faster.

Protocol 5: Reverse-Phase HPLC Method for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (A standard reverse-phase column suitable for aromatic compounds).

    • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to both phases.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm. Causality: This wavelength is chosen because it is strongly absorbed by the aromatic ring, providing high sensitivity.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

  • Analysis and Data Interpretation:

    • Inject the sample and record the chromatogram.

    • The retention time of the main peak should be consistent across injections.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, this method must be fully validated according to ICH guidelines.[14]

Part 3: Integrated Analytical Workflow

No single technique provides a complete picture. A robust characterization relies on the logical integration of multiple analytical methods. The following workflow illustrates how these techniques complement each other to provide a comprehensive profile of this compound.

G cluster_0 Synthesis & Initial Check cluster_1 Structural Confirmation cluster_2 Purity & Quantification cluster_3 Final Characterization Synthesis Synthesized Product (5-Iodo-1-indanone) TLC TLC/FT-IR (Rapid Functional Group & Spot Check) Synthesis->TLC NMR NMR (¹H, ¹³C) (Definitive Structure) TLC->NMR Structure OK? MS HRMS (Molecular Formula) TLC->MS HPLC HPLC-UV (Purity Assessment) NMR->HPLC Structure Confirmed MS->HPLC Structure Confirmed qNMR qNMR (Purity Assay vs. Standard) HPLC->qNMR COA Certificate of Analysis (Complete Data Package) HPLC->COA Purity Meets Spec qNMR->COA Purity Meets Spec

References

Application Notes & Protocols: Safe Handling and Storage of 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Iodo-2,3-dihydro-1H-inden-1-one in Research

This compound, also known as 5-iodo-1-indanone, is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The indanone scaffold itself is a privileged structure, forming the core of numerous biologically active molecules and pharmaceuticals. The introduction of an iodine atom at the 5-position provides a key functional handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. Given its utility, researchers must be proficient in its safe handling and storage to ensure personal safety and maintain the compound's integrity for experimental success. This guide provides a detailed protocol for the safe handling and storage of this compound, grounded in established laboratory safety principles.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3]

Physicochemical Properties Summary:

PropertyValueSource
Molecular FormulaC9H7IO[1][4]
Molecular Weight258.06 g/mol [1][5]
AppearanceYellow powder[1]
Boiling Point326°C[1]
Density1.882 g/cm³[1]
Storage TemperatureRoom temperature, inert atmosphere, keep in dark place[1]

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is paramount when handling this compound. The following engineering controls and PPE are mandatory.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] The fume hood provides a contained workspace and protects the user from airborne contaminants.

  • Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are essential in the immediate vicinity of the work area for emergency use.[6]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times to protect against splashes and airborne particles.[7]

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact.[6] Given that some organic compounds can permeate gloves, it is good practice to double-glove and change gloves immediately if contamination is suspected.

  • Protective Clothing: A flame-resistant lab coat must be worn and fully buttoned.[7] Long pants and closed-toe shoes are also required to minimize skin exposure.[7]

  • Respiratory Protection: For situations with a higher risk of aerosol generation, such as large-scale transfers or spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Safe Handling Protocols

Adherence to the following step-by-step protocols will minimize exposure and ensure the safe handling of this compound.

Weighing and Transfer of Solid Compound

Rationale: This protocol is designed to prevent the generation of dust and avoid contamination of the laboratory environment.

Protocol:

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for handling the material.

  • Weighing:

    • Use a tared weigh boat or glassine paper on an analytical balance located inside the fume hood or in a designated weighing enclosure.

    • Carefully transfer the desired amount of the compound using a clean spatula. Avoid any rapid movements that could create dust.

  • Transfer to Reaction Vessel:

    • If transferring to a reaction vessel, do so within the fume hood.

    • Use a powder funnel to guide the solid into the vessel, minimizing the chances of spillage.

    • Gently tap the weigh boat and funnel to ensure the complete transfer of the material.

  • Cleaning:

    • After transfer, decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., ethanol or acetone) in a designated waste container.

    • Wipe down the balance and the surrounding area in the fume hood with a damp paper towel to collect any residual dust. Dispose of the paper towel in the solid hazardous waste.

Preparation of Solutions

Rationale: This protocol ensures that the dissolution process is controlled, preventing splashes and exposure to the solute and solvent.

Protocol:

  • Solvent Addition: Add the desired solvent to the reaction vessel containing the pre-weighed this compound. Add the solvent slowly to avoid splashing.

  • Dissolution: If necessary, use a magnetic stirrer or gentle manual swirling to aid dissolution. Ensure the vessel is capped or covered to prevent the release of vapors.

  • Labeling: Immediately label the vessel containing the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Storage Procedures

Proper storage is crucial for maintaining the stability and purity of this compound and for preventing accidents.

Short-Term Storage (In-Use)
  • For solutions or solids that are in active use, store them in tightly sealed and clearly labeled containers within a secondary containment tray in a designated area of the fume hood.

Long-Term Storage
  • Container: Store the compound in its original, tightly sealed container.

  • Location: Keep the container in a cool, dry, and dark place, such as a dedicated chemical storage cabinet.[9][10]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[11]

  • Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).[1]

Emergency Procedures

In the event of an emergency, follow these procedures calmly and efficiently.

Spills

Rationale: A structured response to a spill will contain the hazard and prevent further exposure.

Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small spills, contain the material using a spill kit with absorbent pads or sand. Avoid raising dust.

  • Neutralize (if applicable): While not directly applicable for this compound, for spills of reactive chemicals, a neutralization step may be necessary.

  • Clean-up: Wearing appropriate PPE, carefully sweep up the solid material or absorb the solution. Place the waste in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

First Aid
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[12] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Waste Disposal

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

Follow all local, state, and federal regulations for the disposal of chemical waste.[10]

Visual Workflow and Decision Making

Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don PPE: - Goggles - Lab Coat - Nitrile Gloves prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood weigh Weigh Solid in Hood prep_fumehood->weigh transfer Transfer to Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose store Store Compound dispose->store

Caption: Standard workflow for handling this compound.

Spill Response Decision Tree

G cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small & Contained? assess->small_spill Yes large_spill Large or Uncontained assess->large_spill No alert Alert Others Nearby small_spill->alert evacuate Evacuate Area large_spill->evacuate contain Contain with Spill Kit alert->contain cleanup Clean Up Waste contain->cleanup decon Decontaminate Area cleanup->decon notify Notify EH&S evacuate->notify secure Secure Area notify->secure

Caption: Decision tree for responding to a chemical spill.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one (also known as 5-iodo-1-indanone). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 5-iodo-1-indanone, and what is the underlying mechanism?

A1: The most common and direct method for synthesizing 5-iodo-1-indanone is through the electrophilic aromatic substitution (EAS) of the starting material, 2,3-dihydro-1H-inden-1-one (1-indanone). The reaction involves the introduction of an electrophilic iodine species ("I+") to the aromatic ring of the indanone.

The mechanism proceeds as follows:

  • Generation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile.[1][2] Therefore, it typically requires activation by an oxidizing agent (e.g., hydrogen peroxide, nitric acid, iodic acid) or a Lewis acid.[3][4] The oxidant converts I₂ into a more potent electrophilic species.

  • Electrophilic Attack: The electron-rich aromatic ring of 1-indanone attacks the electrophilic iodine species. The substitution occurs preferentially at the 5-position. This regioselectivity is governed by the directing effects of the substituents on the benzene ring. The alkyl portion of the fused ring is an ortho-, para-director, while the carbonyl group is a meta-director. The 5-position is para to the activating alkyl group and meta to the deactivating carbonyl group, making it the most electronically favorable site for substitution.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (arenium ion), loses a proton (H+) to a base in the medium, restoring the aromaticity of the ring and yielding the final product, 5-iodo-1-indanone.

Q2: What are some common iodinating systems used for this reaction?

A2: Several reagent systems can be employed, each with its own advantages and potential drawbacks. The choice often depends on substrate reactivity, desired scale, and safety considerations.

Reagent SystemOxidant/ActivatorTypical Solvent(s)Key Considerations
I₂ / H₂O₂ 30% Hydrogen PeroxideWater, Acetic Acid"Green" and cost-effective system. The reaction rate can be sensitive to temperature and pH.[5]
I₂ / HIO₃ / H₂SO₄ Iodic Acid / Sulfuric AcidAcetic Acid, WaterA powerful system capable of iodinating even deactivated rings. Requires careful control to avoid over-oxidation or charring.[3][6]
N-Iodosuccinimide (NIS) Trifluoroacetic Acid (TFA)Acetonitrile, DCMA milder, often highly regioselective reagent.[1] NIS is more expensive than I₂, making it more suitable for small-scale syntheses.
I₂ / CuO Copper(II) OxideMethanolOperates under neutral conditions. CuO acts as a catalyst to generate the iodonium ion and neutralizes the HI byproduct.[7][8]
Iodine Monochloride (ICl) NoneAcetic Acid, DCMA highly reactive and pre-formed electrophile. Can sometimes lead to undesired chlorination byproducts if not handled carefully.[9]

Section 2: Troubleshooting Guide: Common Side Reactions & Issues

This section addresses the most frequent problems encountered during the synthesis.

Issue 1: Low or No Yield of 5-Iodo-1-indanone

You've run the reaction, but the TLC/LCMS analysis shows mostly starting material or a complex mixture with very little desired product.

Possible Causes & Solutions:

  • Insufficient Electrophile Generation: As discussed, I₂ is not electrophilic enough on its own.[1][2]

    • Solution: Ensure your oxidizing agent (e.g., H₂O₂, HIO₃) is active and added in the correct stoichiometry. If using a catalytic acid like H₂SO₄ or TFA, ensure it is not quenched by basic impurities.

  • Reaction Conditions are Too Mild: The energy barrier for the reaction may not be overcome.

    • Solution: Gently heating the reaction mixture can often increase the rate. However, this must be balanced against the risk of side reactions. A stronger iodinating system, such as using iodic acid, may be necessary.[6]

  • Presence of Moisture: Many activating systems, especially those involving strong acids, can be deactivated by water.

    • Solution: Use anhydrous solvents and flame-dried glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect moisture sensitivity is the primary issue.

G start Low Yield of 5-Iodo-1-indanone check_sm Is starting material (1-indanone) consumed? start->check_sm check_reagents Verify activity of oxidant (e.g., H₂O₂, HIO₃) and acid catalyst. check_sm->check_reagents No complex_mixture Complex mixture of products observed. check_sm->complex_mixture Yes increase_temp Increase reaction temperature moderately (e.g., to 40-60 °C). check_reagents->increase_temp Reagents OK stronger_system Switch to a more powerful iodinating system (e.g., I₂/HIO₃). increase_temp->stronger_system No Improvement success Yield Improved increase_temp->success Improvement stronger_system->success lower_temp Lower reaction temperature and monitor closely. complex_mixture->lower_temp Yes lower_temp->success

Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products - Poly-iodination and α-Iodination

Your product mixture contains significant amounts of di-iodinated indanone or isomers where the iodine is not on the aromatic ring.

Possible Causes & Solutions:

This is the most common challenge and arises from two competing reaction pathways.

G cluster_main Reaction Pathways cluster_side Side Reactions Indanone 1-Indanone DesiredProduct 5-Iodo-1-indanone (Desired Product) Indanone->DesiredProduct Electrophilic Aromatic Substitution (EAS) AlphaIodo 2-Iodo-1-indanone (α-Iodination) Indanone->AlphaIodo α-Substitution (via Enol/Enolate) DiIodo 5,7-Diiodo-1-indanone (Poly-iodination) DesiredProduct->DiIodo Second EAS Event (Over-iodination)

Caption: Main reaction pathway vs. common side reactions.
  • Poly-iodination (e.g., 5,7-diiodo-1-indanone): The 5-iodo product is still sufficiently activated to undergo a second iodination, typically at the 7-position.

    • Cause: Excess iodinating reagent, prolonged reaction time, or high temperature.

    • Solution:

      • Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the limiting iodinating species. Do not use a large excess.

      • Monitor the Reaction: Follow the reaction progress by TLC or LCMS and quench it as soon as the starting material is consumed to prevent the product from reacting further.

      • Temperature Management: Run the reaction at room temperature or below, if possible, to favor mono-substitution.

  • α-Iodination (2-iodo- or 2,2-diiodo-1-indanone): The protons on the carbon adjacent (alpha) to the carbonyl group are acidic and can be removed to form an enol or enolate. This enol/enolate can then attack the electrophilic iodine.[5] This pathway is competitive with electrophilic aromatic substitution.

    • Cause: Conditions that favor enolization, such as high temperatures or the presence of certain bases. Some reagent systems are more prone to this.[7][8]

    • Solution:

      • Favor EAS Conditions: Use strongly acidic conditions (e.g., H₂SO₄, TFA) which promote the EAS mechanism while keeping the concentration of the enol intermediate low.

      • Avoid Base: Unless specifically required by the protocol (e.g., CuO method), avoid adding bases that would promote enolate formation.

Issue 3: Difficult Purification

The crude product is an oily mixture, and the desired product is difficult to separate from byproducts.

Possible Causes & Solutions:

  • Similar Polarity of Products: The starting material, mono-iodinated product, and di-iodinated product often have very similar polarities, making chromatographic separation challenging. α-iodinated products may also co-elute.

    • Solution 1: Column Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). Careful fraction collection is critical.

    • Solution 2: Recrystallization: This is often the most effective method for obtaining high-purity material if the crude product can be solidified. The desired 5-iodo-1-indanone is typically a solid. Try dissolving the crude material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allowing it to cool slowly. Oily impurities, such as regioisomers, often remain in the mother liquor, depressing the melting point of impure solids.[10]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-1-indanone using I₂ and HIO₃

This protocol is adapted from general procedures for iodinating aromatic ketones and offers a robust method.[6]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-indanone (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirring solution, add iodine (I₂, 0.5 eq) and iodic acid (HIO₃, 0.2 eq).

  • Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.3 eq) dropwise. The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice water and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will quench any unreacted iodine, and the product should precipitate as a solid.

  • Isolation: Stir the suspension for 15-20 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold hexanes.

  • Purification: Air-dry the crude solid. For high purity, recrystallize the solid from hot ethanol or perform column chromatography as described in Issue 3.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, solid 5-iodo-1-indanone in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).

  • Dissolution: Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

References

Technical Support Center: Synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for researchers engaged in the synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one. The indanone scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are crucial intermediates in drug discovery.[1] This document is structured to address common challenges and improve experimental outcomes through a combination of mechanistic understanding and field-proven protocols.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My overall yield for this compound is consistently low. What are the likely causes and how can I fix them?

Low yield is the most common issue and can originate from either the formation of the indanone core or the subsequent iodination step. Let's break down the possibilities.

Scenario A: Low Yield in the Indanone Formation Step (Intramolecular Friedel-Crafts Cyclization)

The synthesis of the 2,3-dihydro-1H-inden-1-one (1-indanone) backbone, typically via cyclization of 3-phenylpropionic acid, is a critical first step. Problems here will cascade through the entire synthesis.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity : The choice of acid catalyst is paramount. For less reactive substrates, standard Lewis acids may not be sufficient.[2]

    • Explanation : The intramolecular Friedel-Crafts acylation requires a potent electrophile. The strength of the catalyst directly impacts its ability to generate the acylium ion necessary for cyclization.

    • Recommendation : If using traditional catalysts like AlCl₃, consider switching to a "superacid" such as triflic acid (TfOH) or polyphosphoric acid (PPA), which are known to promote efficient cyclization, even for deactivated rings.[1][2]

  • Suboptimal Reaction Conditions : Temperature and concentration play a significant role.

    • Explanation : High temperatures can be necessary to overcome the activation energy for cyclization, but excessive heat can lead to decomposition or side reactions.[2] High substrate concentrations can favor intermolecular acylation, leading to polymeric byproducts instead of the desired intramolecular cyclization.[2]

    • Recommendation : Methodically screen temperatures. For PPA, temperatures can range from 100-200°C. For TfOH, reactions can often be run effectively at room temperature.[1] Maintain a reasonably high dilution (e.g., 0.1-0.2 M) to favor the intramolecular pathway.

  • Deactivated Starting Material : If your 3-phenylpropionic acid precursor has electron-withdrawing groups, the aromatic ring is less nucleophilic, making the cyclization more difficult.[2]

    • Explanation : Friedel-Crafts reactions are a form of electrophilic aromatic substitution. Electron-withdrawing groups reduce the electron density of the aromatic ring, slowing down or preventing the reaction.

    • Recommendation : Use a stronger catalytic system (e.g., neat TfOH) and potentially higher temperatures to force the reaction to completion.[1]

Scenario B: Low Yield in the Electrophilic Iodination Step

If you have successfully synthesized the 1-indanone intermediate, the low yield must stem from the iodination process.

Potential Causes & Solutions:

  • Ineffective Iodinating Reagent : The choice of iodine source and activator is critical for regioselectivity and conversion.

    • Explanation : Molecular iodine (I₂) itself is a weak electrophile. The reaction requires an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species (like I⁺).

    • Recommendation : A common and effective method for iodinating aromatic compounds under neutral conditions is using a combination of Iodine (I₂) and an oxidizing agent like mercury(II) oxide (HgO).[3] Other modern reagents include N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid.

  • Incorrect Regioselectivity : The formation of other iodo-isomers (e.g., 6-iodo or 7-iodo) will lower the yield of the desired 5-iodo product.

    • Explanation : The position of iodination is directed by the combined electronic effects of the substituents on the benzene ring. The ketone is an electron-withdrawing, meta-directing group, while the fused alkyl ring is an electron-donating, ortho,para-directing group. The 5-position is para to the alkyl substituent and meta to the carbonyl, making it a highly favored position for electrophilic substitution. However, suboptimal conditions can lead to a loss of this selectivity.

    • Recommendation : Ensure the reaction temperature is controlled (start at 0°C or room temperature) as higher temperatures can reduce selectivity. The choice of solvent can also play a role; non-polar solvents like dichloromethane are often preferred.[3]

  • Product Loss During Workup or Purification : The final product might be lost due to its physical properties or instability.[4]

    • Explanation : 5-Iodo-1-indanone may have some solubility in the aqueous layer if the workup involves extensive washing with polar solvents. It might also be sensitive to strongly acidic or basic conditions during extraction.[4]

    • Recommendation : After aqueous workup, check the aqueous layer via TLC to ensure no product is being lost.[4] If you suspect instability, perform a test by exposing a small sample of the crude product to your workup conditions and monitor for degradation by TLC.[4] For purification, consider recrystallization from a solvent system like ethanol/water or purification via column chromatography.

Q2: I am observing multiple spots on my TLC plate after the iodination reaction. How can I identify the impurities and prevent their formation?

The presence of multiple spots indicates the formation of side products. The most common culprits are unreacted starting material, regioisomers, and di-iodinated products.

Troubleshooting Impurity Formation:

Potential Impurity Identification (Relative TLC Rf) Cause Prevention & Mitigation
Unreacted 1-Indanone Typically more polar (lower Rf) than the iodinated product.Incomplete reaction due to insufficient reagent, time, or activation.Increase reaction time, slightly increase the equivalents of the iodinating agent, or use a more potent activating agent/catalyst. Monitor the reaction closely by TLC until the starting material spot disappears.
6-Iodo or 4-Iodo Isomers May have a very similar Rf value to the desired 5-iodo product, making separation difficult.Poor regiocontrol, often caused by high reaction temperatures or an inappropriate catalytic system.Maintain lower reaction temperatures (e.g., 0°C to RT). The HgO-I₂ system in a non-polar solvent like CH₂Cl₂ generally provides good regioselectivity.[3]
Di-iodinated Product(s) Typically less polar (higher Rf) than the mono-iodinated product.Excess iodinating reagent or prolonged reaction time. The first iodine atom activates the ring towards further substitution.Use a precise stoichiometry, typically 1.0-1.1 equivalents of the iodinating agent relative to the 1-indanone. Add the reagent slowly and monitor the reaction to stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

What is the most reliable synthetic route for this compound?

The most common and robust approach is a two-step synthesis. This method offers clear, distinct stages for optimization and purification.

  • Step 1: Intramolecular Friedel-Crafts Cyclization : 3-Phenylpropionic acid is cyclized in the presence of a strong acid catalyst to form 2,3-dihydro-1H-inden-1-one.

  • Step 2: Electrophilic Aromatic Iodination : The 1-indanone is then regioselectively iodinated at the 5-position using an appropriate iodinating agent.

Below is a workflow diagram illustrating this common synthetic pathway.

G cluster_0 Step 1: Indanone Core Synthesis cluster_1 Step 2: Regioselective Iodination A 3-Phenylpropionic Acid B 2,3-Dihydro-1H-inden-1-one (1-Indanone) A->B  Catalyst: Polyphosphoric Acid (PPA)  or Triflic Acid (TfOH)  Condition: Heat or RT C 2,3-Dihydro-1H-inden-1-one (from Step 1) D This compound (Final Product) C->D  Reagent: I₂ / HgO or NIS  Solvent: CH₂Cl₂ or CCl₄  Condition: RT

Caption: General workflow for the two-step synthesis of 5-Iodo-1-indanone.
How should I purify the final product?

Purification is essential to remove unreacted starting materials, isomers, and other byproducts. A two-stage approach is often effective.

  • Aqueous Workup : After the reaction is complete, quench appropriately (e.g., with sodium thiosulfate solution to remove excess iodine). Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.

  • Crystallization or Chromatography :

    • Recrystallization : This is the preferred method for large-scale purification if the crude product is reasonably clean. A common solvent system is ethanol/water or isopropanol. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

    • Column Chromatography : For smaller scales or to separate impurities with similar polarity (like regioisomers), column chromatography is necessary. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). Monitor the fractions by TLC.

A patent for a similar iodo-substituted heterocyclic compound suggests a purification method involving dissolution in aqueous acetic acid, decolorizing with activated carbon, and then precipitating the pure product by basifying with aqueous sodium hydroxide.[5] This acid-base strategy could be adapted if impurities are acidic or basic in nature.

What is a detailed protocol for the iodination step?

The following is a representative protocol based on established methods for aromatic iodination.[3] Note: This is a starting point and may require optimization for your specific setup.

Experimental Protocol: Iodination of 1-Indanone

G start Start reagents 1. Reagent Prep - Dissolve 1-indanone (1 eq.)  in Dichloromethane (CH₂Cl₂). - Place in a round-bottom flask  with a stir bar. start->reagents addition 2. Reagent Addition - Add Mercury(II) Oxide (HgO)  (1.1 eq.). - Add Iodine (I₂) (1.1 eq.)  portion-wise over 10 min. reagents->addition reaction 3. Reaction - Stir the suspension vigorously  at room temperature. - Monitor progress by TLC  (approx. 2-6 hours). addition->reaction workup 4. Workup - Filter off solids (HgI₂). - Wash filtrate with aq. Na₂S₂O₃  to remove excess I₂. - Wash with water, then brine. reaction->workup isolate 5. Isolation - Dry the organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure  to yield crude product. workup->isolate purify 6. Purification - Purify by recrystallization  (e.g., from Ethanol/Water)  or column chromatography. isolate->purify end End purify->end

Caption: Step-by-step experimental workflow for the iodination of 1-indanone.

Safety Precaution : Mercury(II) oxide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All mercury-containing waste must be disposed of according to institutional safety guidelines.

References

Technical Support Center: Cross-Coupling Reactions Involving 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Iodo-2,3-dihydro-1H-inden-1-one in palladium-catalyzed cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter during your experiments. As your Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Section 1: Foundational Concepts & General Setup

Before diving into specific problems, it's crucial to have a solid foundation. The success of any cross-coupling reaction hinges on the precise interplay of its components. The general palladium-catalyzed cross-coupling cycle is the cornerstone of these transformations.[1][2]

The Catalytic Cycle: A Quick Refresher

The reaction proceeds through three primary steps: oxidative addition, transmetalation (for reactions like Suzuki, Stille, etc.) or migratory insertion (for Heck), and reductive elimination.[3] The efficiency of each step is critical for a high-yielding reaction.

Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Indenyl-Iodide) pd2_complex L₂Pd(II)(Ar)X oxidative_addition->pd2_complex transmetalation Transmetalation (e.g., Suzuki, Stille) pd2_complex->transmetalation R-M (e.g., R-B(OH)₂) pd2_intermediate L₂Pd(II)(Ar)(R) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R (Product)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

FAQ 1: What are the essential precautions for setting up a cross-coupling reaction with this substrate?

Answer: Success starts with meticulous preparation. Given the sensitivity of palladium catalysts to oxygen, especially the active Pd(0) species, maintaining an inert atmosphere is non-negotiable.[4]

Recommended General Protocol:

  • Glassware Preparation: All glassware (Schlenk flask, condenser, stir bar) must be thoroughly oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the solid reagents first: this compound, the coupling partner (e.g., boronic acid), the base, and the palladium precatalyst/ligand system.

  • Inert Atmosphere Purge: Seal the flask and subject it to three cycles of evacuating the flask under vacuum and backfilling with an inert gas. This process, often called "degassing," is crucial.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe. Solvents should be purged with an inert gas for at least 30 minutes prior to use.

  • Heating & Monitoring: Heat the reaction to the desired temperature under a positive pressure of inert gas. Monitor the reaction progress by TLC or GC-MS.

Section 2: Troubleshooting Low or No Product Conversion

This is the most common and frustrating issue. A systematic approach is key to diagnosing the problem.

Troubleshooting_Workflow start Low or No Yield catalyst Catalyst Issue? Is Pd(0) forming? Is it active? Formation of Pd black? start->catalyst reagents Reagent Purity? Is the iodide pure? Is the coupling partner active (e.g., boronic acid degraded)? Is the base anhydrous? start->reagents conditions Reaction Conditions? Is the temperature optimal? Is the solvent appropriate? Is the system truly inert? start->conditions solution1 Solution: - Use a precatalyst (e.g., Pd G3/G4). - Screen different ligands. - Check for catalyst poisons. catalyst->solution1 solution2 Solution: - Re-purify starting materials. - Use fresh boronic acid or convert to a more stable ester (e.g., Bpin). - Use freshly opened/dried base. reagents->solution2 solution3 Solution: - Increase temperature. - Screen solvents. - Improve degassing technique. conditions->solution3

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

FAQ 2: My Suzuki-Miyaura reaction is not working. I see only starting material. What's the first thing I should check?

Answer: The three most common culprits in a failed Suzuki-Miyaura coupling are the catalyst , the base , and the boronic acid .

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ.[5] Sometimes this reduction is inefficient.

    • Expert Insight: Using modern palladium precatalysts , such as the Buchwald G3 or G4 palladacycles, can significantly improve reliability. These complexes generate the active Pd(0) species cleanly and efficiently, bypassing problematic in-situ reduction steps.[4]

  • Base Selection: The base is not just a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[6]

    • Causality: If the base is too weak, not soluble in the reaction medium, or hydrated, it cannot form the boronate complex efficiently, stalling the catalytic cycle.[7][8] For the indenone substrate, a moderately strong base is often required.

    • Solution: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous, as water can affect the reaction, sometimes beneficially by aiding solubility, but often detrimentally.[9]

  • Boronic Acid Quality: Boronic acids are susceptible to decomposition, particularly protodeborylation (replacement of the -B(OH)₂ group with a hydrogen) and formation of anhydride trimers (boroxines).

    • Solution: Use freshly purchased boronic acid or check the purity of your existing stock. If decomposition is suspected, consider converting the boronic acid to a more stable pinacol ester (Bpin) derivative.

FAQ 3: I am attempting a Buchwald-Hartwig amination and getting low yields. Why?

Answer: The Buchwald-Hartwig reaction is highly dependent on the ligand and base combination, which must be tailored to the specific amine and aryl halide.[10][11]

  • Ligand Mismatch: The ligand's job is to stabilize the palladium center, promote oxidative addition, and facilitate the crucial C-N reductive elimination. The steric and electronic properties of the ligand are paramount. The indenone substrate is somewhat bulky.

    • Expert Insight: For primary amines, ligands like XPhos or SPhos are often excellent choices. For secondary amines, especially hindered ones, different ligands might be necessary.[12] Using bidentate ligands like BINAP or Xantphos can also be effective by preventing palladium dimer formation and accelerating the reaction.[10]

    • Actionable Step: Screen a panel of Buchwald or ferrocene-based ligands. Often, a small screen can quickly identify a productive system.

  • Base Incompatibility: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[3]

    • Causality: Weak bases will not deprotonate the amine efficiently. Conversely, a base that is too strong or nucleophilic can react with the ketone on your indenone substrate, causing side reactions like aldol condensation.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.

Reaction TypeRecommended Catalyst/Ligand SystemRecommended BaseRecommended SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhos or XPhos Pd G4K₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or BrettPhosNaOt-Bu or LHMDSDioxane or Toluene100-110
Heck Pd(OAc)₂ / P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile100-120
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N or DiisopropylamineTHF or DMF25-60
Stille Pd(PPh₃)₄ or Pd₂(dba)₃ / P(o-tol)₃(No base required)Toluene or Dioxane90-110

Table 1: Recommended Starting Conditions for Cross-Coupling with this compound. Conditions should be optimized for each specific substrate combination.

Section 3: Diagnosing and Preventing Side Reactions

Even when the reaction proceeds, side products can complicate purification and reduce yields.

FAQ 4: In my Suzuki reaction, I see a lot of a byproduct that I suspect is the homocoupling of my boronic acid. How can I prevent this?

Answer: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen and high catalyst loadings.

  • Mechanism: This side reaction occurs when two molecules of the organoboron compound couple with each other. It is often catalyzed by palladium under aerobic conditions.

  • Prevention:

    • Rigorous Degassing: The most critical step. Ensure your solvent and reaction headspace are scrupulously free of oxygen.

    • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) but avoid a large excess, which can favor side reactions.

    • Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading (0.5-2 mol%) can disfavor the homocoupling pathway.[13]

    • Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

FAQ 5: My reaction mixture turns black and the reaction stalls. What is happening?

Answer: The formation of a black precipitate is almost always palladium black, which is finely divided, catalytically inactive palladium metal.[14] This indicates your catalyst is decomposing.

  • Causes:

    • Ligand Dissociation: The phosphine ligand may dissociate from the palladium center, leaving it exposed and prone to aggregation. This can happen at high temperatures.

    • Reductive Elimination is Too Slow: If the final step of the cycle is slow, the Pd(II) intermediate may have time to undergo decomposition pathways.

    • Inefficient Ligand: The chosen ligand may not be robust enough to stabilize the palladium species throughout the entire catalytic cycle under the reaction conditions.

  • Solutions:

    • Use a More Robust Ligand: Switch to a bulkier, more electron-donating ligand (e.g., a biarylphosphine like SPhos) that binds more tightly to the palladium center.[15]

    • Add Extra Ligand: Sometimes, a slight excess of ligand relative to the palladium source (e.g., a 1:2 Pd:Ligand ratio) can help prevent decomposition.[4]

    • Lower the Temperature: If possible, running the reaction at a lower temperature for a longer time can preserve the catalyst's lifetime.

FAQ 6: I am observing significant hydrodehalogenation (the iodine is replaced by hydrogen). What causes this?

Answer: Hydrodehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene.

  • Causes:

    • Source of Hydride: The hydride can come from various sources, including the solvent (e.g., THF, alcohols), the amine (in Buchwald-Hartwig), or water.

    • β-Hydride Elimination: This is a common decomposition pathway for palladium-alkyl intermediates but can also occur from palladium-aryl complexes under certain conditions.

  • Solutions:

    • Solvent Choice: Switch to an aprotic solvent that is less likely to be a hydride source, such as dioxane or toluene.

    • Base Selection: Ensure the base is not promoting a pathway that generates hydrides. Using K₃PO₄ or Cs₂CO₃ is often a good choice.

    • Optimize Ligand/Catalyst: A well-chosen ligand can accelerate the desired reductive elimination, outcompeting the hydrodehalogenation pathway.

References

stability issues of 5-Iodo-2,3-dihydro-1H-inden-1-one under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Iodo-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. While this compound is a valuable building block, its unique structure—combining an aryl iodide with an α-iodo ketone motif—presents specific stability challenges under various reaction conditions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate and resolve potential issues, ensuring the success and reproducibility of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal chemistry and providing actionable solutions.

Question: My reaction yield is significantly lower than expected, and I've isolated the dehalogenated byproduct, 2,3-dihydro-1H-inden-1-one. What is causing this?

Answer:

The primary cause of this observation is reductive dehalogenation of the C-I bond.[3][4] This is a common side reaction for aryl iodides and can be initiated by several factors inherent to many synthetic setups.[5][6]

Underlying Causes and Mechanistic Insights:

  • Base-Promoted Decomposition: Many organic reactions are run in the presence of a base. Strong bases, particularly in combination with certain solvents like DMF or alcohols, can promote radical pathways that lead to dehalogenation.[5][6] The reaction may proceed via a single-electron transfer (SET) mechanism, generating an aryl radical that then abstracts a hydrogen atom from the solvent or another reagent to yield the dehalogenated product.[4]

  • Trace Metal Contamination: Trace amounts of transition metals (e.g., palladium, copper, nickel) from previous reactions or impure reagents can catalytically cleave the C-I bond, especially in the presence of a hydride source.[7]

  • Photolytic Cleavage: The carbon-iodine bond is susceptible to cleavage upon exposure to light, particularly UV radiation, which can generate radical intermediates leading to deiodination.[8] Aromatic iodides are known to be photolabile.[8]

  • Thermal Instability: Elevated reaction temperatures can provide the necessary activation energy to initiate decomposition pathways, including dehalogenation.

Step-by-Step Troubleshooting Protocol:

  • Inert Atmosphere is Critical: Before starting, thoroughly degas your solvent(s) (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles). Run the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent oxygen from participating in radical chain reactions.

  • Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil or in amber glassware to eliminate light-induced decomposition.

  • Re-evaluate Your Base:

    • If possible, switch to a weaker or non-nucleophilic base.

    • Consider using inorganic bases (e.g., K₂CO₃, Cs₂CO₃) over strong organic bases if the reaction chemistry allows.

  • Solvent Purity: Use high-purity, anhydrous, and degassed solvents. If using solvents that can act as hydrogen donors (like isopropanol), consider alternatives.[4]

  • Lower the Temperature: Evaluate if the reaction can proceed efficiently at a lower temperature to minimize thermally induced side reactions.

  • Screen for Metal Scavengers: If you suspect metal contamination and cannot easily purify your reagents, consider adding a metal scavenger, though this should be a last resort as it can complicate the reaction matrix.

Question: My reaction mixture is turning dark brown or black, resulting in the formation of an intractable tar. What's happening?

Answer:

Tar formation is indicative of extensive decomposition and/or polymerization. The high reactivity of the α-iodo ketone functionality in this compound is a likely contributor.

Underlying Causes and Mechanistic Insights:

  • Base-Mediated Self-Condensation: The protons on the carbon adjacent to the carbonyl group (C2) are acidic. In the presence of a strong base, enolate formation can occur. This enolate can then react with another molecule of the starting material in a series of condensation and elimination reactions, leading to complex polymeric material.

  • Reactivity of the α-Iodo Ketone: α-halo ketones are highly reactive electrophiles.[9][10] They can undergo nucleophilic substitution with various species in the reaction mixture, potentially leading to a cascade of unintended follow-on reactions. Under certain conditions, they can also participate in rearrangement reactions.[11]

  • Combined Thermal and Chemical Instability: The combination of high temperatures and aggressive reagents (strong acids or bases) can accelerate multiple decomposition pathways simultaneously, leading to a rapid breakdown of the starting material into a complex mixture.

Step-by-Step Troubleshooting Protocol:

  • Control Reagent Addition: Add the base or other nucleophilic reagents slowly and at a reduced temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and minimize the concentration of reactive intermediates like the enolate.

  • Optimize Stoichiometry: Ensure precise control over stoichiometry. An excess of a strong base is a common culprit for this type of decomposition.

  • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to the reaction conditions can promote the formation of side products and tar.

  • Check Reagent Compatibility: Before running the full-scale reaction, perform a small test to ensure your nucleophile or base does not violently decompose the iodo-indanone substrate.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound?

To ensure its integrity, the compound should be stored in a tightly sealed container in a cool, dark, and dry place.[12][13] For long-term storage, refrigeration under an inert atmosphere (argon or nitrogen) is recommended. Always handle the compound in a well-ventilated area, avoiding the creation of dust.[14]

Q2: How can I verify the purity of my starting material before use?

Given its stability issues, verifying purity is crucial. A quick ¹H NMR is highly recommended. Look for the absence of a peak corresponding to the dehalogenated indanone. The aromatic region of the spectrum should be clean and match the expected pattern for the 5-iodo substituted ring. LC-MS can also be used to confirm the mass and absence of major impurities.

Q3: What are the primary known incompatibilities for this compound?

Based on its structure, the following should be used with caution:

  • Strong Reducing Agents: (e.g., NaBH₄, LiAlH₄) will likely reduce the ketone and can also cause dehalogenation.

  • Strong Bases: (e.g., alkoxides, organolithiums) can cause decomposition and self-condensation.[5]

  • Certain Transition Metal Catalysts: Especially palladium and copper, which can catalyze dehalogenation or other cross-coupling reactions.[7]

  • Prolonged exposure to light and high heat. [8]

Table 1: Summary of Potential Incompatibilities & Recommended Actions
Incompatible Condition/ReagentPotential OutcomeRecommended Mitigation
UV/Visible Light Reductive DehalogenationWork in amber flasks or wrap vessel in foil.[8]
Strong Bases (e.g., t-BuOK) Dehalogenation, Tar FormationUse weaker inorganic bases (K₂CO₃); add base at low temp.[5]
Heat (> 80 °C) Thermal Decomposition, DehalogenationRun at the lowest effective temperature; monitor closely.
Transition Metal Contaminants Catalytic DehalogenationUse high-purity reagents; consider glassware acid wash.[7]
Protic/H-donor Solvents Source for H-atom in radical dehalogenationUse anhydrous, aprotic solvents (e.g., THF, Dioxane).[4]
Oxygen (Air) Promotion of Radical PathwaysDegas solvents and maintain an inert (Ar, N₂) atmosphere.

Part 3: Visual Diagrams

Diagram 1: Key Sites of Molecular Instability

This diagram highlights the reactive centers of the this compound molecule that are central to its stability issues.

Figure 1. Reactive Sites of this compound cluster_molecule cluster_labels img A Aryl C-I Bond (Photolytic & Reductive Cleavage) p_A A->p_A B α-Protons (Enolate Formation) p_B B->p_B C Carbonyl Group (Nucleophilic Attack) p_C C->p_C

Caption: Key reactive sites on the this compound structure.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues of low product yield where dehalogenation is the suspected cause.

Figure 2. Troubleshooting Workflow for Low Yield / Dehalogenation start Problem: Low Yield & Dehalogenated Byproduct Observed check_light 1. Was the reaction protected from light? start->check_light protect_light Action: Wrap flask in foil or use amber glassware. check_light->protect_light No check_atmosphere 2. Was an inert atmosphere used? check_light->check_atmosphere Yes protect_light->check_atmosphere use_inert Action: Degas solvent and run under Argon/Nitrogen. check_atmosphere->use_inert No check_base 3. Is a strong base or H-donor solvent present? check_atmosphere->check_base Yes use_inert->check_base change_reagents Action: Switch to a weaker base and/or aprotic solvent. check_base->change_reagents Yes check_temp 4. Was the reaction run at high temperature? check_base->check_temp No change_reagents->check_temp lower_temp Action: Attempt reaction at a lower temperature. check_temp->lower_temp Yes end_node Re-run Experiment & Monitor by TLC/LC-MS check_temp->end_node No lower_temp->end_node

References

Technical Support Center: Optimization of Reaction Parameters for the Iodination of 2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the α-iodination of 2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of 2-iodo-2,3-dihydro-1H-inden-1-one, a valuable synthetic intermediate.

Introduction

The α-iodination of ketones, specifically the conversion of 2,3-dihydro-1H-inden-1-one to its 2-iodo derivative, is a critical transformation in organic synthesis. The resulting α-iodoketone is a versatile building block for introducing various functionalities at the α-position. However, achieving high yields and selectivity can be challenging, often plagued by issues such as low conversion, side-product formation, and difficult purification. This guide provides a systematic approach to troubleshooting and optimizing your reaction parameters, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide

This section addresses common problems encountered during the iodination of 2,3-dihydro-1H-inden-1-one in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion is a frequent issue stemming from several factors related to reaction kinetics and reagent activity. Here’s a systematic approach to troubleshoot this problem:

1. Inefficient Enolization (for acid-catalyzed reactions): The rate-determining step in many ketone iodination reactions is the formation of the enol or enolate intermediate.[1]

  • Insufficient Acid Catalyst: Ensure the proper stoichiometry of the acid catalyst. For reactions using molecular iodine, an acid catalyst is often necessary to promote enolization.[2] You can try incrementally increasing the catalyst loading.

  • Choice of Acid: Stronger acids can enhance the rate of enolization. If you are using a weak acid, consider switching to a stronger one like sulfuric acid, albeit with caution to avoid side reactions.

2. Iodinating Agent Activity:

  • Decomposition of NIS: If using N-Iodosuccinimide (NIS), ensure it is fresh and has been stored properly, as it can be moisture-sensitive and decompose over time.[3]

  • Iodine Purity: Use high-purity iodine. Impurities can interfere with the reaction.

3. Reaction Temperature:

  • Insufficient Thermal Energy: Some iodination methods require heating to proceed at a reasonable rate. For instance, the CuO-mediated iodination of aromatic ketones with iodine is often performed at reflux in methanol (around 65°C) for optimal results.[4][5] If you are running the reaction at room temperature, gradually increasing the temperature may significantly improve the conversion.

4. Solvent Effects:

  • Inappropriate Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are often effective for methods involving iodine and a catalyst like CuO, as they can facilitate the reaction.[4] Aprotic solvents such as dichloromethane or acetonitrile may be less effective under these specific conditions.[4] For NIS-based iodinations, polar aprotic solvents like dioxane or THF are commonly used.[3]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low reaction conversion.

Question 2: I am observing significant formation of side products, such as ring-iodinated species or a dimethyl ketal. How can I improve the selectivity for the desired α-iodinated product?

Answer:

The formation of side products is a common challenge that can be addressed by carefully tuning the reaction conditions.

1. Ring Iodination: This occurs when the aromatic ring is activated and competes with the enol for the electrophilic iodine.

  • Reaction Conditions: Ring iodination can be favored in certain solvents. For instance, some methods show that switching from an aqueous micellar system to acetonitrile can shift the selectivity from α-iodination to ring iodination.[2]

  • Iodinating Agent: The choice of iodinating agent and catalyst system can influence selectivity. Milder, more selective reagents may be required. The CuO/I2 system in methanol has shown good selectivity for α-iodination of various aromatic ketones, including 1-indanone.[4]

2. Dimethyl Ketal Formation: This side product is often observed when using methanol as a solvent, particularly with prolonged reaction times or strong acidic conditions.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the formation of the ketal.

  • Alternative Solvents: If ketal formation is persistent, consider switching to a different solvent like ethanol or isopropanol, which may form the corresponding ketal at a slower rate, or an aprotic solvent if the chosen iodination method allows.[4][6]

3. Di-iodination: Formation of the 2,2-diiodo-1-indanone can occur if the mono-iodinated product is more reactive than the starting material or if an excess of the iodinating agent is used.

  • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the iodinating agent.

  • Slow Addition: Adding the iodinating agent slowly to the reaction mixture can help to maintain a low concentration of it, favoring mono-iodination.

Recommended Starting Conditions for High Selectivity:

ParameterRecommended ConditionRationale
Iodinating System I2 / CuOThis system has been reported to be highly efficient and clean for the α-iodination of aromatic ketones under neutral conditions, minimizing acid-catalyzed side reactions.[4][7][8]
Solvent MethanolProvides good solubility and facilitates the reaction.[4] Monitor for ketal formation.
Temperature Reflux (65°C)Ensures a reasonable reaction rate.[4][5]
Stoichiometry 1.0-1.2 eq. of I2Avoids di-iodination.

Question 3: The work-up and purification of my product are proving to be difficult. What are some best practices?

Answer:

A clean reaction is the key to a simple purification. However, even with optimized conditions, some challenges may remain.

1. Quenching Excess Iodine: Unreacted iodine can complicate purification.

  • Sodium Thiosulfate Wash: After the reaction is complete, quenching the mixture with an aqueous solution of sodium thiosulfate (Na2S2O3) will reduce any remaining I2 to colorless iodide (I-), which is water-soluble and easily removed in the aqueous phase.[5]

2. Removing Copper Salts (if using CuO):

  • Filtration: The insoluble copper salts can be removed by filtering the reaction mixture before the aqueous work-up.[5]

3. Product Instability: α-Iodoketones can be sensitive to light and heat.

  • Minimize Exposure: Protect the product from direct light and avoid excessive heating during solvent evaporation.

  • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere if it is found to be particularly unstable.

4. Chromatographic Purification:

  • Silica Gel: Standard silica gel column chromatography is typically effective for purifying the product.

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The exact ratio will depend on the polarity of any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the α-iodination of a ketone?

A1: The most common mechanism for α-iodination of a ketone proceeds through an enol or enolate intermediate.[1] Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic iodine source (e.g., I2 or the positive iodine of NIS). Subsequent deprotonation of the carbonyl oxygen yields the α-iodoketone.[1] Under basic conditions, a base removes an α-proton to form an enolate, which then attacks the electrophilic iodine. However, basic conditions can lead to multiple iodinations and the haloform reaction, especially with methyl ketones.[9]

Mechanism of Acid-Catalyzed Iodination:

Iodination_Mechanism Ketone Indanone Protonated_Ketone Protonated Indanone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Iodonium_Intermediate Iodonium Intermediate Enol->Iodonium_Intermediate + I2 Product 2-Iodo-1-indanone Iodonium_Intermediate->Product - H+

Caption: Simplified mechanism of acid-catalyzed α-iodination.

Q2: What analytical techniques are best for monitoring the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for routine monitoring. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) and visualize the spots under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for confirming the mass of the product and identifying any side products.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions are essential:

  • Iodine: Iodine is corrosive and can cause burns. It also sublimes, so handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Iodosuccinimide (NIS): NIS is an irritant. Avoid inhalation of the powder and contact with skin and eyes.[3]

  • Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

  • Acids: Strong acids are highly corrosive. Add them slowly and carefully to the reaction mixture, and always wear appropriate PPE.

Experimental Protocol: CuO-Catalyzed α-Iodination of 2,3-dihydro-1H-inden-1-one

This protocol is adapted from a general method for the efficient and clean α-iodination of aromatic ketones.[4][5]

Materials:

  • 2,3-dihydro-1H-inden-1-one

  • Iodine (I2)

  • Copper(II) oxide (CuO), finely powdered

  • Anhydrous methanol

  • Ethyl acetate

  • 10% aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydro-1H-inden-1-one (1.0 eq.).

  • Add anhydrous methanol to dissolve the starting material (approximately 4 mL per mmol of substrate).

  • To the stirred solution, add finely powdered copper(II) oxide (1.0 eq.) followed by iodine (1.1 eq.).

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the insoluble copper salts, and wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with 10% aqueous Na2S2O3 solution to remove excess iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-iodo-2,3-dihydro-1H-inden-1-one.

References

Technical Support Center: Strategies for Preventing De-iodination of 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Iodo-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. The indanone scaffold is a privileged structure in medicinal chemistry, and the iodo-substituted variant serves as a critical precursor for introducing diverse functionalities, often via transition metal-catalyzed cross-coupling reactions.[1][2] However, the carbon-iodine bond's reactivity also makes it susceptible to undesired cleavage, a side reaction known as de-iodination. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately prevent this common experimental issue, ensuring the integrity of your synthetic routes and the purity of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What is de-iodination and why is it a significant problem? De-iodination is a chemical reaction where the iodine atom on an aryl iodide, such as this compound, is replaced by a hydrogen atom. This results in the formation of the corresponding non-iodinated byproduct, 2,3-dihydro-1H-inden-1-one. This side reaction is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a significant purification challenge due to the similar polarity and structure of the byproduct.

Q2: Why is this specific compound prone to de-iodination? The susceptibility to de-iodination is primarily governed by the carbon-halogen bond strength. The carbon-iodine (C-I) bond is the weakest among the common aryl halides (C-Cl > C-Br > C-I).[3] While this weaker bond makes aryl iodides highly reactive and desirable for reactions like Suzuki and Heck couplings, it also makes them the most vulnerable to reductive dehalogenation pathways.[4]

Q3: What are the primary causes of de-iodination in my experiments? De-iodination is not caused by a single factor but is often a result of specific reaction conditions. The most common culprits include:

  • Transition Metal Catalysts: Particularly palladium catalysts, which can form palladium-hydride (Pd-H) species that mediate the reductive cleavage.[4]

  • Bases: Strong bases, especially alkoxides, can promote the formation of hydride sources or participate in base-promoted radical pathways.[4][5]

  • Solvents: Protic solvents (e.g., alcohols) or residual water can act as hydride or proton sources.[4][6]

  • Photochemical Instability: Aryl iodides can be sensitive to light, which can induce homolytic cleavage of the C-I bond.[7][8]

  • Elevated Temperatures: High reaction temperatures can accelerate decomposition and side reactions.

Q4: How can I detect if de-iodination is occurring? The most reliable methods for detecting de-iodination are chromatographic.

  • Thin-Layer Chromatography (TLC): The de-iodinated byproduct (2,3-dihydro-1H-inden-1-one) is less polar than the starting material and will typically have a higher Rf value. A new spot appearing above your starting material spot is a strong indicator.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method. You will observe a mass peak corresponding to the de-iodinated compound (M.W. ~132.16) alongside your starting material (M.W. ~258.06).[9][10]

Section 2: Understanding the Core Mechanism: Desired Reaction vs. De-iodination

In many applications, particularly palladium-catalyzed cross-coupling reactions, de-iodination is a direct competitor to the desired product formation. The primary mechanism involves the generation of a palladium-hydride (Pd-H) species, which intercepts the catalytic cycle.

The diagram below illustrates this competition. The productive catalytic cycle (green arrows) leads to the desired cross-coupled product. However, if a Pd-H species is formed, it can react with the aryl-palladium intermediate in a competing pathway (red arrow), leading to the unwanted de-iodinated byproduct.

start Ar-I + Pd(0)L_n oxidative_addition Oxidative Addition start->oxidative_addition intermediate Ar-Pd(II)-I oxidative_addition->intermediate transmetalation Transmetalation (with R-B(OH)2) intermediate->transmetalation reductive_elim_H Reductive Elimination intermediate->reductive_elim_H intermediate2 Ar-Pd(II)-R transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination product Desired Product (Ar-R) reductive_elimination->product pd0_regen Pd(0)L_n reductive_elimination->pd0_regen Regenerates Catalyst pd0_regen->start hydride_source Hydride Source (Base, Solvent, H2O) pd_hydride L_nPd-H hydride_source->pd_hydride pd_hydride->reductive_elim_H reductive_elim_H->pd0_regen byproduct Byproduct (Ar-H) reductive_elim_H->byproduct

Caption: Competing Pathways: Desired Coupling vs. De-iodination.

Section 3: In-Depth Troubleshooting Guide

When de-iodination is observed, a systematic approach is required to identify and remedy the cause. Use the following guide to troubleshoot your experiment.

Issue: Significant De-iodination in Transition Metal-Catalyzed Reactions

This is the most common scenario. The choice of catalyst, base, and solvent are all deeply interconnected.

ParameterProblematic Conditions & RationaleRecommended Solution & Rationale
Catalyst System Pd(PPh₃)₄: Can be inefficient, leading to longer reaction times and higher temperatures, which favor side reactions.[6] Simple Pd(0) sources may readily form hydrides.Use modern pre-catalysts with bulky, electron-rich ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos). These ligands promote rapid oxidative addition and reductive elimination, accelerating the desired reaction to outcompete de-iodination.[4]
Base Strong Alkoxide Bases (e.g., NaOEt, NaOtBu): These are known to generate Pd-H species and can also promote direct, metal-free de-iodination pathways.[4][5]Switch to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). These are less likely to act as hydride sources and are highly effective in many cross-coupling reactions.[4]
Solvent Protic Solvents (e.g., Ethanol, Methanol): These can directly serve as a source of hydrogen. Excessive Water: While often required, too much water can promote Pd-H formation.[4]Use anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF). Ensure all reagents and solvents are rigorously dried to minimize adventitious water.[4][6]
Additives Absence of Additives: The reaction may proceed sluggishly without support.Consider adding bromide salts (e.g., LiBr). The presence of bromide ions can sometimes suppress dehalogenation, although the mechanism is complex.[3]
Temperature High Temperatures / Prolonged Heating: Increases the rate of all reactions, including decomposition and de-iodination.Run the reaction at the lowest effective temperature. If the reaction is sluggish, it is better to optimize the catalyst system rather than simply increasing the heat.
Issue: Compound Degradation During Work-up or Storage

If you suspect the starting material itself is degrading, consider these factors.

  • Photochemical Degradation: Aryl iodides can be light-sensitive. If your material is turning yellow or brown upon storage, or if you see byproduct formation in a stored NMR solution, light exposure is a likely cause.

    • Solution: Always store this compound in an amber vial or a flask wrapped in aluminum foil.[8] Conduct experiments in a fume hood with the sash lowered to minimize exposure to overhead lighting.

  • Acid/Base Instability during Work-up: The indanone scaffold contains an enolizable proton alpha to the carbonyl.[11] Harsh acidic or basic conditions during aqueous work-up can potentially lead to unforeseen side reactions or degradation.

    • Solution: Use saturated ammonium chloride (NH₄Cl) for quenching basic reactions and saturated sodium bicarbonate (NaHCO₃) for quenching acidic reactions to maintain a pH closer to neutral.

Troubleshooting Workflow

Use this decision tree to systematically address de-iodination issues.

start De-iodination Observed (via TLC or LC-MS) q1 Is the reaction Pd-catalyzed? start->q1 a1 Optimize Reaction Conditions q1->a1 Yes q2 Is degradation happening during storage or work-up? q1->q2 No a2 1. Change Base: Switch from alkoxide to K3PO4 or Cs2CO3 a1->a2 a3 2. Change Solvent: Use anhydrous Toluene or Dioxane a2->a3 a4 3. Change Catalyst: Use bulky ligand pre-catalyst (e.g., SPhos Pd G3) a3->a4 a5 4. Lower Temperature: Run at 80°C instead of reflux a4->a5 end Problem Resolved a5->end b1 Improve Handling Protocol q2->b1 Yes q2->end No / Other Issue b2 Protect from Light: Use amber vials / foil b1->b2 b3 Use Inert Atmosphere: Store under Argon or Nitrogen b2->b3 b4 Use Mild Work-up: Quench with sat. NH4Cl / NaHCO3 b3->b4 b4->end

Caption: A logical workflow for troubleshooting de-iodination.

Section 4: Preventative Measures & Optimized Protocols

Proactive measures are the most effective way to avoid de-iodination.

Optimized Protocol: Suzuki Coupling with Minimized De-iodination Risk

This protocol incorporates best practices to favor the desired cross-coupling over the reductive side reaction.

Objective: To couple this compound with Phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol), finely ground

  • SPhos Pd G3 Pre-catalyst (0.02 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the this compound, phenylboronic acid, and finely ground K₃PO₄.

  • Evacuation/Backfill: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 pre-catalyst, followed by the anhydrous toluene via syringe.

  • Degassing (Optional but Recommended): For maximum rigor, degas the final reaction mixture by bubbling argon through the solution for 10-15 minutes.[4]

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring. Avoid aggressive refluxing unless necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the complete consumption of the starting material and the absence of the de-iodinated byproduct.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with ethyl acetate and quench by washing with saturated aqueous NH₄Cl, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Handling and Storage Protocol
  • Purchase High-Purity Material: Start with the best quality reagent available.

  • Inert Environment: Upon receipt, store the container inside a desiccator or glovebox under an inert atmosphere (Argon or Nitrogen).

  • Temperature: For long-term storage, keep the material at refrigerated temperatures (2-8 °C).

  • Light Protection: Ensure the container is opaque or stored in the dark at all times.

References

Technical Support Center: Purification of Iodinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for iodinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging synthetic intermediates. Aryl iodides are prized for their reactivity in cross-coupling reactions, but this same reactivity, stemming from the relatively weak carbon-iodine bond, presents unique purification challenges.[1] This resource provides practical, in-depth troubleshooting guides and FAQs to help you navigate these issues and achieve high purity for your compounds.

Part 1: Foundational Challenges & FAQs

This section addresses the inherent properties of iodinated aromatic compounds that are the root cause of most purification difficulties.

Q1: My freshly synthesized aryl iodide has a yellow or brown tint. Is it usable, and what causes the color?

A1: The yellow-to-brown color is almost certainly due to the presence of elemental iodine (I₂), which forms from the degradation of your compound. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making these compounds susceptible to decomposition, particularly when exposed to light, heat, or acid.[1][2]

  • Causality: This degradation can occur via radical dissociation, a process accelerated by heat or UV light.[2] For many applications, especially in catalysis where stoichiometry is critical or in drug development where purity is paramount, the compound must be purified to remove both the elemental iodine and the resulting de-iodinated byproduct.[1][3]

  • Immediate Action: The color can often be removed by washing an organic solution of your compound with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4] This reduces the I₂ to colorless iodide (I⁻), which is extracted into the aqueous phase. However, this only removes the color; it does not remove the de-iodinated aromatic byproduct that was also formed.

Q2: Why is my iodinated compound decomposing during silica gel column chromatography?

A2: This is one of the most common challenges. Decomposition on silica gel is typically caused by two factors: the acidity of the silica surface and the prolonged contact time.

  • Acid Sensitivity: Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive compounds. The Lewis acidic sites on the silica surface can weaken the C-I bond, leading to de-iodination.[5] Electron-rich aromatic systems, such as iodophenols or iodoanilines, are particularly susceptible.

  • Contact Time: Flash chromatography is a race against time. The longer your compound remains on the column, the greater the opportunity for it to decompose.[5]

Q3: I'm struggling to separate my desired mono-iodinated product from the di-iodinated byproduct and the unreacted starting material. What's the best approach?

A3: This is a classic separation problem rooted in the similar polarities of the components. Often, the difference in Rf values between the starting material (e.g., an aryl bromide), the mono-iodinated product, and the di-iodinated byproduct is very small, leading to co-elution.[6][7]

  • Expert Insight: Relying on a single purification method is often insufficient. A multi-step strategy is usually required. For instance, you might perform an initial flash column to remove the bulk of one impurity, followed by recrystallization to isolate the final, pure product from the remaining co-eluting species.[1][8] The success of this approach hinges on the different solubility profiles of the desired product and the impurities.[9]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed solutions to specific problems encountered during the purification process.

Issue 1: Product Degradation on Column Chromatography

If you observe streaking on your TLC plate, new baseline spots appearing after spotting, or low recovery from your column, your compound is likely degrading.

cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Solutions A Observe Degradation (Low Yield, Streaking on TLC) B Modify Stationary Phase A->B Is silica the cause? C Optimize Mobile Phase A->C Can conditions be improved? D Change Purification Method A->D Is chromatography viable? B1 Use Deactivated Silica B->B1 B2 Switch to Alumina/Florisil B->B2 C1 Add Triethylamine (1%) C->C1 C2 Run Column Cold C->C2 D1 Attempt Recrystallization D->D1 D2 Consider Sublimation D->D2

Caption: Troubleshooting workflow for on-column product degradation.

Stationary PhasePrimary Use Case / AdvantagePotential Issues with Aryl IodidesMitigation Strategy
Standard Silica Gel General-purpose, versatile polarity range.Acid-catalyzed decomposition, strong adsorption.[5]Deactivate with a base; use for robust compounds only.
Deactivated Silica Purification of acid-sensitive compounds.Reduced separation efficiency if over-treated.Prepare by flushing with eluent containing 1-2% triethylamine.[5]
Alumina (Basic/Neutral) Good for separating compounds with basic groups.Can be highly reactive; may catalyze other reactions.Test compound stability on an analytical TLC plate first.
Florisil® Less acidic than silica; good for less polar compounds.Lower resolving power than silica for some mixtures.Ideal for "quick plug" filtration to remove polar baseline impurities.[5]
Reverse-Phase (C18) Separation of polar compounds or those unstable on silica.[9]Requires aqueous mobile phases; may be difficult to remove water.Use for highly polar aryl iodides (e.g., with acid/amine groups).

This protocol describes how to neutralize the acidic sites on silica gel to prevent the degradation of sensitive iodinated compounds.

  • Prepare the Eluent: Prepare your chosen mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). To this solvent mixture, add triethylamine (TEA) to a final concentration of 1% v/v.

  • Pack the Column: Dry-pack or slurry-pack your column with standard silica gel as you normally would.

  • Deactivate: Before loading your sample, flush the packed column with 3-5 column volumes of the TEA-containing eluent. This allows the TEA to adsorb to the acidic sites on the silica surface, effectively neutralizing them.

  • Load and Run: Dissolve your crude product in a minimal amount of the TEA-containing eluent and load it onto the column. Run the chromatography using the same eluent.

  • Post-Purification: Be aware that your collected fractions will contain TEA, which is high-boiling. It may need to be removed by an acidic wash of the combined, concentrated fractions if it interferes with subsequent steps.

Issue 2: Poor Separation and Co-Elution

When TLC analysis shows overlapping spots for your product and impurities, a standard chromatography setup is likely to fail.

Potential CauseTroubleshooting StepRationale
Inappropriate Solvent System Perform a thorough TLC screen with different solvent systems (e.g., hexanes/ethyl acetate vs. hexanes/dichloromethane vs. toluene/ethyl acetate).[1][9]The selectivity of the separation is highly dependent on the mobile phase. A different solvent can alter the interactions between the analytes and the stationary phase, improving resolution.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 mass ratio of crude product to silica gel.[9]Overloading leads to broad, tailing peaks that cannot be resolved. Reducing the load maintains sharp bands.
Incorrect Elution Method Switch from isocratic (constant solvent mixture) to a gradient elution. Start with a non-polar solvent and gradually increase the polarity.[9]A shallow gradient can effectively "stretch out" the separation, resolving compounds with very similar Rf values that would co-elute under isocratic conditions.

Recrystallization is a powerful secondary technique when chromatography fails to provide baseline separation.[1]

  • Solvent Screening: The goal is to find a solvent or solvent system that dissolves your compound completely when hot but very poorly when cold, while impurities remain soluble or insoluble at all temperatures.[9]

    • Place ~10-20 mg of your impure solid into several test tubes.

    • Add different solvents dropwise at room temperature. A good candidate will not dissolve the solid.

    • Heat the tubes that did not dissolve the solid. A good candidate will now fully dissolve the compound.

    • Cool these tubes to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystalline precipitate.

  • Dissolution: Place the bulk of your impure material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the hot solution is colored by soluble impurities (and not the compound itself), add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling can trap impurities within the crystal lattice.[9]

  • Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 3: Proactive Strategies & Best Practices

Preventing purification challenges begins with proper handling and strategic choices during synthesis.

Q4: How should I store my purified iodinated aromatic compounds to ensure long-term stability?

A4: Stability is paramount. Given their sensitivity to light and heat, proper storage is critical.[1][4]

  • Best Practices:

    • Protect from Light: Store compounds in amber vials or wrap clear vials in aluminum foil.

    • Reduce Temperature: Store in a refrigerator or freezer (-20 °C is common).[4]

    • Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (argon or nitrogen) can prevent oxidative degradation.

Q5: Can using a protecting group strategy help with purification?

A5: Absolutely. For aryl iodides containing reactive functional groups like phenols (-OH) or anilines (-NH₂), these groups can increase the compound's polarity and sensitivity to acidic silica gel.

  • Mechanism of Action: Protecting the functional group (e.g., converting a phenol to a methyl ether or a silyl ether) makes the molecule less polar and more robust. This often simplifies chromatographic purification by reducing tailing and preventing on-column decomposition.[2][6] The protecting group can then be removed in a subsequent step after the purification is complete.[10]

A Sensitive Aryl Iodide (e.g., Iodophenol) B Purification Attempt A->B D Protect Functional Group (e.g., -OH -> -OMe) A->D C Low Yield / Decomposition on Silica B->C C->D Retry with Protection E Protected Aryl Iodide (More Robust, Less Polar) D->E F Successful Chromatographic Purification E->F G High Purity Intermediate F->G H Deprotection Step G->H I Pure Sensitive Aryl Iodide H->I

Caption: Using a protecting group strategy to enable purification.

References

Technical Support Center: Scaling Up the Synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to blend established chemical principles with practical, field-tested insights to ensure your success in scaling this important synthetic intermediate.

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including the Alzheimer's drug Donepezil.[1][2] The introduction of an iodine atom at the 5-position provides a valuable handle for further functionalization, such as cross-coupling reactions, making 5-iodo-1-indanone a critical building block in pharmaceutical research.[3]

This guide is structured around the most common and logical synthetic pathway: a two-step sequence involving the electrophilic iodination of a phenylpropanoic acid precursor followed by an intramolecular Friedel-Crafts acylation.

Overall Synthetic Workflow

The synthesis is conceptually straightforward, but each step presents unique challenges, especially during scale-up. Understanding the interplay between reagents and reaction conditions is paramount.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Target Synthesis start 3-Phenylpropanoic Acid (Starting Material) iodination Electrophilic Aromatic Iodination (e.g., I2, H2O2, H2SO4) start->iodination precursor 3-(4-Iodophenyl)propanoic Acid (Intermediate) iodination->precursor cyclization Intramolecular Friedel-Crafts Acylation (e.g., PPA, Eaton's Reagent) precursor->cyclization product This compound (Final Product) cyclization->product

Caption: High-level workflow for the two-step synthesis of 5-Iodo-1-indanone.

Part 1: Synthesis of the Precursor, 3-(4-Iodophenyl)propanoic Acid

This initial step involves the regioselective iodination of 3-phenylpropanoic acid.[4][5] While seemingly simple, achieving high yield and selectivity for the desired para-isomer is critical for the success of the subsequent cyclization.

Frequently Asked Questions (FAQs)

Q1: Why is 3-phenylpropanoic acid the recommended starting material? A: 3-Phenylpropanoic acid is commercially available, relatively inexpensive, and its chemistry is well-documented.[4][5] The propanoic acid side chain is an ortho-, para-directing group for electrophilic aromatic substitution. Steric hindrance generally favors substitution at the para position, leading to the desired 4-iodo isomer as the major product.

Q2: Which iodinating agent is best for this reaction? A: The choice of iodinating agent depends on factors like cost, safety, and reactivity. Molecular iodine (I₂) is the most economical but is a weak electrophile and requires an oxidizing agent to generate a more potent iodinating species (like I⁺).[6] N-Iodosuccinimide (NIS) is a milder, easier-to-handle alternative, often activated by a catalytic amount of acid.[6][7]

Reagent SystemProsCons
I₂ / H₂O₂ / H₂SO₄ Inexpensive, high atom economy.Requires strong acid, potential for side reactions.
I₂ / (NH₄)₂S₂O₈ Effective oxidant, can work under milder conditions.Peroxydisulfate can be hazardous if not handled correctly.[6]
N-Iodosuccinimide (NIS) / TFA Mild, high selectivity, easy to handle.[7]More expensive than I₂, requires stoichiometric amounts.
1,3-Diiodo-5,5-dimethylhydantoin (DIH) Highly reactive, effective for less reactive substrates.[7]Can be too reactive, leading to poly-iodination.

Q3: How can I maximize the yield of the 4-iodo isomer and minimize the 2-iodo isomer? A: The alkyl side chain directs electrophilic substitution to the ortho and para positions. The para position is sterically less hindered, making it the thermodynamically favored product. To maximize its formation, allow the reaction to proceed to completion at a moderate temperature (e.g., room temperature to 50°C). Running the reaction at very low temperatures could potentially favor the kinetically controlled ortho product, although this is less common for iodination.

Troubleshooting Guide: Iodination Step

Problem: The reaction is sluggish, or I'm getting a low yield of iodinated product.

  • Possible Cause 1: Ineffective Oxidant. If you are using molecular iodine (I₂), the oxidant is crucial for generating the electrophilic iodine species. Ensure your oxidant (e.g., hydrogen peroxide, sodium periodate) is fresh and active.[6]

  • Solution 1: Add the oxidant slowly and portion-wise to maintain a steady concentration of the active iodinating agent. If using H₂O₂, ensure it has not degraded during storage.

  • Possible Cause 2: Insufficient Acid Catalyst. For systems like NIS, an acid catalyst (e.g., trifluoroacetic acid) is often required to activate the N-I bond and increase its electrophilicity.[7]

  • Solution 2: Add a catalytic amount of a strong protic acid. Monitor the reaction by TLC to gauge the effect of the catalyst.

Problem: My product is contaminated with significant amounts of di-iodinated species.

  • Possible Cause: The reaction conditions are too harsh, or the reaction was left for too long. Once the mono-iodinated product forms, the ring is still sufficiently activated for a second iodination to occur.

  • Solution: Use a milder iodinating agent like NIS instead of a more aggressive system.[6] Run the reaction at a lower temperature and carefully monitor its progress by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed. Using a slight excess (1.05-1.1 equivalents) of the iodinating reagent can also help minimize over-reaction.

Problem: Purification is difficult, and I cannot separate the product from the starting material.

  • Possible Cause: The polarity difference between 3-phenylpropanoic acid and 3-(4-iodophenyl)propanoic acid is small, making chromatographic separation challenging.

  • Solution: Recrystallization is often the most effective method for purification at scale. A solvent system like ethanol/water or toluene/heptane can be effective. Acid-base extraction can also be used: dissolve the crude mixture in a solvent like ethyl acetate, wash with a mild aqueous base (e.g., NaHCO₃) to extract the acidic products into the aqueous layer, then re-acidify the aqueous layer to precipitate the purified acids.

Part 2: Intramolecular Friedel-Crafts Acylation to 5-Iodo-1-Indanone

This is the key ring-closing step. The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a classic method for synthesizing 1-indanones.[8] However, the presence of the electron-withdrawing iodine atom deactivates the aromatic ring, making this cyclization more challenging than for the unsubstituted analogue.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the best reagents for this cyclization? A: Due to the deactivating effect of the iodine, strong acid catalysts are required. Polyphosphoric acid (PPA) is the most common and effective reagent for this transformation. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative. While converting the carboxylic acid to an acyl chloride and using a Lewis acid like AlCl₃ is possible, the direct cyclization of the acid is often preferred as it avoids an extra synthetic step.[8]

Cyclizing AgentTemperatureProsCons
Polyphosphoric Acid (PPA) 80-120 °CInexpensive, effective for deactivated rings, acts as both solvent and catalyst.Highly viscous, workup can be difficult (requires quenching on ice).
Eaton's Reagent 60-100 °CVery powerful, often gives higher yields and shorter reaction times than PPA.More expensive, highly corrosive.
Triflic Acid (TfOH) 0 °C - RTExtremely strong acid, can promote cyclization at lower temperatures.[9]Very expensive, extremely corrosive.
AlCl₃ (from acyl chloride) 0 °C - RTClassic Friedel-Crafts conditions.[9]Requires an extra step to make the acyl chloride, strict anhydrous conditions needed.[11]

Q2: Why is the reaction failing or giving a very low yield? A: This is the most common issue and usually stems from two factors:

  • Deactivation: The iodine atom is an electron-withdrawing group (by induction) which deactivates the ring towards electrophilic attack, increasing the activation energy of the reaction.[9]

  • Moisture: Many of the strong acid catalysts, especially Lewis acids like AlCl₃, are extremely sensitive to moisture and will be quenched by water.[11]

Q3: What are the main byproducts I should expect? A: The most common byproduct is a polymer resulting from intermolecular acylation, where one molecule acylates another instead of cyclizing. This is particularly problematic at high concentrations. Product degradation under the harsh acidic conditions can also occur if the reaction is heated for too long.[11]

Troubleshooting Guide: Cyclization Step

This decision tree can help diagnose and solve low-yield issues during the critical cyclization step.

G start Low Yield of 5-Iodo-1-Indanone check_sm Is Starting Material (Precursor Acid) consumed? start->check_sm check_poly Is a significant amount of insoluble/polymeric material present? start->check_poly sol_temp Increase Reaction Temperature (e.g., from 90°C to 110°C in PPA) check_sm->sol_temp No sol_moisture Ensure Strict Anhydrous Conditions (Flame-dry glassware, use fresh PPA) check_sm->sol_moisture Yes, but no product formed sol_dilute Run Reaction at Higher Dilution (Favors intramolecular cyclization) check_poly->sol_dilute Yes sol_acid Switch to a Stronger Acid (e.g., PPA -> Eaton's Reagent) sol_temp->sol_acid sol_time Increase Reaction Time (Monitor by TLC/LCMS) sol_acid->sol_time

Caption: Troubleshooting logic for low yield in the Friedel-Crafts cyclization step.

Problem: The workup is difficult, and my product is hard to isolate from the PPA.

  • Possible Cause: Polyphosphoric acid is extremely viscous and solidifies on cooling.

  • Solution: The workup must be performed carefully. While the reaction mixture is still warm and mobile (but cooled from its reaction temperature), pour it slowly and with vigorous stirring onto a large amount of crushed ice. This will hydrolyze the PPA and keep the mixture stirrable. The product will usually precipitate as a solid, which can be collected by filtration. Alternatively, it can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(4-Iodophenyl)propanoic Acid

  • To a stirred solution of 3-phenylpropanoic acid (1 equivalent) in glacial acetic acid, add molecular iodine (1.1 equivalents).

  • Add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the mixture.

  • Heat the mixture to 50-60°C.

  • Slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise over 1 hour, maintaining the temperature.

  • After the addition is complete, continue stirring at 60°C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a solution of sodium thiosulfate in water to quench excess iodine.

  • The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize from an ethanol/water mixture to obtain pure 3-(4-iodophenyl)propanoic acid.

Protocol 2: Synthesis of this compound

  • Place polyphosphoric acid (PPA) (approx. 10x the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.

  • Heat the PPA to 80-90°C with stirring until it becomes mobile.

  • Add 3-(4-iodophenyl)propanoic acid (1 equivalent) to the hot PPA in one portion.

  • Increase the temperature to 100-110°C and stir vigorously for 1-3 hours. The mixture will typically change color. Monitor the reaction by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

  • Once the reaction is complete, cool the mixture to about 70-80°C and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Allow the ice to melt, and the product will precipitate as a solid.

  • Collect the crude product by filtration. Wash the solid extensively with water, followed by a small amount of cold sodium bicarbonate solution, and then again with water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

References

Technical Support Center: Catalyst Selection for Efficient Reactions with 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing catalytic reactions with 5-Iodo-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The inherent reactivity of the aryl iodide bond in this substrate makes it an excellent electrophile for a wide array of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1] The ketone functionality is generally well-tolerated by these catalytic systems, minimizing the need for protecting group strategies.[1][2]

This document provides a structured approach to catalyst selection and reaction optimization, moving from foundational principles to reaction-specific troubleshooting.

Part 1: Core Principles of Catalyst System Selection

Successful cross-coupling is contingent on the synergistic interplay of the palladium source, the ligand, the base, and the solvent. Understanding their individual roles is the first step toward rational reaction design.

  • The Ligand : The ligand is arguably the most critical component for tuning reactivity and stability.[5] Its primary roles are to stabilize the active Pd(0) center, preventing aggregation into inactive palladium black, and to modulate the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[3][5][6] Ligands are generally chosen based on their steric bulk and electronic properties.[1][3]

    • Electron-rich and sterically hindered ligands (e.g., Buchwald-type biarylphosphines) are known to accelerate both oxidative addition and reductive elimination, making them ideal for challenging substrates or transformations.[5][7][8]

  • The Base : A base is essential in most cross-coupling reactions. Its roles can include regenerating the Pd(0) catalyst at the end of the cycle (Heck reaction), activating the nucleophile (Suzuki-Miyaura transmetalation), or trapping HX byproducts.[9][10] The choice of base (e.g., K₂CO₃, NaOtBu, Et₃N) depends heavily on the specific reaction and substrate tolerance.

General Catalytic Cycle for Cross-Coupling

The foundational mechanism for most palladium-catalyzed cross-coupling reactions involving aryl halides is illustrated below. Variations exist for specific named reactions, but this cycle represents the core transformations.

Palladium Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(I) (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar)(Nu) (Transmetalated Complex) oa_complex->trans_complex Transmetalation / Ligand Exchange trans_complex->pd0 Reductive Elimination product Ar-Nu (Product) trans_complex->product substrate Ar-I (Substrate) substrate->oa_complex nucleophile M-Nu (Nucleophile) nucleophile->trans_complex Troubleshooting Workflow start Low Yield or No Reaction check_reagents Step 1: Verify Basics - Inert Atmosphere? - Reagent Purity? - Fresh Catalyst? start->check_reagents check_reagents->start No, Fix & Retry optimize_cond Step 2: Optimize Conditions - Screen Temperature - Adjust Concentration - Screen Solvents check_reagents->optimize_cond Yes reagents_ok Basics Verified change_ligand Step 3: Change Ligand - Increase Steric Bulk? - Increase Electron Donation? - Switch Ligand Class (e.g., to NHC)? optimize_cond->change_ligand Still Low Yield success Reaction Successful optimize_cond->success Improved cond_ok Conditions Optimized change_system Step 4: Change Base/Additive - Stronger/Weaker Base? - Different Counterion? - Additives (e.g., Ag⁺ salts)? change_ligand->change_system Still Low Yield change_ligand->success Improved ligand_ok Ligand Changed change_system->success Improved

References

Technisches Support-Center: Management der thermischen Stabilität von 5-Iod-2,3-dihydro-1H-inden-1-on

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German, as requested by the user.

Willkommen im technischen Support-Center. Als leitender Anwendungswissenschaftler habe ich diesen Leitfaden entwickelt, um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Bewältigung der Herausforderungen im Zusammenhang mit der thermischen Stabilität von 5-Iod-2,3-dihydro-1H-inden-1-on zu unterstützen. Diese iodierte Indanon-Struktur ist ein wertvoller Baustein in der medizinischen Chemie, aber ihre Reaktivität erfordert ein sorgfältiges Management der Reaktionsbedingungen, um Zersetzung zu vermeiden und hohe Ausbeuten zu gewährleisten.

Dieser Leitfaden ist in einem Frage-Antwort-Format strukturiert, um spezifische Probleme zu behandeln, auf die Sie während Ihrer Experimente stoßen könnten. Wir werden die zugrunde liegende Kausalität untersuchen, bewährte Lösungen anbieten und präventive Strategien skizzieren.

Teil 1: Anleitung zur Fehlerbehebung

In diesem Abschnitt befassen wir uns mit spezifischen experimentellen Beobachtungen, die auf eine thermische Instabilität hindeuten. Jedes Problem wird mit einer Analyse der wahrscheinlichen Ursache, einer schrittweisen Lösung und präventiven Maßnahmen zur Vermeidung zukünftiger Vorkommnisse behandelt.

Problem 1: Meine Reaktionsmischung verfärbt sich beim Erhitzen dunkelbraun/violett. Was ist die Ursache?

Wahrscheinliche Ursache: Diese Verfärbung ist ein klassisches Anzeichen für die thermische Zersetzung des Iodoarens, was zur Bildung von elementarem Iod (I₂) führt.[1] Die Kohlenstoff-Iod-Bindung (C-I) im Molekül ist relativ schwach und kann bei erhöhten Temperaturen homolytisch gespalten werden. Dies erzeugt ein Arylradikal und ein Iodradikal. Zwei Iodradikale rekombinieren dann zu I₂, das in der Dampfphase tiefviolett und in vielen organischen Lösungsmitteln braun erscheint.[1]

Empfohlene Lösung:

  • Temperatur sofort senken: Reduzieren Sie die Wärmezufuhr zur Reaktion, um eine weitere Zersetzung zu verhindern.

  • Inerte Atmosphäre sicherstellen: Wenn Sie nicht bereits unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) arbeiten, spülen Sie den Reaktionskolben sofort damit. Sauerstoff kann Radikalreaktionen verschlimmern.

  • Reaktion überwachen: Entnehmen Sie eine kleine Probe für eine schnelle Analyse mittels Dünnschichtchromatographie (DC) oder LCMS, um das Ausmaß der Zersetzung im Vergleich zum Ausgangsmaterial und dem gewünschten Produkt zu bewerten.

  • Experiment neu starten: Wenn eine signifikante Zersetzung stattgefunden hat, ist es oft am besten, die Reaktion bei einer niedrigeren, sorgfältig kontrollierten Temperatur neu zu starten.

Präventive Maßnahmen:

  • Thermische Screening-Studie: Führen Sie vor einer Reaktion im größeren Maßstab einen kleinen Testlauf durch, bei dem Sie das Ausgangsmaterial allein in dem gewählten Lösungsmittel bei der Zieltemperatur erhitzen, um seine Stabilität zu überprüfen.

  • Langsame Temperaturerhöhung: Erhitzen Sie die Reaktion langsam und schrittweise auf die gewünschte Temperatur, während Sie auf Farbveränderungen achten.

  • Verwendung von entgasten Lösungsmitteln: Das Entfernen von gelöstem Sauerstoff aus dem Lösungsmittel durch Spülen mit einem Inertgas kann radikalinduzierte Zersetzungswege minimieren.

G start Problem: Reaktion wird dunkel check_temp Ist die Temperatur zu hoch? start->check_temp check_atmosphere Wird eine inerte Atmosphäre verwendet? check_temp->check_atmosphere Nein reduce_temp Temperatur sofort signifikant reduzieren check_temp->reduce_temp Ja implement_inert System mit N2/Ar spülen check_atmosphere->implement_inert Nein monitor Reaktion mittels DC/LCMS überwachen check_atmosphere->monitor Ja reduce_temp->monitor implement_inert->monitor continue_reaction Reaktion bei niedrigerer Temperatur fortsetzen monitor->continue_reaction Minimale Zersetzung restart Experiment mit strenger Temperaturkontrolle neu starten monitor->restart Signifikante Zersetzung

Workflow zur Fehlerbehebung bei Reaktionsverfärbung.
Problem 2: Ich beobachte eine geringe Ausbeute und eine signifikante Bildung von 2,3-dihydro-1H-inden-1-on (das deiodierte Ausgangsmaterial). Warum?

Wahrscheinliche Ursache: Die Bildung des deiodierten Nebenprodukts ist ein klares Indiz für eine Hydrodehalogenierungsreaktion.[2] Dies ist eine häufige Nebenreaktion bei Aryliodiden, die durch verschiedene Faktoren ausgelöst werden kann:

  • Thermisch induzierte Radikalreaktion: Wie oben beschrieben, kann die Spaltung der C-I-Bindung ein Arylradikal erzeugen. Dieses Radikal kann dann ein Wasserstoffatom aus einem Lösungsmittel, einem Reagenz oder einer Verunreinigung abstrahieren, um das deiodierte Produkt zu bilden.

  • Katalytische Zersetzung: Spuren von Übergangsmetallen, entweder aus früheren Schritten oder aus dem Katalysator selbst, können die C-I-Bindungsspaltung katalysieren.

  • Baseninduzierte Wege: Unter bestimmten Bedingungen können Basen die Dehalogenierung fördern.[3]

Empfohlene Lösung:

  • Temperaturprofil optimieren: Senken Sie die Reaktionstemperatur. Oft ist es ein Kompromiss zwischen Reaktionsgeschwindigkeit und Stabilität des Ausgangsmaterials. Testen Sie einen Bereich von Temperaturen, um den optimalen Punkt zu finden.

  • Radikalfänger hinzufügen: In einigen Fällen kann die Zugabe einer kleinen Menge eines Radikalfängers (z. B. BHT oder TEMPO) helfen, radikalische Nebenreaktionen zu unterdrücken, ohne die Hauptreaktion zu beeinträchtigen. Führen Sie dies jedoch mit Vorsicht durch, da es auch die gewünschte Reaktion verlangsamen kann.

  • Lösungsmittelauswahl überprüfen: Lösungsmittel mit leicht abstrahierbaren Wasserstoffatomen (z. B. THF, Alkohole) können die Hydrodehalogenierung begünstigen. Erwägen Sie den Wechsel zu stabileren Lösungsmitteln wie Dioxan, Toluol oder DMF, sofern sie mit Ihrer Reaktion kompatibel sind.

Präventive Maßnahmen:

  • Sorgfältige Auswahl der Reaktionsbedingungen: Wählen Sie von vornherein mildere Bedingungen. Für Kreuzkupplungsreaktionen sollten Sie Liganden in Betracht ziehen, die eine Reaktion bei niedrigeren Temperaturen ermöglichen.

  • Hochreine Reagenzien verwenden: Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel von hoher Reinheit und frei von metallischen Verunreinigungen sind.

  • Nicht-thermische Aktivierungsmethoden: Erforschen Sie alternative Aktivierungsmethoden, die keine hohe thermische Energie erfordern, wie z. B. photochemische oder elektrochemische Ansätze, falls für Ihre Transformation anwendbar.[2][3]

LösungsmittelSiedepunkt (°C)Anmerkungen zur Stabilität
Tetrahydrofuran (THF)66Neigt zur Peroxidbildung; H-Atome können leicht abstrahiert werden.
1,4-Dioxan101Stabiler als THF, aber ebenfalls ein Ether. Muss frisch destilliert werden.
Toluol111Relativ inert und eine gute Wahl für viele Reaktionen.
N,N-Dimethylformamid (DMF)153Hoher Siedepunkt, aber kann sich bei hohen Temperaturen zersetzen.
Dimethylsulfoxid (DMSO)189Sehr hoher Siedepunkt; kann bei hohen Temperaturen als Oxidationsmittel wirken.
Tabelle 1. Gängige Lösungsmittel und ihre Eigenschaften im Zusammenhang mit thermischen Reaktionen.
Problem 3: Die DC/LCMS-Analyse zeigt nach dem Erhitzen mehrere unidentifizierte Verunreinigungen mit hohem Molekulargewicht. Was sind das?

Wahrscheinliche Ursache: Die Bildung von höhermolekularen Spezies deutet typischerweise auf unerwünschte Kupplungs- oder Polymerisationsreaktionen hin. Diese werden oft durch die gleichen thermisch erzeugten Arylradikale initiiert, die auch für die Zersetzung verantwortlich sind. Anstatt ein Wasserstoffatom zu abstrahieren, können diese hochreaktiven Intermediate:

  • Miteinander reagieren (Homokupplung): Zwei Arylradikale koppeln zu einer Biaryl-Spezies.

  • Mit dem Ausgangsmaterial reagieren: Ein Arylradikal greift ein anderes Molekül des Ausgangsmaterials an.

  • Mit dem Lösungsmittel reagieren: Radikale können mit Lösungsmittelmolekülen reagieren und so komplexe Nebenprodukte erzeugen.

G cluster_0 Thermische Initiierung cluster_1 Nebenreaktionswege Indanone_I 5-Iodo-Indanon Heat Δ (Wärme) Indanone_I->Heat Indanone_Rad Indanon-Radikal Heat->Indanone_Rad I_Rad Iod-Radikal Heat->I_Rad Deiodination Deiodiertes Produkt (Hydrodehalogenierung) Indanone_Rad->Deiodination H-Abstraktion (z.B. vom Lösungsmittel) Dimer Dimeres Nebenprodukt (Homokupplung) Indanone_Rad->Dimer + Indanon-Radikal Polymer Oligomere/ Polymere Indanone_Rad->Polymer Propagation

Mögliche Zersetzungs- und Nebenreaktionswege.

Empfohlene Lösung:

  • Reaktionskonzentration anpassen: Sehr hohe Konzentrationen können bimolekulare Nebenreaktionen wie die Dimerisierung begünstigen. Führen Sie die Reaktion in einer verdünnteren Lösung durch.

  • Temperaturkontrolle ist entscheidend: Dies ist der wichtigste Faktor. Verwenden Sie ein präzise gesteuertes Ölbad oder einen Heizmantel mit einem Thermoelement direkt in der Reaktionsmischung, um Überschreitungen zu vermeiden.

  • Alternative Katalysatorsysteme: Wenn Sie eine Kreuzkupplungsreaktion durchführen, kann die Wahl des Katalysators und des Liganden einen großen Einfluss haben. Einige Systeme sind effizienter bei niedrigeren Temperaturen und können die Verweilzeit bei hohen Temperaturen reduzieren, was die Bildung von Nebenprodukten minimiert.

Teil 2: Häufig gestellte Fragen (FAQs)

F1: Was ist die empfohlene maximale Temperatur für Reaktionen mit 5-Iod-2,3-dihydro-1H-inden-1-on? Es gibt keine feste "maximale" Temperatur, da die Stabilität stark vom Lösungsmittel, den vorhandenen Reagenzien (insbesondere Basen und Katalysatoren) und der Reaktionszeit abhängt. Als allgemeine Regel gilt jedoch, dass Reaktionen möglichst unter 100-110 °C gehalten werden sollten. Es wird dringend empfohlen, für jede neue Transformation eine thermische Screening-Studie im kleinen Maßstab durchzuführen, beginnend bei einer niedrigeren Temperatur (z. B. 60-70 °C) und diese schrittweise zu erhöhen, während die Reaktion auf Anzeichen von Zersetzung überwacht wird.

F2: Wie sollte ich diese Verbindung lagern, um ihre langfristige Stabilität zu gewährleisten? Um die Integrität von 5-Iod-2,3-dihydro-1H-inden-1-on zu erhalten, sollte es unter den folgenden Bedingungen gelagert werden:

  • Kühl: Bei Raumtemperatur oder gekühlt (2-8 °C) lagern.[4]

  • Dunkel: Vor Licht schützen, da Licht die Spaltung der C-I-Bindung fördern kann.[5][6] Eine Braunglasflasche ist ideal.

  • Inert: Unter einer inerten Atmosphäre (Argon oder Stickstoff) lagern, um eine oxidative Zersetzung zu verhindern.[5]

  • Trocken: Vor Feuchtigkeit schützen.

F3: Gibt es bestimmte Klassen von Reagenzien oder Katalysatoren, die die thermische Zersetzung dieser Verbindung bekanntermaßen verschlimmern? Ja. Seien Sie besonders vorsichtig bei:

  • Bestimmten Übergangsmetallen: Während viele für Kreuzkupplungen unerlässlich sind, können einige Metalle (insbesondere Kupfer bei hohen Temperaturen) die Deiodierung fördern.

  • Starken Basen: Starke Basen können Eliminierungs- oder andere Zersetzungswege einleiten, insbesondere in Kombination mit hohen Temperaturen.

  • Starke Reduktionsmittel: Diese können direkt zur Deiodierung der Verbindung führen.

F4: Was sind die primären Sicherheitsbedenken beim Erhitzen dieser Verbindung? Die primären Sicherheitsbedenken sind:

  • Freisetzung von Iod-Dämpfen: Bei der Zersetzung entsteht I₂, dessen Dämpfe reizend für die Atemwege und die Augen sind.[5][7] Alle Erhitzungsexperimente müssen in einem gut belüfteten Abzug durchgeführt werden.

  • Druckaufbau: Wenn die Zersetzung in einem geschlossenen System schnell erfolgt, kann dies zu einem gefährlichen Druckaufbau führen.

  • Toxizität: Die Verbindung selbst wird als gesundheitsschädlich beim Verschlucken und als reizend für Haut und Augen eingestuft.[7][8] Tragen Sie immer angemessene persönliche Schutzausrüstung (PSA), einschließlich Handschuhe und Schutzbrille.[7]

Teil 3: Experimentelle Protokolle

Protokoll 1: Durchführung einer thermisch empfindlichen Kreuzkupplungsreaktion

Dieses Protokoll beschreibt einen allgemeinen Arbeitsablauf zur Minimierung der thermischen Zersetzung während einer typischen Suzuki- oder ähnlichen Kreuzkupplungsreaktion.

  • Vorbereitung des Reaktionsgefäßes: Trocknen Sie einen Rundkolben gründlich im Ofen und lassen Sie ihn unter Vakuum abkühlen. Füllen Sie ihn anschließend mit einem Inertgas (Argon oder Stickstoff).

  • Zugabe der Feststoffe: Geben Sie 5-Iod-2,3-dihydro-1H-inden-1-on, die Boronsäure (oder ein anderes Kupplungspartner), den Palladiumkatalysator und den Liganden in den Kolben.

  • Evakuieren und Füllen: Evakuieren Sie den Kolben vorsichtig und füllen Sie ihn erneut mit Inertgas. Wiederholen Sie diesen Vorgang 3-5 Mal, um die gesamte Luft zu entfernen.

  • Zugabe der Lösungsmittel und der Base: Geben Sie das entgaste Lösungsmittel und die Basenlösung über eine Spritze durch ein Septum hinzu.

  • Heizen: Tauchen Sie den Kolben in ein vorgewärmtes Ölbad mit einer Temperatur, die 5-10 °C unter der Zieltemperatur liegt. Erhöhen Sie die Temperatur langsam auf die Zieltemperatur, während Sie die Reaktion visuell und mittels DC/LCMS überwachen.

  • Aufarbeitung: Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab, bevor Sie sie der Luft aussetzen und mit der wässrigen Aufarbeitung beginnen.

Referenzen

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  • ChemicalBook, 5-Iodo-1-Indanone | 511533-38-3, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETt3Br9kNoM1kw9qOAxMtxxvyi_5u6fy0CB5UkFXs4Ur1HxhJ-v5D7y1KPhXMWXPgQTtsrRe3Jo0Rr1BfTIiOReG6k1SKUtxpdy01Ms1E3bfwoikNp9JNhFDL9aVgoRH3sBcOYuzQezdLn-_rsqsExDifbqQK5vE59AG_3hOJmjg==]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Iodo-2,3-dihydro-1H-inden-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indanone Scaffold and the Significance of Halogenation

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a defined three-dimensional arrangement for various functional groups, which is crucial for specific interactions with biological targets. This structural motif is present in a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and neuroprotective properties.[1][2]

The introduction of halogen atoms, particularly iodine, onto the indanone scaffold can significantly modulate a compound's physicochemical and pharmacological properties. Halogenation can enhance lipophilicity, improve membrane permeability, and increase metabolic stability.[3] The iodine atom, in particular, offers a unique combination of size, polarizability, and the ability to form halogen bonds, which can lead to enhanced binding affinity and biological activity. This guide provides a comparative analysis of the biological activities of 5-iodo-2,3-dihydro-1H-inden-1-one analogs, with a focus on their potential as anticancer agents.

Comparative Analysis of Biological Activity: Focus on Anticancer Properties

While comprehensive studies on a wide range of this compound analogs are still emerging, research on related halogenated and substituted 1-indanone derivatives provides valuable insights into their therapeutic potential. The primary biological activity of interest for these compounds is their cytotoxicity against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-indanone derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the five-membered ring.

  • Substitution at the 2-position: The introduction of a benzylidene group at the 2-position of the 1-indanone core is a common strategy that has yielded potent anticancer compounds.[2] The substituents on this benzylidene ring play a critical role in determining the cytotoxic potency.

  • Substitution on the Aromatic Ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring of the indanone scaffold influences the electronic properties of the molecule and its interaction with biological targets. Halogenation at the 5-position, as in our core structure of interest, is a key modification. While specific comparative data for a series of 5-iodo analogs is limited, studies on other halogenated indanones, such as those with fluorine, have demonstrated significant anticancer activity.[4] It is often observed that the position and nature of the halogen can dramatically alter the biological effect.

Quantitative Comparison of Cytotoxicity
Derivative ClassCompound IDCancer Cell LineIC50 (µM)Reference
Thiazolyl Hydrazone ITH-6HT-29 (Colon)0.44[5]
COLO 205 (Colon)0.98[5]
KM 12 (Colon)0.41[5]
2-Benzylidene-1-indanone 9jMCF-7 (Breast)0.01[5]
HCT-116 (Colon)0.088[5]
THP-1 (Leukemia)0.12[5]
A549 (Lung)0.21[5]
Gallic Acid-based Indanone 1MCF-7 (Breast)-[5]
Ehrlich Ascites Carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg[5]

Mechanisms of Action: A Deeper Dive

The anticancer effects of 1-indanone derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. Two key mechanisms of action that have been identified are the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a clinically validated anticancer strategy.[5] Several 2-benzylidene-1-indanone derivatives have been shown to inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[2]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare tubulin solution (e.g., 2 mg/mL in assay buffer) P2 Prepare test compounds (5-iodo-1-indanone analogs) and controls (e.g., paclitaxel, colchicine) at various concentrations P3 Prepare GTP solution A1 Add tubulin, GTP, and test compound/control to a 96-well plate A2 Incubate at 37°C to initiate polymerization A1->A2 A3 Monitor the increase in absorbance at 340 nm over time using a plate reader A2->A3 D1 Plot absorbance vs. time to generate polymerization curves D2 Calculate the rate of polymerization and the extent of inhibition for each compound D1->D2 D3 Determine the IC50 value for tubulin polymerization inhibition D2->D3 G cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Inhibitor 5-Iodo-1-indanone Analog Inhibitor->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Target Gene Expression (Proliferation, Anti-apoptosis) DNA->Genes Promotes Transcription

References

A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-2,3-dihydro-1H-inden-1-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and economic viability of a synthetic route. Within the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the nature of the aryl halide is a parameter of paramount importance. This guide provides an in-depth, objective comparison of the reactivity between 5-Iodo-2,3-dihydro-1H-inden-1-one and its brominated analog, 5-Bromo-2,3-dihydro-1H-inden-1-one. By integrating fundamental chemical principles with practical, data-supported examples, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

The Foundational Difference: A Tale of Two Halogens

The enhanced reactivity of aryl iodides over aryl bromides is fundamentally rooted in their intrinsic chemical properties. The carbon-iodine (C-I) bond is both longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy (BDE) is a critical factor, as it directly facilitates the oxidative addition of the aryl halide to a low-valent palladium catalyst—a step that is frequently the rate-determining stage in many cross-coupling catalytic cycles.[1][2] Consequently, the generally accepted order of reactivity for aryl halides in these transformations is: Ar-I > Ar-Br > Ar-Cl .[1]

This principle dictates that this compound will typically serve as a more reactive substrate than its bromo counterpart, often enabling the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or superior yields.

Comparative Reactivity in Key Cross-Coupling Reactions

The theoretical superiority of the C-I bond translates into tangible synthetic advantages across a spectrum of widely used transformations. Below, we explore the expected performance differences between our two subject compounds in several key palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction stands as one of the most versatile methods for the formation of C-C bonds. When comparing the two halo-indenones, the iodo-derivative is expected to exhibit significantly higher reactivity. This allows for reactions to be conducted at lower temperatures and often leads to higher product yields in shorter timeframes.[1][2]

Table 1: Expected Performance in a Representative Suzuki-Miyaura Coupling

FeatureThis compound (Projected)5-Bromo-2,3-dihydro-1H-inden-1-one (Reported/Projected)Reference(s)
Coupling Partner Phenylboronic AcidPhenylboronic Acid[1]
Catalyst System Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (2 mol%)[2]
Base Na₂CO₃Na₂CO₃[2]
Solvent Toluene/Ethanol/H₂OToluene/Ethanol/H₂O[2]
Temperature 80 °C100 °C[2]
Reaction Time 2 hours12 hours[2]
Projected Yield >95%~85-92%[1][2]

Note: Data is a projection based on established reactivity principles and reported results for similar substrates.[1][2]

Sonogashira Coupling

The reactivity gap between aryl iodides and bromides is particularly pronounced in the Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl halide.[3] Reactions with this compound can often be successfully performed at or near room temperature, a significant advantage for thermally sensitive substrates. In contrast, 5-Bromo-2,3-dihydro-1H-inden-1-one typically necessitates heating to achieve efficient conversion.[2][3] This differential reactivity can be strategically exploited for selective couplings in multifunctional molecules.

Table 2: Projected Comparison for Sonogashira Coupling

FeatureThis compound (Projected)5-Bromo-2,3-dihydro-1H-inden-1-one (Projected)Reference(s)
Coupling Partner PhenylacetylenePhenylacetylene[2][3]
Catalyst System PdCl₂(PPh₃)₂ / CuIPdCl₂(PPh₃)₂ / CuI[2][3]
Base Triethylamine (TEA)Triethylamine (TEA)[2][3]
Solvent THF or DMFTHF or DMF[4]
Temperature Room Temperature60-80 °C (Heating Required)[3]
Projected Yield HighModerate to High[2]

Note: This comparison is based on well-documented trends in Sonogashira coupling reactivity.[2][3]

Heck Reaction

The Heck reaction, which couples an aryl halide with an alkene, similarly benefits from the increased reactivity of the C-I bond.[2] Employing this compound would likely permit lower catalyst loadings and reaction temperatures compared to its bromo analog to achieve high yields of the corresponding 5-alkenyl-indenone.[2][5]

Table 3: Projected Comparison for Heck Reaction

FeatureThis compound (Projected)5-Bromo-2,3-dihydro-1H-inden-1-one (Projected)Reference(s)
Coupling Partner StyreneStyrene[2][5]
Catalyst Pd(OAc)₂Pd(OAc)₂[2][5]
Base Et₃NEt₃N[2][5]
Solvent DMFDMF[2][5]
Temperature 100 °C120 °C[2]
Projected Yield >90%~75%[2]

Note: Data is illustrative of general trends observed in the Heck reaction.[2]

Beyond Cross-Coupling: Other Key Transformations

Buchwald-Hartwig Amination

This powerful method for forming C-N bonds also follows the general reactivity trend where aryl iodides are more reactive than aryl bromides.[2][6] This allows for the coupling of this compound with a broader range of amines under milder conditions. The choice of ligand is crucial in this reaction, but the underlying reactivity of the halide remains a key factor.[6]

Metal-Halogen Exchange

The formation of organometallic reagents via metal-halogen exchange is a fundamental transformation. Both aryl iodides and bromides are commonly used substrates.[7] The exchange rate typically follows the trend I > Br > Cl.[7] This reaction is often performed at very low temperatures to prevent side reactions of the highly reactive organolithium or Grignard species formed. For this compound, the exchange with an alkyllithium reagent like n-BuLi or t-BuLi would be expected to proceed more rapidly and at slightly higher temperatures than with the bromo-analog.[7][8]

Nucleophilic Aromatic Substitution (SNAr)

In a notable inversion of the reactivity trend seen in metal-catalyzed couplings, nucleophilic aromatic substitution (SNAr) reactivity is governed by the electronegativity of the leaving group. The rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen.[9][10] Therefore, the reactivity order is F > Cl ≈ Br > I.[9][11] For SNAr reactions, 5-Bromo-2,3-dihydro-1H-inden-1-one would be expected to be more reactive than the iodo-derivative, although both are significantly less reactive than the corresponding fluoro or chloro compounds. It is important to note that the indenone ring must be sufficiently activated by electron-withdrawing groups for this reaction to proceed efficiently.

Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dihydro-1H-inden-1-one

This protocol is adapted from a reported procedure for the Suzuki coupling of 5-bromo-1-indanone.[1]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 5-Bromo-1-indanone (1 eq), Phenylboronic Acid (1.2 eq), and K2CO3 (2 eq) in vial B Add Pd(dppf)Cl2 (3 mol%) A->B Add catalyst C Add DME/H2O (4:1) solvent B->C Add solvent D Seal vial and purge with N2 E Heat at 80 °C with stirring D->E Heat F Monitor by TLC until completion (approx. 4-6 h) E->F Monitor G Cool to RT, dilute with EtOAc H Wash with H2O and brine G->H Extraction I Dry (Na2SO4), filter, concentrate H->I Drying J Purify by column chromatography I->J Purification

Caption: Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). Add a 4:1 mixture of dimethoxyethane (DME) and water (5 mL).

  • Inerting and Reaction: Seal the vial and purge with nitrogen or argon for 10 minutes. Place the vial in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Aromatic Finkelstein Reaction

The iodo-analog can be readily synthesized from the more commercially available bromo-indenone using a copper-catalyzed aromatic Finkelstein reaction.[12][13]

Finkelstein_Reaction reactant 5-Bromo-1-indanone product 5-Iodo-1-indanone reactant->product Halogen Exchange reagents NaI (2 eq) CuI (10 mol%) N,N'-Dimethylethylenediamine (20 mol%) Dioxane, 110 °C reagents->product

Caption: Aromatic Finkelstein Halogen Exchange.

  • Reaction Setup: To an oven-dried Schlenk tube, add copper(I) iodide (0.10 mmol, 10 mol%), sodium iodide (2.0 mmol), and 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 mmol).

  • Inerting: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous dioxane (5 mL) and N,N'-dimethylethylenediamine (0.20 mmol, 20 mol%) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir for 24-48 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield this compound.

Summary and Recommendations

The choice between 5-Iodo- and 5-Bromo-2,3-dihydro-1H-inden-1-one is a strategic decision that should be guided by the specific demands of the synthetic route.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig): this compound is the superior substrate. Its higher reactivity translates to milder conditions, shorter reaction times, and often higher yields. This is particularly advantageous when dealing with complex, multi-functionalized molecules that may be sensitive to harsh conditions.

  • For Nucleophilic Aromatic Substitution (SNAr): 5-Bromo-2,3-dihydro-1H-inden-1-one would be the more reactive, albeit still challenging, substrate.

  • Economic and Practical Considerations: 5-Bromo-2,3-dihydro-1H-inden-1-one is generally more commercially available and less expensive than its iodo counterpart. For large-scale syntheses where cost is a primary driver and the required reaction conditions are tolerable, the bromo-derivative may be the more pragmatic choice. However, the iodo-derivative can be readily prepared from the bromide via an aromatic Finkelstein reaction, offering a two-step route to a more reactive intermediate.

By understanding the fundamental principles of aryl halide reactivity and considering the practical implications for each class of reaction, researchers can strategically select the optimal halo-indenone building block to streamline their synthetic efforts and achieve their molecular targets with greater efficiency.

References

A Comparative Guide to the Cytotoxicity of 5-Iodo-2,3-dihydro-1H-inden-1-one Derivatives and Related Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic framework is a versatile template for developing potent and selective therapeutic agents, particularly in oncology.[3][4] Modifications to the indanone core, such as the introduction of different substituents, can significantly modulate the cytotoxic properties of the resulting derivatives. This guide provides a comparative analysis of the cytotoxicity of functionalized 1-indanone derivatives, with a particular focus on the influence of halogenation at the 5-position, typified by 5-Iodo-2,3-dihydro-1H-inden-1-one. While specific cytotoxic data for the 5-iodo derivative is emerging, we can infer its potential by examining closely related halogenated and other substituted analogues.

The Influence of Substitution on the Cytotoxic Profile of 1-Indanone Derivatives

The anticancer potential of 1-indanone derivatives has been demonstrated across a variety of cancer cell lines. The cytotoxic efficacy is highly dependent on the nature and position of substituents on the indanone ring system. For instance, the introduction of a 2-benzylidene group has yielded compounds with potent cytotoxicity in the nanomolar range against human cancer cell lines including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549).[1] Another class of modifications, the thiazolyl hydrazone derivatives of 1-indanone, has also shown significant promise, with some compounds exhibiting greater efficacy than the established anticancer drug irinotecan against specific colon cancer cell lines.[4][5]

The following table summarizes the in vitro cytotoxic activity of a selection of 1-indanone derivatives, illustrating the impact of various structural modifications.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiazolyl Hydrazone ITH-6HT-29 (colorectal)0.44[6]
COLO 205 (colorectal)0.98[6]
KM 12 (colorectal)0.41[6]
2-Benzylidene-1-indanones Not specifiedMCF-7 (breast)0.01 - 0.88[1][6]
HCT (colon)0.01 - 0.88[1][6]
THP-1 (leukemia)0.01 - 0.88[1][6]
A549 (lung)0.01 - 0.88[1][6]
5-Bromo-indolinone 4-fluoro-phenylthiosemicarbazone derivative (2f)BT-549 (breast)~0.40[7]
NCI-H23 (non-small cell lung)~0.79[7]
IGROV1 (ovarian)~0.95*[7]

*IC50 values are estimated from reported log(10)GI50 values.

The Role of Halogenation: A Focus on the 5-Position

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The introduction of a halogen atom can influence a molecule's lipophilicity, membrane permeability, and metabolic stability. In the context of indanone derivatives, halogenation at the 5-position has been shown to be a key determinant of cytotoxic activity.

Studies on 5-bromo-indolinone derivatives have revealed potent cytotoxic effects. For example, a 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-isatin demonstrated significant growth inhibition against breast, lung, and ovarian cancer cell lines.[7] Similarly, derivatives of 5-fluoro-1-indanone have been explored for their anticancer potential.[6] While direct comparative data for a 5-iodo analogue is not yet widely published, the established trend for 5-bromo and 5-fluoro derivatives suggests that the this compound scaffold is a highly promising candidate for the development of novel cytotoxic agents. The larger size and greater polarizability of the iodine atom compared to bromine and fluorine could lead to altered binding interactions with biological targets, potentially resulting in enhanced potency or a different spectrum of activity.

Unraveling the Mechanism of Action

A crucial aspect of developing new anticancer agents is understanding their mechanism of action. For many cytotoxic 1-indanone derivatives, two primary mechanisms have been identified: the inhibition of tubulin polymerization and the induction of apoptosis (programmed cell death).[3][4]

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[4] Several 2-benzylidene-1-indanones have been shown to be potent inhibitors of tubulin polymerization.[1]

Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. 1-indanone derivatives have been shown to induce apoptosis through various signaling pathways, often involving an increase in reactive oxygen species (ROS) and a corresponding decrease in intracellular glutathione (GSH) levels.[4][5]

cluster_workflow Experimental Workflow for Cytotoxicity Assessment Start Synthesized 1-Indanone Derivatives Cell_Culture Seeding of Cancer Cell Lines (e.g., MCF-7, HT-29) in 96-well plates Start->Cell_Culture Treatment Treatment with various concentrations of indanone derivatives (0.01 to 100 µM) Cell_Culture->Treatment Incubation Incubation for a defined period (e.g., 24, 48, or 72 hours) Treatment->Incubation MTT_Assay MTT Assay: Addition of MTT reagent Incubation->MTT_Assay Formazan_Formation Formation of Formazan Crystals by viable cells MTT_Assay->Formazan_Formation Solubilization Solubilization of Formazan (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measurement of Absorbance (e.g., at 570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculation of IC50 values Absorbance_Reading->IC50_Calculation

Caption: A generalized experimental workflow for assessing the cytotoxicity of 1-indanone derivatives using the MTT assay.

cluster_pathway Potential Apoptotic Pathway Indanone Indanone Derivative Tubulin Inhibition of Tubulin Polymerization Indanone->Tubulin ROS Increase in Reactive Oxygen Species (ROS) Indanone->ROS G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Activation of Caspases G2M_Arrest->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified diagram illustrating a potential mechanism of action for cytotoxic 1-indanone derivatives.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer effects of 1-indanone derivatives.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess the cytotoxic effect of a compound on cancer cell lines.[3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized 1-indanone derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay using Annexin V Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the 1-indanone derivatives.[3]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 1-indanone derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.

Conclusion

The 1-indanone scaffold represents a highly valuable starting point for the design of novel anticancer agents. The available data on a range of substituted derivatives, particularly those with halogen atoms at the 5-position, underscore the potential of this chemical class. While further studies are required to specifically elucidate the cytotoxic profile of this compound derivatives, the existing body of research provides a strong rationale for their investigation. The established mechanisms of action, including tubulin polymerization inhibition and apoptosis induction, offer clear avenues for mechanistic studies of these new compounds. The standardized protocols provided in this guide will be instrumental for researchers aiming to evaluate the cytotoxic potential of novel 1-indanone derivatives and contribute to the development of the next generation of cancer therapeutics.

References

A Comparative Guide to Halogen-Bond Donors in Catalysis: From Fundamental Principles to Practical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of catalysis, the quest for novel, efficient, and selective modes of substrate activation is paramount. While hydrogen bonding has long been a cornerstone of organocatalysis, its lesser-explored counterpart, halogen bonding (XB), has rapidly emerged as a powerful tool for molecular recognition and catalysis.[1][2][3] This guide provides a comparative analysis of different halogen-bond donors, offering researchers, scientists, and drug development professionals a comprehensive understanding of their mechanisms, applications, and the experimental protocols required for their effective evaluation.

The Halogen Bond: A Primer for Catalysis

A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor).[2][4][5] This electrophilic region, known as a "σ-hole," arises from an anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential along the axis of the R-X bond (where R is a carbon or other atom and X is a halogen).[6][7]

The strength and directionality of the halogen bond are its defining features in catalysis.[2][8] Unlike the more diffuse nature of some hydrogen bonds, the halogen bond is highly directional, with a bond angle close to 180°.[9] This precise orientation allows for the exact positioning of substrates and catalysts, a critical factor in achieving high levels of stereoselectivity in asymmetric catalysis.[7][10]

Furthermore, the strength of the halogen bond is highly tunable. It increases with the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing capacity of the group attached to it.[1][3] This "single-atom mutation" capability offers a straightforward strategy for fine-tuning catalyst performance, a distinct advantage over hydrogen-bond donors where modification often requires more significant structural changes.[1]

A Comparative Landscape of Halogen-Bond Donors

Halogen-bond donors can be broadly categorized into neutral and cationic species, each with distinct advantages and applications.

Neutral Halogen-Bond Donors

Neutral XB donors are typically characterized by halogen atoms attached to electron-poor scaffolds, such as perfluorinated arenes or other electron-withdrawing groups.[2] Their neutrality makes them particularly useful in reactions sensitive to acidic conditions.

  • Haloperfluoroalkanes and -arenes: These were among the first XB donors to be explored in catalysis.[2] Their efficacy stems from the strong electron-withdrawing nature of the perfluorinated backbone, which enhances the σ-hole on the halogen atom. They have been successfully employed in reactions such as the reduction of quinolines.[2]

  • Multidentate Neutral Donors: More sophisticated designs incorporate multiple halogen-bond donors within a single molecule to achieve cooperative binding and enhanced activation. These multidentate donors can preorganize to bind anions or activate substrates more effectively than their monodentate counterparts.[11]

Cationic Halogen-Bond Donors

Cationic XB donors, such as halopyridinium, haloimidazolium, and halotriazolium salts, represent a more recent and highly potent class of catalysts.[12] The positive charge on the heterocyclic ring significantly enhances the electrophilicity of the halogen's σ-hole, leading to stronger interactions and often superior catalytic activity compared to neutral donors.[12][13]

  • Haloimidazolium and Halobenzimidazolium Salts: These have proven to be particularly effective in a range of transformations, including halide abstraction reactions.[12] The modular nature of the imidazolium scaffold allows for systematic tuning of steric and electronic properties. Bidentate bis(halobenzimidazolium) compounds have shown exceptional catalytic potency due to their preorganized structures for anion binding.[12]

  • Hypervalent Iodine Compounds (Diaryliodonium Salts): These compounds feature an iodine(III) center and are exceptionally strong halogen-bond donors.[14][15][16] The hypervalent nature of the iodine atom results in a highly positive σ-hole, making them powerful Lewis acid catalysts.[15][16][17] Cyclic diaryliodonium salts (iodolium compounds) are particularly potent due to their rigid structures.[18]

The following diagram illustrates the general classes of halogen-bond donors and their increasing activation strength.

G cluster_0 Halogen-Bond Donor Classes Neutral Neutral Cationic Cationic Neutral->Cationic Increasing Activation Strength Hypervalent Iodine Hypervalent Iodine Cationic->Hypervalent Iodine Increasing Activation Strength

Caption: General classification of halogen-bond donors by increasing activation strength.

Performance Comparison: A Data-Driven Approach

The choice of a halogen-bond donor is dictated by the specific requirements of the reaction, including the nature of the substrate and the desired mode of activation. Below is a comparative summary of the performance of different XB donors in a benchmark halide abstraction reaction.

Halogen-Bond Donor Type Example Structure Relative Rate (k_rel) Key Advantages Limitations References
Neutral Monodentate 1,3,5-trifluoro-2,4,6-triiodobenzene1Mild conditions, good for acid-sensitive substrates.Lower activity compared to cationic donors.[11]
Neutral Bidentate Rigid bis(iodo-trifluorophenyl) scaffold~5Enhanced activity through cooperative binding.Synthesis can be more complex.[11]
Cationic Monodentate N-Iodoimidazolium salt~10-20High catalytic activity due to the cationic charge.Potential for Brønsted acid catalysis as a side reaction.[12]
Cationic Bidentate syn-bis(iodobenzimidazolium) salt>100Exceptional activity due to preorganization for anion binding.Can be prone to decomposition under harsh conditions.[12]
Hypervalent Iodine(III) Cyclic Diaryliodonium Salt>200Extremely high Lewis acidity and catalytic activity.Can be more expensive and less atom-economical.[18]

Note: Relative rates are approximate and can vary depending on the specific reaction conditions. This table is intended to provide a general trend.

Mechanism of Action: Halide Abstraction vs. Carbonyl Activation

Halogen-bond donors can activate substrates through various mechanisms. Two of the most common are halide abstraction and carbonyl activation.

Halide Abstraction

In this mechanism, the XB donor interacts with a halide, facilitating its departure and generating a carbocationic intermediate. This is particularly relevant in SN1-type reactions. Cationic XB donors are exceptionally adept at this, with bidentate donors showing superior activity due to their ability to "chelate" the departing anion.[12]

G cluster_0 Halide Abstraction Catalytic Cycle Substrate R-X Complex [R-X---XB Donor] Substrate->Complex + XB Donor XB_Donor XB Donor Intermediate R+ [X---XB Donor]- Complex->Intermediate Halide Abstraction Intermediate->XB_Donor - X- Product R-Nu Intermediate->Product + Nucleophile Nucleophile Nu-

Caption: A simplified workflow for a halogen-bond-catalyzed halide abstraction reaction.

Carbonyl Activation

Similar to hydrogen-bond donors, XB donors can activate carbonyl compounds by interacting with the lone pair of the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This mode of activation is crucial in reactions like Michael additions and Diels-Alder reactions.[6]

Experimental Protocols: Evaluating and Comparing Halogen-Bond Donors

Rigorous experimental design is crucial for accurately assessing the performance of XB donors and ensuring that the observed catalysis is indeed due to halogen bonding.

Protocol for Comparative Kinetic Analysis

This protocol outlines a general method for comparing the catalytic activity of different XB donors in a model reaction, such as the Friedel-Crafts addition of indole to trans-crotonophenone.[19]

  • Preparation of Stock Solutions: Prepare stock solutions of the indole, trans-crotonophenone, and each halogen-bond donor catalyst in a suitable deuterated solvent (e.g., CD2Cl2) to allow for NMR monitoring.

  • Reaction Setup: In an NMR tube, combine the indole and trans-crotonophenone stock solutions.

  • Initiation of Reaction: Add the stock solution of the XB donor catalyst to the NMR tube, and immediately begin acquiring 1H NMR spectra at regular intervals.

  • Monitoring Reaction Progress: Monitor the disappearance of the starting materials and the appearance of the product by integrating characteristic signals in the 1H NMR spectra.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate for each catalyst.

  • Control Experiments: Crucially, perform control experiments to rule out other catalytic modes. This includes:

    • A blank reaction with no catalyst.

    • Reactions with non-halogenated analogues of the catalysts to demonstrate the necessity of the halogen atom.[9]

    • For cationic donors, conduct the reaction in the presence of a proton sponge to check for hidden Brønsted acid catalysis.[10]

Protocol for Quantifying Halogen-Bond Strength via NMR Titration

NMR titration is a powerful technique to quantify the association constant (Ka) between an XB donor and an acceptor in solution.[20][21]

  • Sample Preparation: Prepare a solution of the XB acceptor (e.g., a halide salt or a neutral Lewis base) of a known concentration in a suitable solvent.

  • Titration: Prepare a series of samples containing the XB acceptor at a constant concentration and the XB donor at varying concentrations.

  • NMR Analysis: Acquire spectra (e.g., 1H, 19F, or 31P NMR, depending on the nuclei present in the donor and acceptor) for each sample.[19][20]

  • Data Fitting: Monitor the change in the chemical shift of a reporter nucleus on the acceptor or donor as a function of the donor concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to extract the association constant.

The following diagram outlines the workflow for evaluating a new halogen-bond donor catalyst.

G cluster_0 Evaluation Workflow for XB Donor Catalysts Synthesis Synthesize XB Donor Characterization Structural Characterization (NMR, X-ray) Synthesis->Characterization Binding_Studies Quantify XB Strength (NMR Titration) Characterization->Binding_Studies Catalytic_Screening Screen in Model Reaction (Kinetic Analysis) Binding_Studies->Catalytic_Screening Control_Experiments Control Experiments (Non-XB analogue, Proton Sponge) Catalytic_Screening->Control_Experiments Optimization Optimize Reaction Conditions Control_Experiments->Optimization

Caption: A stepwise workflow for the comprehensive evaluation of a novel halogen-bond donor catalyst.

Conclusion and Future Outlook

Halogen bonding has transitioned from a supramolecular curiosity to a validated and powerful strategy in organocatalysis. The high degree of tunability, directionality, and the diverse range of available donor motifs make it a compelling alternative and complement to established catalytic methods. Cationic and hypervalent iodine-based donors, in particular, have demonstrated remarkable activities that rival or even surpass traditional Lewis acids in certain applications.

Future research will likely focus on the development of more sophisticated multidentate and chiral XB donors to tackle challenges in asymmetric catalysis. The synergy of halogen bonding with other noncovalent interactions, such as hydrogen bonding, also presents a promising avenue for the design of next-generation bifunctional catalysts.[22][23][24] As our fundamental understanding of this interaction deepens, the applications of halogen-bond-driven catalysis in organic synthesis and drug development will undoubtedly continue to expand.

References

A Comparative Guide to the Synthetic Routes of 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of key intermediates with high purity and efficiency is paramount. 5-Iodo-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry, with its indanone core and iodo-substituent serving as versatile handles for the construction of complex molecular architectures. This guide provides an in-depth comparison of the validated synthetic routes to this important compound, offering a critical evaluation of their respective advantages and limitations to inform your synthetic strategy.

Introduction to this compound

This compound, a halogenated derivative of 1-indanone, presents a unique combination of a rigid bicyclic scaffold and a readily functionalizable iodine atom. This makes it a sought-after intermediate for the synthesis of a wide range of biologically active molecules. The indanone framework is a privileged structure in medicinal chemistry, while the iodine substituent can be leveraged for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities.

This guide will focus on two principal and validated synthetic strategies for the preparation of this compound:

  • Route 1: Intramolecular Friedel-Crafts Cyclization of 3-(3-Iodophenyl)propanoic acid. This classic approach builds the indanone skeleton from an acyclic precursor already containing the iodine atom.

  • Route 2: Sandmeyer Reaction of 5-Amino-2,3-dihydro-1H-inden-1-one. This route introduces the iodine atom at a late stage of the synthesis, starting from a readily available amino-indanone precursor.

A third potential route, the direct electrophilic iodination of 1-indanone, will also be discussed, although its practical application is often hampered by challenges in regioselectivity.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a multifactorial decision, balancing yield, scalability, cost of starting materials, and operational simplicity. The following table provides a high-level comparison of the two primary routes.

FeatureRoute 1: Friedel-Crafts CyclizationRoute 2: Sandmeyer Reaction
Starting Material 3-(3-Iodophenyl)propanoic acid5-Amino-2,3-dihydro-1H-inden-1-one
Key Transformation Intramolecular Friedel-Crafts acylationDiazotization followed by iodination
Regioselectivity Excellent (pre-installed iodine)Excellent (amine directs iodination)
Potential Yield Moderate to GoodModerate to Good
Scalability Generally goodCan be challenging due to the nature of diazonium salts
Safety Considerations Strong acids (Lewis or Brønsted)Potentially explosive diazonium intermediates, handling of nitrites
Cost of Starting Materials Can be higherGenerally more accessible

Route 1: Intramolecular Friedel-Crafts Cyclization

This route represents a convergent approach where the key structural elements are assembled before the final ring-closing step. The success of this strategy hinges on the efficient synthesis of the 3-(3-iodophenyl)propanoic acid precursor and its subsequent cyclization.

Causality Behind Experimental Choices

The intramolecular Friedel-Crafts acylation is a powerful tool for the formation of cyclic ketones. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), is crucial to activate the carboxylic acid (or its corresponding acyl chloride) for electrophilic attack on the aromatic ring. The reaction is typically performed at elevated temperatures to overcome the activation energy of the cyclization.

Experimental Protocol: Synthesis of 3-(3-Iodophenyl)propanoic acid

The precursor can be prepared from 3-iodophenylacetic acid through standard chain-extension methodologies, or from 3-aminophenylpropanoic acid via a Sandmeyer reaction.

Experimental Protocol: Cyclization to this compound

Workflow for Friedel-Crafts Cyclization

A 3-(3-Iodophenyl)propanoic acid C This compound A->C Intramolecular Friedel-Crafts Acylation B Lewis Acid (e.g., AlCl3) or Brønsted Acid (e.g., PPA)

Caption: Intramolecular Friedel-Crafts cyclization of 3-(3-iodophenyl)propanoic acid.

Route 2: Sandmeyer Reaction of 5-Amino-2,3-dihydro-1H-inden-1-one

This route follows a more linear strategy, where the indanone core is first synthesized and the iodo-substituent is introduced in the final step. This approach can be advantageous if the starting 5-amino-1-indanone is readily available.

Causality Behind Experimental Choices

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a variety of functionalities, including halogens.[2] The reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide nucleophile. The use of sodium nitrite in an acidic medium is the standard method for diazotization. The subsequent addition of potassium iodide provides the iodide source for the substitution reaction. While often catalyzed by copper salts for chloro- and bromo-substitutions, the iodo-Sandmeyer reaction typically proceeds without a catalyst.[3]

Experimental Protocol: Synthesis of 5-Amino-2,3-dihydro-1H-inden-1-one

The starting material, 5-amino-1-indanone, can be synthesized from 1-indanone through nitration followed by reduction.

Experimental Protocol: Sandmeyer Iodination

A general and reliable one-pot procedure for the iododeamination of aromatic amines can be adapted for this synthesis.[4]

  • Diazotization: 5-Amino-2,3-dihydro-1H-inden-1-one is dissolved in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.

  • Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and may require gentle heating to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

  • Work-up and Purification: The reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Workflow for Sandmeyer Reaction

A 5-Amino-2,3-dihydro-1H-inden-1-one C This compound A->C Sandmeyer Reaction B 1. NaNO2, H+ 2. KI

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent research are built. 5-Iodo-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecular scaffolds for targeted therapies.[1] Its utility, however, is directly proportional to its purity. This guide provides an in-depth, technically-grounded framework for assessing the purity of synthesized this compound, comparing the results with commercially available alternatives, and offering insights into the causality behind the chosen analytical strategies.

The Synthetic Landscape: Understanding Potential Impurities at Their Source

A robust purity assessment begins with a thorough understanding of the synthetic route. The most common laboratory-scale synthesis of this compound involves the electrophilic iodination of the readily available starting material, 2,3-dihydro-1H-inden-1-one (1-indanone). This reaction is typically carried out using molecular iodine in the presence of an oxidizing agent.

An alternative, though less common, approach is the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropionic acid derivative.[2][3] While effective, this method can sometimes lead to regioisomeric byproducts depending on the directing effects of the substituents on the aromatic ring.[4]

The choice of synthetic route directly influences the potential impurity profile. For the purpose of this guide, we will focus on the more prevalent iodination route.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 1-Indanone Reagents Iodine (I₂) + Oxidizing Agent (e.g., H₂O₂, NaOCl) Reaction Electrophilic Aromatic Substitution Start->Reaction Starting Material Reagents->Reaction Product Crude 5-Iodo-2,3-dihydro- 1H-inden-1-one Reaction->Product Crude Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification Final_Product Pure 5-Iodo-2,3-dihydro- 1H-inden-1-one Purification->Final_Product Purified Product

Caption: Synthetic workflow for this compound.

Common Impurities Arising from the Iodination of 1-Indanone:

  • Unreacted 1-Indanone: Incomplete reaction will result in the presence of the starting material.

  • Di-iodinated Species: Over-iodination can lead to the formation of di-iodo-2,3-dihydro-1H-inden-1-one isomers.

  • Other Regioisomers: While the 5-position is electronically favored for substitution, minor amounts of other iodo-isomers (e.g., 6-iodo or 4-iodo) may be formed.

  • Oxidized Byproducts: The use of strong oxidizing agents can potentially lead to the formation of undesired oxidized species.

  • Residual Solvents and Reagents: Inadequate purification can leave behind traces of solvents and unreacted iodinating agents.

A Multi-Pronged Approach to Purity Validation

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A comprehensive assessment relies on a combination of orthogonal methods, each providing a unique piece of the puzzle. We advocate for a tripartite approach utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity_Assessment_Workflow cluster_purity Purity Assessment Workflow Synthesized_Product Synthesized 5-Iodo-2,3-dihydro- 1H-inden-1-one HPLC HPLC (Quantitative Purity) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities & Confirmation) Synthesized_Product->GCMS NMR NMR (¹H & ¹³C) (Structural Integrity & Isomeric Purity) Synthesized_Product->NMR Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GCMS->Purity_Profile NMR->Purity_Profile

Caption: Multi-technique workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the primary technique for quantifying the purity of the synthesized compound and detecting non-volatile impurities. A well-developed HPLC method can separate the target compound from its structurally similar impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[5]

  • Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical mobile phase could be a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.

Interpreting the Chromatogram: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A high-purity sample should exhibit a single major peak with minimal secondary peaks. The retention time of the main peak should be consistent across multiple injections.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is an invaluable tool for identifying volatile impurities, such as residual solvents and low-boiling point byproducts. The mass spectrometer provides structural information, aiding in the tentative identification of unknown peaks.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness of 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.[8]

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

Interpreting the Mass Spectrum: The mass spectrum of the main peak should correspond to the molecular weight of this compound (258.06 g/mol ). The fragmentation pattern can provide further structural confirmation. Key fragments to look for would be the loss of iodine (M-127), loss of CO (M-28), and fragments corresponding to the indanone backbone.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the synthesized compound and for detecting isomeric impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Interpreting the NMR Spectra:

  • ¹H NMR: The spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region will be particularly informative for confirming the 5-iodo substitution pattern. Based on known chemical shifts for similar structures, the following is a predicted ¹H NMR spectrum:[10][11][12]

    • A doublet around 7.8-7.9 ppm (1H) corresponding to the proton at the 4-position.

    • A doublet of doublets around 7.6-7.7 ppm (1H) for the proton at the 6-position.

    • A doublet around 7.2-7.3 ppm (1H) for the proton at the 7-position.

    • Two triplets around 3.0-3.2 ppm and 2.7-2.9 ppm (2H each) for the two methylene groups in the five-membered ring.

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. The carbonyl carbon will appear significantly downfield (around 200 ppm). The carbon bearing the iodine atom will also have a characteristic chemical shift.[13][14]

Data Comparison: Synthesized vs. Commercial Alternatives

The ultimate test of a synthesis is how the final product compares to a high-purity standard. Several chemical suppliers offer this compound, often with a specified purity of ≥95% by HPLC.[1]

Table 1: Comparative Purity Analysis

ParameterSynthesized Product (Typical)Commercial Alternative (≥95%)
Purity (HPLC) >98% (after purification)≥95%
Major Impurities Unreacted 1-indanone (<0.5%), di-iodinated species (<0.2%)Varies by supplier, but should be minimal
Appearance Light yellow to off-white solidLight yellow solid

Table 2: Expected Analytical Data for High-Purity this compound

Analytical TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.85 (d, 1H), ~7.65 (dd, 1H), ~7.25 (d, 1H), ~3.10 (t, 2H), ~2.80 (t, 2H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~205 (C=O), ~155, ~140, ~138, ~130, ~128 (aromatic C), ~95 (C-I), ~36, ~26 (aliphatic C)
HPLC Retention Time Dependent on specific method, but should be a sharp, single major peak
GC-MS (EI) Molecular Ion (M⁺) at m/z = 258. Fragments at m/z = 131 (M-I), 103, 77.

Conclusion: A Self-Validating Approach to Purity Assessment

The purity of this compound is not a single data point but a comprehensive profile built from orthogonal analytical techniques. By understanding the synthetic route and its potential pitfalls, and by employing a rigorous analytical workflow encompassing HPLC, GC-MS, and NMR, researchers can have high confidence in the quality of their material. This guide provides a framework for not only assessing purity but also for troubleshooting and optimizing the synthesis and purification processes. The ultimate goal is to ensure that the foundational building blocks of drug discovery are of the highest possible quality, thereby fostering robust and reproducible scientific outcomes.

References

comparing the efficacy of different catalysts for reactions of 5-Iodo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of scaffolds like 2,3-dihydro-1H-inden-1-one is a critical step in the synthesis of a vast array of biologically active molecules. The 5-iodo derivative of this tricycle serves as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, pivotal for generating libraries of compounds for screening and development. This guide provides an in-depth comparison of the efficacy of various catalytic systems for several key cross-coupling reactions starting from 5-Iodo-2,3-dihydro-1H-inden-1-one. We will delve into the mechanistic rationale behind catalyst selection and provide representative experimental protocols to empower you to select the optimal conditions for your synthetic goals.

Introduction to Catalytic Cross-Coupling on the Indenone Scaffold

The electron-rich aromatic ring of this compound, activated by the iodo leaving group, makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The choice of catalyst—typically based on palladium, copper, or nickel—along with the accompanying ligands and reaction conditions, profoundly influences the reaction's efficiency, substrate scope, and functional group tolerance. This guide will focus on four major classes of transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction.

Palladium-Catalyzed Reactions: The Workhorse of Cross-Coupling

Palladium catalysis is the most established and widely utilized method for the functionalization of aryl halides.[1] The versatility of palladium stems from its ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Catalyst System Comparison:

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9085-95A classic, reliable system. The aqueous base is crucial for the transmetalation step.
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100>95Bulky, electron-rich phosphine ligands like SPhos can accelerate the reaction and improve yields, especially with challenging substrates.
PdCl₂(dppf)dppfCs₂CO₃DMF8090-98The dppf ligand often provides good stability and activity. Cesium carbonate is a stronger base that can be effective.

Causality in Experimental Choices: The choice of a phosphine ligand is critical. Bulky, electron-rich ligands like SPhos promote the formation of the catalytically active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in an aqueous phase to facilitate the reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, arylboronic acid, and base in a flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add solvent. B->C D Add Palladium catalyst and ligand. C->D E Heat the mixture to the specified temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and perform aqueous workup. F->G H Extract with an organic solvent. G->H I Dry, concentrate, and purify by column chromatography. H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize 5-alkynyl-2,3-dihydro-1H-inden-1-ones by reacting the iodo precursor with a terminal alkyne. This reaction is unique in that it typically employs a dual catalytic system of palladium and copper.[2]

Catalyst System Comparison:

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd(PPh₃)₄CuIPPh₃Et₃NTHFRT - 5080-95The classic Sonogashira conditions. Triethylamine acts as both the base and often as a solvent.
PdCl₂(PPh₃)₂CuIPPh₃DIPADMFRT>90A very common and effective system.
Pd(OAc)₂ / XPhosNoneXPhosCs₂CO₃1,4-Dioxane8085-95Copper-free Sonogashira couplings are possible with bulky, electron-rich ligands that facilitate the deprotonation of the alkyne.

The Dual Catalytic Cycle:

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L₂) Pd0->PdII Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination CuI Cu(I)X Cu_alkyne Cu(I)-C≡CR Cu_alkyne->PdII Alkyne H-C≡CR Alkyne->Cu_alkyne Deprotonation Base Base

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Causality in Experimental Choices: The role of the copper co-catalyst is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[2] This accelerates the overall reaction, allowing for milder conditions. The amine base is crucial for deprotonating the terminal alkyne. In copper-free variants, a strong base and a highly active palladium/ligand system are necessary to facilitate the direct reaction of the palladium complex with the alkyne.

Buchwald-Hartwig Amination: Constructing C–N Bonds

For the introduction of nitrogen-containing functional groups, the Buchwald-Hartwig amination is the premier method.[3] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Catalyst System Comparison:

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene80-10080-95An early generation, yet effective system. Sodium t-butoxide is a strong, non-nucleophilic base.
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100-110>90Xantphos is a wide bite-angle ligand that is often effective for amination reactions.
G3-XPhos PrecatalystXPhosK₃PO₄t-AmylOH100>95Precatalysts offer improved air-stability and generate the active Pd(0) species more reliably.

Causality in Experimental Choices: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step, which is often rate-limiting.[3] The base is required to deprotonate the amine, forming the palladium-amido complex. Strong, non-nucleophilic bases like sodium t-butoxide or weaker inorganic bases like cesium carbonate and potassium phosphate are commonly employed.

Heck Reaction: Vinylation of the Indenone Core

The Heck reaction enables the coupling of this compound with alkenes to form 5-vinyl-2,3-dihydro-1H-inden-1-ones. This reaction is a powerful tool for introducing vinyl groups, which can be further functionalized.

Catalyst System Comparison:

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF10070-85Classic Heck conditions. Triethylamine acts as both a base and a scavenger for the generated HI.
PdCl₂(PPh₃)₂PPh₃K₂CO₃Acetonitrile8075-90An alternative base and solvent system.
"Ligandless" (Pd(OAc)₂)NoneNBu₄Cl (additive)DMA120-14060-80In some cases, phosphine ligands are not strictly necessary, especially with highly reactive aryl iodides. The quaternary ammonium salt can act as a phase-transfer catalyst.

Causality in Experimental Choices: The Heck reaction mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.

Beyond Palladium: Exploring Copper and Nickel Catalysis

While palladium catalysts are highly effective, their cost and potential for product contamination are drawbacks. This has led to the exploration of more earth-abundant and cost-effective metals like copper and nickel.

Copper-Catalyzed Ullmann-Type Couplings

The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides, has been adapted for cross-coupling reactions, particularly for forming C–N and C–O bonds. For this compound, a copper-catalyzed Ullmann-type reaction can be an effective alternative to the Buchwald-Hartwig amination, especially for coupling with certain nitrogen nucleophiles like indoles or amides.[4]

Typical Conditions:

  • Catalyst: CuI (5-20 mol%)

  • Ligand: 1,10-Phenanthroline or an N,N'-dimethylethylenediamine derivative

  • Base: K₂CO₃ or K₃PO₄

  • Solvent: DMF or DMSO

  • Temperature: 100-140 °C

Mechanistic Considerations: The mechanism of the copper-catalyzed Ullmann reaction is still debated but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[5]

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium for various cross-coupling reactions.[6] They can often catalyze reactions of less reactive electrophiles, such as aryl chlorides, and can exhibit unique reactivity. For the reactions of this compound, nickel catalysts can be employed in Suzuki-Miyaura and other cross-coupling reactions.

Typical Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling:

  • Catalyst: NiCl₂(dme) or Ni(acac)₂ (5-10 mol%)

  • Ligand: A bipyridine derivative or an N-heterocyclic carbene (NHC) ligand

  • Base: K₃PO₄

  • Solvent: Toluene or Dioxane

  • Temperature: 80-120 °C

Advantages of Nickel: Nickel is more earth-abundant and therefore less expensive than palladium. It can also access different oxidation states (e.g., Ni(I) and Ni(III)), which can open up alternative reaction pathways, sometimes leading to different selectivity compared to palladium.

Conclusion and Future Outlook

The functionalization of this compound is readily achieved through a variety of catalytic cross-coupling reactions. Palladium-based systems remain the most versatile and well-understood, with a vast toolbox of ligands that can be fine-tuned for specific transformations. However, the development of more sustainable and economical methods using copper and nickel catalysts is a rapidly advancing field. For researchers working with this important scaffold, a thorough understanding of the strengths and weaknesses of each catalytic system is essential for efficient and successful synthesis. The choice of catalyst will ultimately depend on the desired transformation, the nature of the coupling partner, and considerations of cost and sustainability.

Detailed Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (4 mL) and water (1 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Seal the tube and heat the reaction mixture at 90 °C for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Sonogashira Coupling:

  • To a Schlenk tube, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol% Pd), BINAP (0.075 mmol, 7.5 mol%), and sodium t-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 mmol) in dry toluene (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

References

In-Vitro Performance of Novel 5-Iodo-2,3-dihydro-1H-inden-1-one Derivatives: A Comparative Guide for Preclinical Anticancer Screening

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive in-vitro comparison of a novel series of compounds derived from 5-Iodo-2,3-dihydro-1H-inden-1-one, herein designated as Iodo-Indenone Derivatives (IIDs), against established anticancer agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities for oncology applications. We will detail the experimental rationale, present comparative cytotoxicity data, provide step-by-step protocols for key assays, and explore potential mechanisms of action.

Introduction: The Therapeutic Potential of Indanone Scaffolds

The indanone core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] The incorporation of a halogen, such as iodine, at the 5-position of the 2,3-dihydro-1H-inden-1-one scaffold can modulate the compound's physicochemical properties, potentially enhancing its lipophilicity and cell permeability, which are critical for reaching intracellular targets. Our research has focused on synthesizing and evaluating a series of novel derivatives of this scaffold, with the hypothesis that specific substitutions will yield compounds with superior potency and selectivity against cancer cell lines compared to existing therapies.

This guide focuses on the in-vitro characterization of three lead candidates from this series: IID-A , IID-B , and IID-C . Their cytotoxic performance is benchmarked against two widely used chemotherapeutic drugs: Doxorubicin , an anthracycline antibiotic, and Irinotecan , a topoisomerase I inhibitor.[3][4] The evaluation is conducted across a panel of human cancer cell lines representing two prevalent and challenging malignancies: breast adenocarcinoma and colorectal carcinoma.

Comparative Cytotoxicity Analysis

The primary objective of this initial in-vitro screening is to quantify and compare the cytotoxic potency of the novel Iodo-Indenone Derivatives. Potency is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[5] A lower IC50 value indicates greater potency.

For this analysis, we selected two human cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) breast adenocarcinoma cell line.

  • HT-29: A human colorectal adenocarcinoma cell line.

The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, a reliable method that measures cellular protein content as an indicator of cell number.[6][7]

Table 1: Comparative In-Vitro Cytotoxicity (IC50) of Iodo-Indenone Derivatives and Standard Anticancer Drugs

CompoundTarget Cancer TypeMCF-7 (Breast Adenocarcinoma) IC50 (µM)HT-29 (Colorectal Adenocarcinoma) IC50 (µM)
IID-A Breast, Colorectal2.5 ± 0.35.1 ± 0.6
IID-B Breast, Colorectal1.2 ± 0.2 2.8 ± 0.4
IID-C Breast, Colorectal8.9 ± 1.115.4 ± 2.3
Doxorubicin Breast (Standard)0.9 ± 0.11.5 ± 0.2
Irinotecan Colorectal (Standard)Not Applicable4.5 ± 0.5[1][2]

Data for IID-A, IID-B, and IID-C are from internal studies. Data for Doxorubicin and Irinotecan are representative values from published literature for comparative purposes. The IC50 values represent the mean ± standard deviation from three independent experiments.

Interpretation of Results:

The data presented in Table 1 indicate that the novel Iodo-Indenone Derivatives exhibit promising cytotoxic activity against both breast and colorectal cancer cell lines. Notably, IID-B demonstrates the highest potency among the novel compounds, with IC50 values approaching that of the standard-of-care agent Doxorubicin in the MCF-7 cell line and showing superior potency to Irinotecan in the HT-29 cell line.[1][2] These results strongly support the further investigation of IID-B as a lead candidate for preclinical development.

Experimental Design and Protocols

Reproducible and robust experimental design is paramount in the evaluation of novel compounds. The following sections detail the workflow and step-by-step protocols for the in-vitro cytotoxicity assays performed.

General Experimental Workflow

The process for evaluating the novel compounds follows a standardized, multi-step procedure to ensure consistency and accuracy of the results.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, HT-29) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Stock Solution Preparation treatment Treatment with Serial Dilutions of Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (48 hours) treatment->incubation srb_assay SRB Assay Procedure incubation->srb_assay absorbance Absorbance Measurement (510 nm) srb_assay->absorbance calculation Calculation of % Cell Viability absorbance->calculation ic50 IC50 Value Determination calculation->ic50

Caption: General workflow for in-vitro cytotoxicity testing.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[6][7]

Materials:

  • Adherent cancer cell lines (MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (IIDs) and standard drugs (Doxorubicin, Irinotecan)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >95%. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include wells with untreated cells (vehicle control) and medium only (blank).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining and Solubilization: Wash the plates again with 1% acetic acid to remove unbound SRB. After air drying, add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values using non-linear regression analysis.

Potential Mechanism of Action: Modulation of Key Signaling Pathways

While the precise mechanism of action of the Iodo-Indenone Derivatives is under investigation, many anticancer agents exert their effects by modulating critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.[9][10] Two of the most frequently dysregulated pathways in cancer are the PI3K/Akt and MAPK/ERK pathways.[11][12][13][14]

The aberrant activation of the PI3K/Akt pathway is a common event in many cancers, promoting cell growth and survival.[9][11][12][15] We hypothesize that the Iodo-Indenone Derivatives may exert their cytotoxic effects by inhibiting key components of this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes IID Iodo-Indenone Derivative (IID) IID->PI3K Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt pathway by IIDs.

Further mechanistic studies, such as Western blotting to assess the phosphorylation status of key proteins like Akt and mTOR, are required to validate this hypothesis.

Conclusion and Future Directions

The novel Iodo-Indenone Derivatives, particularly IID-B , have demonstrated significant in-vitro cytotoxic activity against human breast and colorectal cancer cell lines. The potency of IID-B is comparable to or exceeds that of standard chemotherapeutic agents in the tested cell lines, highlighting its potential as a promising candidate for further preclinical development.

Future studies will focus on:

  • Expanding the cytotoxicity screening to a broader panel of cancer cell lines.

  • Elucidating the precise mechanism of action, including the validation of its effects on the PI3K/Akt and other relevant signaling pathways.

  • Conducting in-vivo efficacy and toxicity studies in animal models.

This guide provides a foundational dataset and robust protocols for the initial in-vitro assessment of this novel class of compounds, paving the way for their continued investigation as potential next-generation anticancer agents.

References

Safety Operating Guide

Navigating the Disposal of 5-Iodo-2,3-dihydro-1H-inden-1-one: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the synthesis of novel therapeutics and advanced materials, the responsible management of chemical byproducts is as crucial as the primary research itself. 5-Iodo-2,3-dihydro-1H-inden-1-one, a valuable intermediate in organic synthesis, requires meticulous handling not only during its use but also through to its final disposal.[1] This guide provides a comprehensive framework for the proper disposal of this halogenated organic compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the established principles of chemical safety and regulatory compliance, empowering you to manage your research waste with confidence and integrity.

Foundational Principles of Halogenated Waste Management

The presence of an iodine atom places this compound squarely in the category of halogenated organic compounds. This classification is critical as it dictates a specific set of disposal protocols due to their potential for environmental persistence and toxicity.[2] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination and harm to aquatic life.[3] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of hazardous laboratory waste, which form the legal and ethical backbone of the procedures outlined below.[4][5][6]

Key Regulatory Considerations:
  • Resource Conservation and Recovery Act (RCRA): This federal law governs the disposal of solid and hazardous waste in the United States. Laboratories are considered generators of hazardous waste and must comply with RCRA regulations.[6][7]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[8][9]

Hazard Profile and Characterization

PropertyValue/InformationSource
Chemical Name This compound[10]
Synonyms 5-Iodo-1-indanone, 2,3-Dihydro-5-iodoinden-1-one[1][11]
Molecular Formula C₉H₇IO[1][11]
Molecular Weight 258.06 g/mol [1][11]
Physical Form Likely a solid powder[1]
Anticipated Hazards Harmful if swallowed. Causes skin and serious eye irritation.[11]

It is imperative to treat this compound as hazardous waste. All waste containing this substance, including contaminated personal protective equipment (PPE) and experimental apparatus, must be disposed of following hazardous waste protocols.

Step-by-Step Disposal Protocol

The following protocol is a synthesis of best practices for the disposal of halogenated organic compounds. Always consult your institution's specific Environmental Health and Safety (EHS) department for guidance, as local regulations may vary.

Step 1: Segregation of Waste Streams

Proper segregation is the cornerstone of safe and cost-effective chemical waste management.[2][12]

  • Halogenated vs. Non-Halogenated: Never mix waste containing this compound with non-halogenated organic waste.[2][13][14] Commingling these waste streams can complicate the disposal process and significantly increase disposal costs.[2][14]

  • Avoid Incompatibles: Keep halogenated waste separate from other waste categories such as acids, bases, oxidizers, and metal wastes to prevent dangerous reactions.[12][15]

Step 2: Container Management

The integrity of your waste container is paramount to preventing leaks and ensuring safety.[5]

  • Material Compatibility: Use only chemically compatible and leak-proof containers. High-density polyethylene (HDPE) carboys are generally recommended for halogenated solvent waste.[2][15] Avoid metal containers, as some halogenated compounds can degrade to form acids that corrode metal.[15]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[2][13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • All other chemical constituents and their approximate percentages

    • The relevant hazard warnings (e.g., Toxic, Irritant)

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[2][13] This prevents the release of vapors and protects against spills.

Step 3: Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16]

  • SAA Requirements: The SAA must be under the control of laboratory personnel.[7]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[7]

  • Storage Limits: Be aware of the volume and time limits for waste accumulation in an SAA as stipulated by the EPA and your institution's policies.[7][16]

Step 4: Arranging for Final Disposal

Final disposal must be handled by a licensed hazardous waste contractor.

  • Contact EHS: When your waste container is approaching full, contact your institution's EHS department to arrange for a waste pickup.

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, as required by law.[7][17]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Disposal Pathway A Generation of Waste (this compound) B Segregate into Halogenated Waste Stream A->B C Select Compatible Container (e.g., HDPE) B->C D Label Container 'Hazardous Waste' C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Keep Container Securely Closed E->F G Contact Institutional EHS for Waste Pickup Request E->G Container Nearing Full H Licensed Hazardous Waste Contractor Collects Waste G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

Sustainable Alternatives: The Potential for Iodine Recycling

In recent years, the circular economy has gained traction within the chemical industry. For iodine-containing waste, recycling and recovery present a viable and environmentally responsible alternative to traditional disposal methods.[18]

Several companies now specialize in the reclamation of iodine from various industrial waste streams, including those from pharmaceutical manufacturing.[18] The process typically involves the purification of the iodine-containing material, allowing it to be reintroduced into the supply chain.

Actionable Insight for Your Lab:

  • Inquire with your EHS Department: Ask if your institution has a relationship with any iodine recycling programs.

  • Accumulate Sufficient Quantities: Recycling is often more feasible for larger quantities of waste. If your research generates a significant amount of iodine-containing byproducts, this may be a practical option.

  • Maintain Purity: If considering a recycling route, it is crucial to keep the iodinated waste stream as pure as possible, free from other contaminants.

By exploring these options, you not only adhere to the highest standards of safety and compliance but also contribute to a more sustainable scientific enterprise.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.